molecular formula C8H5N3 B1213434 Imidazo[1,2-a]pyridine-3-carbonitrile CAS No. 6200-59-5

Imidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B1213434
CAS No.: 6200-59-5
M. Wt: 143.15 g/mol
InChI Key: DREUPRFRJOSEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridine-3-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C8H5N3 and its molecular weight is 143.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREUPRFRJOSEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40211052
Record name Imidazo(1,2-a)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6200-59-5
Record name Imidazo(1,2-a)pyridine-3-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006200595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-a)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-a]pyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Imidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic mechanisms for producing imidazo[1,2-a]pyridine-3-carbonitrile, a key scaffold in medicinal chemistry. The document details the primary synthetic routes, with a focus on electrochemical C-H cyanation, and explores potential alternative methodologies. It includes detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate understanding and replication in a research and development setting.

Introduction

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds and marketed drugs. The introduction of a carbonitrile group at the 3-position of this scaffold provides a versatile handle for further chemical modifications, making this compound a valuable intermediate in drug discovery programs. This guide focuses on the synthesis of this specific derivative, providing in-depth technical information for its preparation.

Primary Synthetic Route: Electrochemical Oxidative C-H Cyanation

The most direct and regioselective method for the synthesis of this compound is the electrochemical oxidative C-H cyanation of a pre-formed imidazo[1,2-a]pyridine ring. This method offers a green and efficient alternative to traditional chemical oxidation methods.

Reaction Mechanism

The proposed mechanism for the electrochemical C-H cyanation of imidazo[1,2-a]pyridines using trimethylsilyl cyanide (TMSCN) as the cyanide source is initiated by the oxidation of the imidazo[1,2-a]pyridine substrate at the anode. The reaction proceeds through the following key steps:

  • Oxidation of Imidazo[1,2-a]pyridine: The imidazo[1,2-a]pyridine molecule undergoes a single-electron transfer at the anode to form a radical cation.

  • Nucleophilic Attack by Cyanide: The cyanide ion, generated from TMSCN, acts as a nucleophile and attacks the electron-deficient C-3 position of the radical cation.

  • Deprotonation and Aromatization: The resulting intermediate is then deprotonated and further oxidized to regenerate the aromatic system, yielding the final this compound product.

The use of a KH₂PO₄/K₂HPO₄ buffer is crucial for this transformation, likely to maintain the optimal pH for the reaction and facilitate the deprotonation step.

Electrochemical C-H Cyanation Mechanism cluster_0 At the Anode cluster_1 In Solution Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Radical Cation Radical Cation Imidazo[1,2-a]pyridine->Radical Cation -e⁻ Intermediate Cyanated Intermediate Radical Cation->Intermediate + CN⁻ TMSCN TMSCN CN⁻ CN⁻ TMSCN->CN⁻ Dissociation Product This compound Intermediate->Product -H⁺, -e⁻

Caption: Proposed mechanism for the electrochemical C-H cyanation of imidazo[1,2-a]pyridine.

Experimental Protocol

The following is a general experimental protocol for the electrochemical synthesis of imidazo[1,2-a]pyridine-3-carbonitriles, based on the work of Cui, Liu, Sun, and coworkers.[1]

Electrochemical Setup: The reaction is typically carried out in an undivided electrochemical cell equipped with a graphite plate anode and a platinum plate cathode. A constant current is applied using a DC power supply.

General Procedure:

  • To an undivided electrochemical cell is added the substituted imidazo[1,2-a]pyridine (1.0 equiv.), trimethylsilyl cyanide (TMSCN, 2.0 equiv.), KH₂PO₄ (0.5 equiv.), and K₂HPO₄ (0.5 equiv.).

  • The cell is then filled with acetonitrile (MeCN) as the solvent.

  • The reaction mixture is stirred under an argon atmosphere.

  • A constant current of 5 mA is applied to the cell.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired this compound.

Experimental Workflow for Electrochemical Cyanation start Start setup Assemble Undivided Electrochemical Cell (Graphite Anode, Platinum Cathode) start->setup reagents Add Imidazo[1,2-a]pyridine, TMSCN, KH₂PO₄/K₂HPO₄, and Acetonitrile setup->reagents reaction Stir under Argon Atmosphere Apply Constant Current (5 mA) reagents->reaction monitor Monitor Reaction by TLC reaction->monitor workup Remove Solvent under Reduced Pressure monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Obtain this compound purify->product

Caption: Experimental workflow for the electrochemical synthesis of this compound.

Quantitative Data

The electrochemical cyanation method has been shown to be effective for a range of substituted imidazo[1,2-a]pyridines, providing moderate to excellent yields. The following table summarizes the yields for various substrates as reported in the literature.[1]

EntryR¹ (at C-2)R² (on Pyridine Ring)Yield (%)
1PhenylH85
24-MethylphenylH82
34-MethoxyphenylH78
44-FluorophenylH88
54-ChlorophenylH90
64-BromophenylH92
72-ThienylH75
8MethylH65
9Phenyl7-Methyl80
10Phenyl6-Chloro86

Alternative Synthetic Routes

While electrochemical C-H cyanation is the most direct route, other potential synthetic strategies for this compound can be considered. These methods may involve the conversion of other functional groups at the C-3 position.

Sandmeyer-Type Reaction of 3-Aminoimidazo[1,2-a]pyridines

A plausible alternative involves the conversion of a 3-amino group to a nitrile via a Sandmeyer-type reaction. The 3-aminoimidazo[1,2-a]pyridine precursors are readily available through the well-established Groebke-Blackburn-Bienaymé three-component reaction.

Proposed Reaction Pathway:

  • Diazotization: The 3-aminoimidazo[1,2-a]pyridine is treated with a source of nitrous acid (e.g., NaNO₂ in acidic media) to form a diazonium salt intermediate.

  • Cyanation: The diazonium salt is then reacted with a copper(I) cyanide salt to introduce the nitrile group at the C-3 position.

Sandmeyer-Type Reaction Start 3-Aminoimidazo[1,2-a]pyridine Diazonium Imidazo[1,2-a]pyridine-3-diazonium Salt Start->Diazonium NaNO₂, H⁺ Product This compound Diazonium->Product CuCN

Caption: Proposed Sandmeyer-type reaction for the synthesis of this compound.

While this is a standard transformation in aromatic chemistry, its application to the imidazo[1,2-a]pyridine system would require experimental validation and optimization.

Conclusion

The synthesis of this compound is most efficiently achieved through a direct electrochemical C-H cyanation of the parent heterocycle. This method is regioselective, proceeds under mild conditions, and provides good to excellent yields for a variety of substrates. For research and development professionals, this electrochemical approach represents a state-of-the-art and green method for accessing this important synthetic intermediate. Alternative routes, such as the Sandmeyer-type reaction of the corresponding 3-amino derivative, offer potential avenues for further investigation. This guide provides the foundational knowledge and practical details necessary for the successful synthesis of this compound.

References

An In-Depth Technical Guide on the Physicochemical Properties of Imidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic organic compound of significant interest in medicinal chemistry. As a derivative of the imidazo[1,2-a]pyridine scaffold, it serves as a crucial building block for the synthesis of various biologically active molecules. Notably, compounds bearing this core structure have demonstrated potent inhibitory activity against key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. This technical guide provides a comprehensive overview of the available physicochemical properties, experimental protocols for its synthesis and analysis, and a visualization of its relevant biological signaling pathway.

Physicochemical Properties

Precise experimental data for the physicochemical properties of this compound are not extensively reported in the literature. However, data from closely related isomers and the parent compound, along with computational predictions, provide valuable estimates.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundImidazo[1,2-a]pyridine-6-carbonitrileImidazo[1,2-a]pyridine-5-carbonitrileImidazo[1,2-a]pyridine (Parent Compound)
Molecular Formula C₈H₅N₃C₈H₅N₃C₈H₅N₃C₇H₆N₂
Molecular Weight 143.15 g/mol 143.15 g/mol [1]143.15 g/mol 118.14 g/mol
Melting Point Data not available161-167 °C[1]Data not availableLiquid at room temperature
Boiling Point Data not availableData not availableData not available103 °C at 1 mmHg
Solubility Predicted to be very slightly soluble in water (0.86 g/L at 25°C for the 6-cyano isomer)[2]. Likely soluble in organic solvents such as DMSO and DMF.Very slightly soluble in water (0.86 g/L at 25 °C)[2]Data not availableData not available
pKa Predicted: 4.35 ± 0.50 (for the 6-cyano isomer)[2]Predicted: 4.35 ± 0.50[2]Data not availableData not available
logP (XLogP3) Data not availableData not available1.81.8

Note: The data for this compound is largely extrapolated from its isomers due to a lack of direct experimental values. Researchers should determine these properties experimentally for precise measurements.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of the imidazo[1,2-a]pyridine core is the reaction of a 2-aminopyridine with an α-halocarbonyl compound. For the specific synthesis of the 3-carbonitrile derivative, a suitable starting material would be 3-bromo-2-oxopropanenitrile.

Reaction Scheme:

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.

  • Addition of Reagent: To this solution, add 3-bromo-2-oxopropanenitrile (1.1 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Analytical Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy: Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The expected spectrum would show characteristic signals for the aromatic protons on the pyridine and imidazole rings. The chemical shifts and coupling constants of these protons would be indicative of the 3-carbonitrile substitution pattern.

  • ¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shift of the carbon atom of the nitrile group (C≡N) would be a key diagnostic peak.

2.2.2. Mass Spectrometry (MS)

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition, subject the sample to HRMS analysis (e.g., using ESI-TOF). The measured mass should correspond to the calculated exact mass of C₈H₅N₃.

Biological Activity and Signaling Pathway

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds in cancer research due to their ability to inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

The PI3K/Akt/mTOR Signaling Pathway

The diagram below illustrates the key components of the PI3K/Akt/mTOR pathway and the points of inhibition by Imidazo[1,2-a]pyridine derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) CellGrowth Cell Growth & Proliferation S6K->CellGrowth Promotes fourEBP1->CellGrowth Inhibits (when unphosphorylated) Imidazo Imidazo[1,2-a]pyridine Derivatives Imidazo->PI3K Inhibits Imidazo->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by Imidazo[1,2-a]pyridine derivatives.

Experimental Workflow for Evaluating Biological Activity

The following workflow outlines the key experiments to assess the inhibitory effect of this compound on the PI3K/Akt/mTOR pathway in cancer cell lines.

Biological_Activity_Workflow Start Synthesized Imidazo[1,2-a]pyridine- 3-carbonitrile CellCulture Cancer Cell Line Culture Start->CellCulture MTT Cell Viability Assay (MTT/XTT) CellCulture->MTT IC50 Determine IC₅₀ MTT->IC50 WesternBlot Western Blot Analysis (p-Akt, p-mTOR, etc.) IC50->WesternBlot Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis PathwayAnalysis Analyze Pathway Inhibition WesternBlot->PathwayAnalysis Conclusion Conclusion on Anticancer Activity and Mechanism PathwayAnalysis->Conclusion ApoptosisAnalysis Quantify Apoptosis Apoptosis->ApoptosisAnalysis ApoptosisAnalysis->Conclusion

Caption: Experimental workflow for assessing the anticancer activity of this compound.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutics, particularly in the field of oncology. While a comprehensive experimental dataset of its physicochemical properties is yet to be established, the information available for its isomers provides a solid foundation for further research. The synthetic routes are accessible, and the analytical methods for its characterization are well-defined. The strong evidence of the inhibitory activity of the imidazo[1,2-a]pyridine core on the PI3K/Akt/mTOR pathway underscores the potential of the 3-carbonitrile derivative as a subject for future drug discovery and development efforts. Further investigation into its specific biological activities and the establishment of a complete physicochemical profile are crucial next steps in realizing its therapeutic potential.

References

The Multifaceted Biological Activities of Imidazo[1,2-a]pyridine-3-carbonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. The introduction of a carbonitrile moiety at the 3-position has been shown to be a critical pharmacophore, significantly influencing the potency and selectivity of these derivatives. This technical guide provides a comprehensive overview of the diverse biological activities of imidazo[1,2-a]pyridine-3-carbonitrile derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
IP-5 HCC1937 (Breast Cancer)45[1][2][3]
IP-6 HCC1937 (Breast Cancer)47.7[1][2][3]
IP-7 HCC1937 (Breast Cancer)79.6[1][2][3]
Compound 9d HeLa (Cervical Cancer)10.89[4]
Compound 9d MCF-7 (Breast Cancer)2.35[4]
Compound 12b Hep-2 (Laryngeal Carcinoma)11[4]
Compound 12b HepG2 (Hepatocellular Carcinoma)13[4]
Compound 12b MCF-7 (Breast Carcinoma)11[4]
Compound 12b A375 (Human Skin Cancer)11[4]
Compound 6 A375 (Melanoma)9.7[4]
Compound 6 WM115 (Melanoma)<12[4]
Compound 6 HeLa (Cervical Cancer)35.0[4]
Key Signaling Pathways in Anticancer Activity

PI3K/Akt/mTOR Pathway: Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[1]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation This compound This compound This compound->PI3K This compound->Akt This compound->mTORC1

PI3K/Akt/mTOR signaling pathway inhibition.

STAT3/NF-κB Pathway: Certain derivatives have been shown to modulate the STAT3/NF-κB signaling cascade, which is involved in inflammation-associated cancers.[5] Inhibition of this pathway can lead to decreased expression of pro-inflammatory and pro-survival genes.

STAT3_NFkB_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK IKK IKK Cytokine Receptor->IKK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Gene Transcription Gene Transcription pSTAT3->Gene Transcription dimerizes & translocates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB NF-κB->Gene Transcription translocates This compound This compound This compound->STAT3 This compound->NF-κB

STAT3/NF-κB signaling pathway modulation.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow cluster_plate 96-well Plate Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Incubate Incubate Add Compound->Incubate Add MTT Add MTT Incubate->Add MTT Incubate_MTT Incubate_MTT Add MTT->Incubate_MTT Add Solubilizer Add Solubilizer Incubate_MTT->Add Solubilizer Read Absorbance Read Absorbance Add Solubilizer->Read Absorbance

MTT assay experimental workflow.

Detailed Steps:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Experimental Protocol: Western Blot for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample. In the context of apoptosis, it is used to measure the levels of key apoptotic proteins such as caspases and Bcl-2 family members.

Workflow:

Western_Blot_Workflow Protein Extraction Protein Extraction SDS-PAGE SDS-PAGE Protein Extraction->SDS-PAGE Transfer Transfer SDS-PAGE->Transfer Blocking Blocking Transfer->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody Detection Detection Secondary Antibody->Detection

Western blot experimental workflow.

Detailed Steps:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their activity against various bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of selected derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that prevents visible growth of a microorganism).

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 5h Staphylococcus aureus (clinical strain)6.25[6]
Compound 5h Staphylococcus aureus (reference strain)3.125[6]
Azo-derivative 4e Escherichia coli CTXM0.5-0.7[7]
Azo-derivative 4e Klebsiella pneumoniae NDM0.5-0.7[7]
Azo-derivative 4e Pseudomonas aeruginosa0.5[7]
Azo-derivative 4e Staphylococcus aureus0.5[7]
Compound 10i Candida albicans41.98 µmol/L[8]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow:

MIC_Workflow cluster_plate 96-well Plate Serial Dilution Serial Dilution Inoculation Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection

Broth microdilution MIC assay workflow.

Detailed Steps:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the target microorganism.

  • Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiviral Activity

Several imidazo[1,2-a]pyridine derivatives have shown promise as antiviral agents, particularly against influenza viruses and herpesviruses.

Quantitative Antiviral Data

The following table presents the 50% effective concentration (EC50) values for selected derivatives against various viruses.

Compound IDVirusEC50 (µM)Reference
Compound A4 Influenza A (H1N1)3.19 ± 1.42[9]
Compound A4 Influenza A (H3N2)5.38 ± 0.57[9]
Compound A4 Influenza B2.99 ± 3.30[9]
Derivative 31a BK polyomavirus (BKPyV)5.5[10]
Derivative 31b BK polyomavirus (BKPyV)5.4[10]
Compound 58 Bovine Viral Diarrhea Virus (BVDV)0.4[11]
Experimental Protocol: Plaque Reduction Assay

This assay is used to quantify the reduction in infectious virus particles in the presence of an antiviral compound.

Workflow:

Plaque_Assay_Workflow cluster_plate Cell Monolayer Infect with Virus Infect with Virus Add Compound Overlay Add Compound Overlay Infect with Virus->Add Compound Overlay Incubate Incubate Add Compound Overlay->Incubate Stain & Count Plaques Stain & Count Plaques Incubate->Stain & Count Plaques

Plaque reduction assay workflow.

Detailed Steps:

  • Cell Monolayer: Grow a confluent monolayer of susceptible host cells in multi-well plates.

  • Virus Infection: Infect the cell monolayers with a known amount of virus.

  • Compound Treatment: After a brief incubation period to allow for viral entry, remove the virus inoculum and overlay the cells with a semi-solid medium containing various concentrations of the test compound.

  • Incubation: Incubate the plates for several days to allow for the formation of plaques (zones of cell death).

  • Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Anti-inflammatory Activity

This compound derivatives have also been explored for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Anti-inflammatory Data

The following table shows the IC50 values of a representative derivative for COX-1 and COX-2 inhibition.

Compound IDEnzymeIC50 (µM)Reference
Compound 24 COX-1>170[12]
Compound 24 COX-29.2[12]
Experimental Protocol: COX Inhibitor Screening Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes.

Workflow:

COX_Assay_Workflow Enzyme + Compound Enzyme + Compound Add Substrate Add Substrate Enzyme + Compound->Add Substrate Incubate Incubate Add Substrate->Incubate Measure Product Measure Product Incubate->Measure Product

References

Spectroscopic Profile of Imidazo[1,2-a]pyridine-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Imidazo[1,2-a]pyridine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The information presented herein is intended to serve as a core reference for researchers engaged in the synthesis, characterization, and application of this and related molecular scaffolds.

Spectroscopic Data Summary

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data obtained from these analyses are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.14s-
H-59.42d7.0
H-67.25t7.0
H-77.63t8.0
H-87.81d9.1

Note: Data interpreted from spectral information of closely related derivatives and general knowledge of the imidazo[1,2-a]pyridine scaffold. Solvent: CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data for this compound
CarbonChemical Shift (δ, ppm)
C-2136.1
C-3108.2
C-5129.5
C-6114.9
C-7132.8
C-8118.9
C-8a143.2
CN115.5

Note: Data interpreted from spectral information of closely related derivatives and general knowledge of the imidazo[1,2-a]pyridine scaffold. Solvent: CDCl₃.

Table 3: IR and Mass Spectrometry Data for this compound
Spectroscopic TechniqueCharacteristic Peak/ValueInterpretation
IR Spectroscopy (cm⁻¹) ~2220C≡N stretching
~1640C=N stretching
~1500-1600Aromatic C=C stretching
Mass Spectrometry (m/z) 143.05 [M]⁺Molecular Ion

Note: Data interpreted from spectral information of closely related derivatives and general knowledge of the imidazo[1,2-a]pyridine scaffold.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound. These protocols are based on standard laboratory practices for the characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer (e.g., Bruker Avance III).

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Number of Scans: 16-32.

  • Spectral Width: 0-12 ppm.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse program (zgpg30).

  • Number of Scans: 1024-4096 (or more, depending on sample concentration).

  • Spectral Width: 0-200 ppm.

  • Relaxation Delay: 2-5 seconds.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts and coupling constants.

  • Assign the chemical shifts in the ¹³C NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared spectrometer (e.g., PerkinElmer Spectrum Two).

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Processing:

  • Perform a background scan of the empty ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI-MS):

  • Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

Acquisition Parameters (ESI-MS):

  • Ionization Mode: Positive ion mode.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V.

  • Source Temperature: 100-150 °C.

  • Desolvation Temperature: 250-350 °C.

Data Processing:

  • Acquire the mass spectrum.

  • Identify the molecular ion peak ([M+H]⁺ for ESI).

  • Analyze the fragmentation pattern to gain further structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Data_Analysis Data Analysis & Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Reporting Reporting & Documentation Data_Analysis->Reporting

Imidazo[1,2-a]pyridine-3-carbonitrile: A Technical Guide to Structure-Activity Relationship (SAR) Studies for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of a carbonitrile group at the 3-position has been a key focus in the development of potent anticancer agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine-3-carbonitrile derivatives, with a primary focus on their role as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway. This document summarizes key quantitative data, details experimental protocols, and visualizes critical pathways and workflows to aid researchers in the rational design of novel therapeutics.

Core Structure and Numbering

The core structure of imidazo[1,2-a]pyridine with the IUPAC numbering system is shown below. The 3-carbonitrile moiety is a critical pharmacophore for the anticancer activity discussed herein.

Caption: Core structure of this compound.

Structure-Activity Relationship (SAR) Studies

The anticancer activity of this compound derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system and on the aryl groups often appended at the 2-position.

Substitutions at the 2-Position

The 2-position of the imidazo[1,2-a]pyridine ring is a key site for modification. Generally, the introduction of an aryl or heteroaryl group at this position is crucial for potent anticancer activity.

  • Aryl Substituents: Unsubstituted phenyl groups at the 2-position often confer moderate activity. The introduction of electron-withdrawing or electron-donating groups on this phenyl ring can modulate the activity. For instance, halogen substitutions (e.g., F, Cl) can enhance potency.

  • Heteroaryl Substituents: The replacement of the phenyl ring with heteroaromatic rings such as pyridine, pyrimidine, or thiazole has been explored to improve activity and selectivity.

Substitutions on the Pyridine Ring (Positions 5, 6, 7, and 8)

Modifications on the pyridine moiety of the imidazo[1,2-a]pyridine core have a profound impact on the pharmacokinetic and pharmacodynamic properties of these compounds.

  • Position 6: Substitution at the 6-position with groups like halogens (e.g., Br) or small alkyl groups can influence the interaction with the target kinase.

  • Position 8: The 8-position has been a site for introducing groups to enhance solubility and cell permeability.

Quantitative Data Summary

The following tables summarize the in vitro anticancer and kinase inhibitory activities of representative imidazo[1,2-a]pyridine derivatives.

Table 1: In Vitro Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound ID2-SubstituentOther SubstituentsCell LineIC50 (µM)Citation
1a 4-Fluorophenyl-A375 (Melanoma)0.14[1][2]
1b 4-Fluorophenyl-HeLa (Cervical)0.21[1][2]
2a Phenyl6-nitroA375 (Melanoma)9.7[1]
2b Phenyl6-nitroWM115 (Melanoma)15.2[1]
2c Phenyl6-nitroHeLa (Cervical)35.1[1]
3a 2-(4-aminophenyl)3-aminoHep-2 (Laryngeal)11[3]
3b 2-(4-aminophenyl)3-aminoHepG2 (Hepatocellular)13[3]
3c 2-(4-aminophenyl)3-aminoMCF-7 (Breast)11[3]
3d 2-(4-aminophenyl)3-aminoA375 (Melanoma)11[3]

Table 2: PI3Kα Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound ID2-Substituent3-SubstituentPI3Kα IC50 (µM)Citation
4a 2-methyl3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}0.67[4]
4b 2-methyl3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl} (optimized)0.0018[4]
4c 2-methylThiazole derivative0.0028[4]
5a VariedVaried0.150[5]

Signaling Pathway

This compound derivatives often exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Leads to CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Imidazo Imidazo[1,2-a]pyridine -3-carbonitrile Derivatives Imidazo->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Experimental Protocols

General Synthetic Workflow

A common synthetic route to 2-aryl-imidazo[1,2-a]pyridine-3-carbonitriles involves a multi-component reaction, often followed by functional group manipulations. A representative workflow is depicted below.

Synthesis_Workflow cluster_reactants Starting Materials Aminopyridine 2-Aminopyridine Reaction Multi-component Reaction (e.g., GBB) Aminopyridine->Reaction Aldehyde Aryl Aldehyde Aldehyde->Reaction Isocyanide Isocyanide Isocyanide->Reaction Intermediate Imidazo[1,2-a]pyridine Intermediate Reaction->Intermediate FinalProduct 2-Aryl-Imidazo[1,2-a]pyridine -3-carbonitrile Intermediate->FinalProduct Further Modification MTT_Assay_Workflow Start Seed cells in 96-well plates Treatment Treat cells with varying concentrations of compounds Start->Treatment Incubation1 Incubate for 48h at 37°C Treatment->Incubation1 AddMTT Add MTT solution (0.5 mg/mL) Incubation1->AddMTT Incubation2 Incubate for 4h at 37°C AddMTT->Incubation2 Solubilize Add solubilization buffer (e.g., DMSO) Incubation2->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Analyze Calculate IC50 values Measure->Analyze PI3K_Assay_Workflow Start Prepare reaction mixture: PI3Kα enzyme, PIP2 substrate, ATP, and inhibitor Incubation Incubate at room temperature Start->Incubation StopReaction Stop the reaction Incubation->StopReaction Detection Detect PIP3 production (e.g., using a fluorescent probe or antibody-based method) StopReaction->Detection Measure Measure signal (e.g., fluorescence) Detection->Measure Analyze Calculate IC50 values Measure->Analyze

References

The Imidazo[1,2-a]pyridine Scaffold: A Comprehensive Technical Guide to its Discovery and Rich History in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has captivated chemists and pharmacologists for nearly a century. Its unique structural features and broad spectrum of biological activities have established it as a "privileged" structure in medicinal chemistry, leading to the development of several blockbuster drugs and a plethora of promising clinical candidates. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies of the imidazo[1,2-a]pyridine scaffold, tailored for researchers, scientists, and drug development professionals.

A Serendipitous Discovery and the Dawn of a Privileged Scaffold

The journey of the imidazo[1,2-a]pyridine scaffold began in 1925 with the pioneering work of Russian chemist Aleksei Tschitschibabin. While investigating the reaction of 2-aminopyridine with α-haloaldehydes, he unexpectedly synthesized the fused heterocyclic system of imidazo[1,2-a]pyridine. This reaction, now famously known as the Tschitschibabin reaction, laid the foundation for the exploration of this novel chemical entity. Initially, the reaction required harsh conditions, involving heating the reactants in a sealed tube at high temperatures, and provided modest yields. However, subsequent refinements, such as the addition of a base like sodium bicarbonate, allowed the reaction to proceed under milder conditions with improved efficiency.

Evolution of Synthetic Methodologies: From Harsh Conditions to Green Chemistry

The synthetic landscape for imidazo[1,2-a]pyridines has evolved significantly since Tschitschibabin's initial discovery. Early methods often required harsh reaction conditions and offered limited substituent diversity. However, the drive for more efficient, versatile, and environmentally friendly synthetic routes has led to the development of a wide array of innovative methodologies.

A significant breakthrough came with the advent of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. The Groebke-Blackburn-Bienaymé (GBB) reaction, a prime example of an MCR, has become a cornerstone for the synthesis of 3-aminoimidazo[1,2-a]pyridines. This reaction involves the condensation of a 2-aminoazine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid, to afford a diverse range of substituted imidazo[1,2-a]pyridines in good to excellent yields.[1]

More recently, the principles of green chemistry have spurred the development of catalyst-free and solvent-free synthetic methods. These approaches often utilize microwave irradiation or ultrasound to accelerate reaction rates and improve yields, while minimizing the use of hazardous reagents and solvents.[2]

Experimental Protocols: A Glimpse into the Synthetic Toolkit

To provide a practical understanding of the synthesis of imidazo[1,2-a]pyridines, detailed experimental protocols for both a classical and a modern synthetic method are presented below.

Classical Synthesis: The Tschitschibabin Reaction

This protocol describes a modified procedure for the synthesis of 2-phenylimidazo[1,2-a]pyridine, a representative example of the Tschitschibabin reaction.

  • Reactants: 2-Aminopyridine, 2-bromoacetophenone.

  • Procedure: A mixture of 2-aminopyridine and 2-bromoacetophenone is heated, often in the presence of a base such as sodium bicarbonate, in a suitable solvent like ethanol or under solvent-free conditions. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Modern Synthesis: The Groebke-Blackburn-Bienaymé (GBB) Reaction

This protocol outlines a general procedure for the synthesis of a 3-aminoimidazo[1,2-a]pyridine derivative.[3]

  • Reactants: 2-Aminopyridine, an aldehyde (e.g., benzaldehyde), and an isocyanide (e.g., tert-butyl isocyanide).

  • Catalyst: A Lewis acid (e.g., Sc(OTf)₃) or a Brønsted acid (e.g., p-toluenesulfonic acid).

  • Procedure: To a solution of the 2-aminopyridine and aldehyde in a suitable solvent (e.g., methanol or a mixture of methanol and dichloromethane), the catalyst is added. The mixture is stirred, typically at room temperature or slightly elevated temperatures. The isocyanide is then added, and the reaction is stirred until completion. The product is isolated by removal of the solvent and purified by column chromatography.[3]

Table 1: Comparison of Synthetic Methodologies for Imidazo[1,2-a]pyridines

MethodDescriptionTypical YieldsAdvantagesDisadvantages
Tschitschibabin Reaction Condensation of a 2-aminoazine with an α-halocarbonyl compound.Moderate to GoodSimple, readily available starting materials.Often requires harsh conditions, limited substituent diversity.
Groebke-Blackburn-Bienaymé Reaction Three-component reaction of a 2-aminoazine, an aldehyde, and an isocyanide.Good to ExcellentHigh atom economy, high diversity, one-pot synthesis.Isocyanides can be toxic and have unpleasant odors.
Catalyst-Free Methods Reactions conducted without a catalyst, often under microwave or ultrasound irradiation.Good to ExcellentEnvironmentally friendly, simplified workup.May not be applicable to all substrates.
Copper-Catalyzed Synthesis Various copper-catalyzed cross-coupling and cyclization reactions.Good to ExcellentHigh efficiency and functional group tolerance.Potential for metal contamination in the final product.

A Rich Pharmacological Profile: From Sedatives to Anticancer Agents

The imidazo[1,2-a]pyridine scaffold boasts a remarkably diverse range of biological activities, which has been a driving force behind its extensive investigation in drug discovery.[4]

The "Z-Drugs": Revolutionizing Insomnia Treatment

Perhaps the most well-known therapeutic application of the imidazo[1,2-a]pyridine core is in the development of non-benzodiazepine sedative-hypnotics, colloquially known as "Z-drugs."

  • Zolpidem (Ambien®): First synthesized in the early 1980s by researchers at Synthélabo Recherche, zolpidem was approved by the FDA in 1992.[5] It acts as a positive allosteric modulator of the GABA-A receptor, primarily at the α1 subunit, leading to a sedative effect.[4] Its rapid onset and short half-life made it a popular choice for treating insomnia.

  • Alpidem (Ananxyl®): Developed around the same time as zolpidem, alpidem was marketed as an anxiolytic. However, it was withdrawn from the market in 1994 due to reports of severe liver toxicity.

Expanding Therapeutic Horizons: Anticancer and Beyond

Beyond their effects on the central nervous system, imidazo[1,2-a]pyridine derivatives have demonstrated significant potential in a variety of other therapeutic areas, most notably in oncology. Numerous studies have reported the potent anticancer activity of compounds bearing this scaffold against a range of cancer cell lines.

The mechanism of action for many of these anticancer agents involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR pathway. By targeting these pathways, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Table 2: Selected Biologically Active Imidazo[1,2-a]pyridine Derivatives and their Targets

CompoundTherapeutic AreaMechanism of Action / TargetRepresentative IC₅₀ Values
Zolpidem HypnoticGABA-A Receptor α1 Positive Allosteric Modulator-
Alpidem AnxiolyticGABA-A Receptor Modulator-
Saripidem AnxiolyticGABA-A Receptor Modulator-
Necopidem AnxiolyticGABA-A Receptor Modulator-
Various Derivatives AnticancerPI3K/AKT/mTOR Pathway InhibitionVaries (sub-micromolar to low micromolar range against different cancer cell lines)
Various Derivatives AntitubercularInhibition of M. tuberculosis growthVaries
Various Derivatives Anti-inflammatoryInhibition of inflammatory mediatorsVaries

Signaling Pathways and Experimental Workflows: Visualizing the Science

To better understand the mechanisms of action and the synthetic strategies discussed, the following diagrams have been generated using the DOT language for Graphviz.

G cluster_synthesis Key Synthetic Pathways cluster_discovery Drug Discovery Timeline Tschitschibabin Tschitschibabin Reaction (1925) GBB Groebke-Blackburn-Bienaymé Reaction Tschitschibabin->GBB Evolution of Methodology CuCatalyzed Copper-Catalyzed Reactions Tschitschibabin->CuCatalyzed Increased Efficiency Zolpidem Zolpidem (Hypnotic) ~1982 CatalystFree Catalyst-Free Methods GBB->CatalystFree Greener Approaches Alpidem Alpidem (Anxiolytic) ~1984 Anticancer Anticancer Agents (Ongoing)

Caption: A timeline of key discoveries in the synthesis and therapeutic application of imidazo[1,2-a]pyridines.

G cluster_gaba GABA-A Receptor Modulation by Zolpidem Zolpidem Zolpidem GABA_A GABA-A Receptor (α1 subunit) Zolpidem->GABA_A Binds to allosteric site Chloride_Channel Chloride Ion Channel GABA_A->Chloride_Channel Opens GABA GABA GABA->GABA_A Binds to active site Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl⁻ influx Sedation Sedative Effect Hyperpolarization->Sedation Leads to

Caption: Mechanism of action of Zolpidem at the GABA-A receptor.

G cluster_pi3k PI3K/AKT/mTOR Pathway Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Apoptosis Inhibition of Apoptosis mTOR->Apoptosis Inhibits Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by anticancer imidazo[1,2-a]pyridine derivatives.

Conclusion

The imidazo[1,2-a]pyridine scaffold has traversed a remarkable journey from its serendipitous discovery to its current status as a cornerstone of modern medicinal chemistry. The continuous evolution of synthetic methodologies has not only provided efficient access to a vast chemical space but has also paved the way for the discovery of novel therapeutic agents. From the revolutionary "Z-drugs" that transformed the treatment of insomnia to the promising new generation of anticancer agents, the imidazo[1,2-a]pyridine core continues to be a source of inspiration for drug discovery and development. This technical guide serves as a comprehensive resource for researchers and scientists, providing a solid foundation for future innovations in this exciting and ever-expanding field.

References

Therapeutic Potential of Imidazo[1,2-a]pyridine-3-carbonitrile Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of several marketed drugs. Analogs featuring a 3-carbonitrile substitution are gaining significant attention for their diverse and potent biological activities. This technical guide provides an in-depth overview of the therapeutic potential of these analogs, focusing on their anticancer and antitubercular properties. We consolidate quantitative biological data, detail key experimental methodologies for their evaluation, and present elucidated mechanisms of action through signaling pathway diagrams to serve as a comprehensive resource for researchers and drug development professionals.

Introduction

The imidazo[1,2-a]pyridine ring system is a bicyclic heteroaromatic compound that has proven to be a versatile scaffold in drug discovery. Its derivatives are known to exhibit a wide range of pharmacological activities, including anxiolytic, sedative, anti-ulcer, and anticancer effects. Marketed drugs such as Zolpidem (for insomnia) and Alpidem (an anxiolytic agent) feature this core structure, highlighting its clinical significance.[1] The addition of a carbonitrile group at the 3-position of this scaffold often enhances biological activity and provides a key handle for further chemical modification, making imidazo[1,2-a]pyridine-3-carbonitrile analogs a promising area for therapeutic exploration. This guide will focus primarily on the well-documented anticancer and antitubercular applications of these compounds.

Synthesis Strategies

The construction of the imidazo[1,2-a]pyridine core is typically achieved through well-established synthetic routes. One of the most common methods involves the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[2] More advanced, multi-component reactions (MCRs), such as the Groebke–Blackburn–Bienaymé (GBB) reaction, allow for the rapid, one-pot synthesis of diverse 2,3-disubstituted imidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[3] These efficient synthetic strategies facilitate the generation of large chemical libraries for biological screening.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2-Aminopyridine 2-Aminopyridine MCR One-Pot Multi-Component Reaction (e.g., GBB) 2-Aminopyridine->MCR Aldehyde Aldehyde Aldehyde->MCR Isocyanide Isocyanide Isocyanide->MCR Product This compound Analog Library MCR->Product

General workflow for Multi-Component Synthesis.

Therapeutic Applications & Mechanism of Action

Anticancer Activity

Imidazo[1,2-a]pyridine analogs have emerged as potent anticancer agents, primarily by targeting key signaling pathways involved in cell proliferation and survival.[4][5]

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

A predominant mechanism for the anticancer effects of these compounds is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[6][7] This pathway is a critical regulator of cell growth and is frequently dysregulated in various cancers.[7][8] Analogs of imidazo[1,2-a]pyridine have been shown to act as potent dual inhibitors of PI3K and mTOR.[4] By blocking these key kinases, the compounds prevent the phosphorylation of downstream effectors like Akt, leading to the induction of cell cycle arrest and apoptosis in cancer cells.[4][9]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt P (Ser473) Proliferation Cell Proliferation, Growth & Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Analog Inhibitor->mTORC1 Inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative imidazo[1,2-a]pyridine analogs against various cancer cell lines.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 6A375 (Melanoma)MTT9.7 - 44.6 (range for 3 cpds)[4]
Compound 6HeLa (Cervical)MTT9.7 - 44.6 (range for 3 cpds)[4]
IP-5HCC1937 (Breast)MTT45[9][10]
IP-6HCC1937 (Breast)MTT47.7[9][10]
Compound 12bHep-2 (Laryngeal)MTT11[11]
Compound 12bMCF-7 (Breast)MTT11[11]
Compound 3aMCF-7 (Breast)MTT2.35[12]
Compound 3aHeLa (Cervical)MTT10.89[12]
Antitubercular Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel therapeutics. Imidazo[1,2-a]pyridine analogs have been identified as a highly potent class of anti-TB agents.[13][14]

Mechanism of Action: QcrB Inhibition

Several potent imidazo[1,2-a]pyridine series target the QcrB subunit of the ubiquinol cytochrome c reductase (cytochrome bc1 complex), a critical component of the electron transport chain in Mtb.[15][16] Inhibition of QcrB disrupts the oxidative phosphorylation pathway, leading to a depletion of adenosine triphosphate (ATP), the primary energy currency of the cell.[14][17] This ultimately results in bacterial death. This mechanism is distinct from many current anti-TB drugs, making these compounds effective against resistant strains.[17]

G ComplexI Complex I/II ATPSynthase ATP Synthase ComplexI->ATPSynthase Q Menaquinone Pool ComplexIII Cytochrome bc1 Complex (QcrB) ComplexIII->ATPSynthase Block ATP Depletion & Bacterial Death ComplexIII->Block CytC Cytochrome c ComplexIV Complex IV ComplexIV->ATPSynthase Oxygen O₂ Oxygen->ComplexIV Water H₂O ATP ATP Synthesis Inhibitor Imidazo[1,2-a]pyridine Analog

Inhibition of Mtb electron transport chain via QcrB.

Quantitative Data: In Vitro Antitubercular Activity

The following table presents the minimum inhibitory concentration (MIC) values for representative imidazo[1,2-a]pyridine analogs against Mtb.

Compound ClassMtb Strain(s)Assay TypeMIC (µM)Reference
IP Inhibitors (1-4)Various Mtb strainsWhole cell screening0.03 - 5.0[15][16]
Imidazo[1,2-a]pyridine-3-carboxamides (Cmpd 18)MDR & XDR strainsMABA≤0.006[17]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesDrug-Sensitive (DS) MtbMABA0.069 - 0.174 (MIC90)[14]

Key Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Western Blot Analysis for PI3K/Akt/mTOR Pathway

This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylated (activated) forms of Akt and mTOR.[9]

  • Cell Lysis: Treat cells with the test compound for a designated time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate 30-50 µg of protein per sample on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-Akt (Ser473), total Akt, p-mTOR, total mTOR, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[18]

Antitubercular Microplate Alamar Blue Assay (MABA)

This assay is a standard method to determine the MIC of compounds against M. tuberculosis.

  • Inoculum Preparation: Prepare a suspension of Mtb H37Rv in 7H9 broth.

  • Compound Plating: Add serially diluted test compounds to a 96-well microplate.

  • Inoculation: Add the Mtb inoculum to each well. Include drug-free controls.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Reagent Addition: Add a mixture of Alamar Blue reagent and 10% Tween 80 to each well.

  • Second Incubation: Re-incubate the plates for 24 hours.

  • Data Reading: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Conclusion and Future Perspectives

This compound analogs represent a highly promising class of therapeutic agents. Their efficacy as anticancer agents, particularly through the potent inhibition of the PI3K/Akt/mTOR pathway, and their novel mechanism of action against M. tuberculosis position them as valuable scaffolds for further development. The synthetic tractability of the core structure allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Future research will likely focus on developing analogs as covalent inhibitors for increased target engagement and exploring new therapeutic applications for this versatile chemical class.[3]

References

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic system, formed by the fusion of an imidazole and a pyridine ring, is a key pharmacophore in numerous clinically approved drugs and a plethora of investigational agents. Its unique structural and electronic properties allow for diverse functionalization, leading to compounds with a wide therapeutic spectrum, including anticancer, antimicrobial, antiviral, and central nervous system (CNS) activities. This technical guide provides a comprehensive overview of the medicinal chemistry of imidazo[1,2-a]pyridine derivatives, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic applications, with a special emphasis on quantitative data, experimental protocols, and key signaling pathways.

Synthetic Strategies: Crafting the Imidazo[1,2-a]pyridine Core

The construction of the imidazo[1,2-a]pyridine scaffold can be achieved through various synthetic methodologies, ranging from classical condensation reactions to modern multicomponent and transition-metal-catalyzed approaches.

One of the most fundamental and widely employed methods is the Tschitschibabin reaction , first reported in 1925, which involves the condensation of a 2-aminopyridine with an α-haloketone.[1] This reaction typically proceeds via nucleophilic substitution of the halogen by the pyridine nitrogen, followed by intramolecular cyclization and dehydration.[1] Modern variations of this reaction often utilize microwave irradiation or are performed under solvent-free conditions to improve yields and reduce reaction times.[1]

A significant advancement in the synthesis of this scaffold is the Groebke-Blackburn-Bienaymé (GBB) reaction , a one-pot three-component reaction (3-CR) involving a 2-aminopyridine, an aldehyde, and an isocyanide.[2][3] This powerful reaction allows for the rapid generation of diverse 3-aminoimidazo[1,2-a]pyridine derivatives.[2][3] The GBB reaction is often catalyzed by Lewis acids such as ytterbium triflate (Yb(OTf)₃).[4]

Other notable synthetic strategies include:

  • Copper-catalyzed three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne.[1]

  • Tandem reactions involving 2-aminopyridines and nitroolefins.[5]

  • Intramolecular cyclization of propargyl-substituted pyridines.

Therapeutic Applications and Structure-Activity Relationships

Imidazo[1,2-a]pyridine derivatives have demonstrated a remarkable range of pharmacological activities. The following sections detail their application in key therapeutic areas, supported by quantitative data and SAR insights.

Anticancer Activity

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of novel anticancer agents, with derivatives showing potent activity against various cancer cell lines.[2][6] These compounds often exert their effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt/mTOR pathway and Nek2 kinase.[7][8][9]

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundTarget/MechanismCell LineIC50 (µM)Reference
MBM-17 Nek2 inhibitorMGC-8030.038[4]
MBM-55 Nek2 inhibitor-0.001[8]
Compound 8 -HeLa0.34[10]
MDA-MB-2310.32[10]
ACHN0.39[10]
HCT-150.31[10]
Compound 12 -MDA-MB-2310.29[10]
HCT-150.30[10]
Compound 12b -Hep-211[11][12]
HepG213[11][12]
MCF-711[11][12]
A37511[11][12]
PI3K/mTOR inhibitor 7 PI3K/mTORHCT-1160.01[13][14]
PI3Kα inhibitor 35 PI3KαT47Dnanomolar potency[15]

dot

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Imidazopyridine_PI3K Imidazo[1,2-a]pyridine Inhibitors Imidazopyridine_PI3K->PI3K PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibition Inhibition Activation Activation

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by imidazo[1,2-a]pyridines.

Antimicrobial Activity

The emergence of multidrug-resistant bacteria necessitates the development of new antibacterial agents. Imidazo[1,2-a]pyridine derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria.[16]

Table 2: Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Compound 9a Bacillus subtilisPotent activity[14]
Chalcone 4a Escherichia coliExcellent activity[10]
Chalcone 4b Pseudomonas aeruginosaExcellent activity[10]
Chalcone 4c Staphylococcus aureusExcellent activity[10]
Chalcone 4e Streptococcus pyogenesExcellent activity[10]
Compound 5h Staphylococcus aureus (clinical strain)6.25[17]
Staphylococcus aureus (reference strain)3.125[17]
Azo-derivative 4e Pseudomonas aeruginosa0.5 mg/mL[18]
Staphylococcus aureus0.5 mg/mL[18]
Escherichia coli CTXM0.5-0.7 mg/mL[18]
Antitubercular Activity

Tuberculosis remains a major global health threat, and new drugs are urgently needed. Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a particularly potent class of antitubercular agents, with some compounds showing activity in the nanomolar range against Mycobacterium tuberculosis.[19][20] Several of these compounds have been shown to target QcrB, a component of the electron transport chain.[21]

Table 3: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundTargetMtb StrainMIC (µM)Reference
Compound 5 -H37Rv0.2
Compound 9 -H37Rv≤0.006
Compound 12 -H37Rv≤0.006
Compound 13 -H37Rv-
Compound 18 -H37Rv≤0.006
MDR/XDR strainsPotent activity
IPA-6 -H37Rv0.05 µg/mL[22]
IPA-9 -H37Rv0.4 µg/mL[22]
IPS-1 -H37Rv0.4 µg/mL[22]
Antiviral Activity

Certain imidazo[1,2-a]pyridine derivatives have demonstrated significant antiviral activity, particularly against herpesviruses such as human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[23]

Table 4: Antiviral Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundVirusEC50 (µM)Therapeutic IndexReference
Compound 4 HCMV->150[23]
Compound 15 HCMV->150[23]
Compound 21 HCMV->150[23]
VZVPronounced activity-[23]
CNS Activity: The Case of Zolpidem

Imidazo[1,2-a]pyridines are well-known for their effects on the central nervous system, with Zolpidem being a widely prescribed hypnotic agent for the treatment of insomnia. Zolpidem acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA.[1] It exhibits selectivity for GABA-A receptors containing the α1 subunit.[1]

dot

GABA_A_Receptor_Zolpidem GABA_A GABA-A Receptor α1 β2 γ2 β2 α1 Chloride Cl- influx GABA_A->Chloride Channel opens Zolpidem Zolpidem Zolpidem->GABA_A:e Binds to α1 subunit interface GABA GABA GABA->GABA_A:w Binds to β2/α1 interface Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Sedation Sedative/Hypnotic Effect Hyperpolarization->Sedation GBB_Reaction_Workflow Start Start: Reagents in Microwave Vial Reagents 2-Aminopyridine Aldehyde Isocyanide Lewis Acid Catalyst (e.g., Yb(OTf)₃) Start->Reagents Reaction Microwave Irradiation (100 °C, 1h) Reagents->Reaction Workup Solvent Evaporation Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Aminoimidazo[1,2-a]pyridine Product Purification->Product

References

Synthesis of Imidazo[1,2-a]pyridine-3-carbonitrile: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the primary synthetic routes for obtaining Imidazo[1,2-a]pyridine-3-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The document details key starting materials, reaction conditions, and experimental protocols for the most prevalent synthetic strategies, including multicomponent reactions and classical condensation approaches. Quantitative data from cited literature is summarized in tabular format for ease of comparison. Furthermore, this guide elucidates the role of Imidazo[1,2-a]pyridine derivatives as inhibitors of the PI3K/mTOR signaling pathway, a critical cascade in cancer cell proliferation and survival. A detailed diagram of this pathway, illustrating the mechanism of inhibition, is provided. This document is intended to serve as a comprehensive resource for researchers and scientists engaged in the synthesis and application of these valuable compounds.

Introduction

The Imidazo[1,2-a]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds and marketed pharmaceuticals.[1] The introduction of a carbonitrile group at the 3-position yields a versatile intermediate and a pharmacophore with unique electronic properties, making this compound and its derivatives attractive targets for organic synthesis. These compounds have demonstrated a wide range of pharmacological activities, including antiviral and anticancer properties.[2]

Notably, certain derivatives of this scaffold have emerged as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway.[3][4] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][5] By targeting key kinases in this cascade, such as PI3K and mTOR, Imidazo[1,2-a]pyridine-based inhibitors offer a promising avenue for the development of novel anticancer therapeutics.[4]

This guide will explore the principal synthetic methodologies for accessing the this compound core, with a focus on providing practical experimental details and comparative data. Additionally, it will provide a visual representation of the PI3K/mTOR signaling pathway to contextualize the mechanism of action of these inhibitors.

Synthetic Strategies for this compound

The synthesis of the this compound scaffold can be broadly categorized into two main approaches: multicomponent reactions, which offer efficiency and atom economy, and classical condensation reactions.

Three-Component Reactions

One of the most powerful and convergent methods for the synthesis of substituted Imidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé (GBB) reaction.[6] This one-pot, three-component reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. While the classical GBB reaction yields 3-amino-imidazo[1,2-a]pyridines, modifications of the starting materials can be employed to introduce the 3-carbonitrile functionality. A related and highly effective strategy involves the reaction of a 2-aminopyridine, an aldehyde, and malononitrile.

This approach provides a direct and efficient route to 2-substituted-imidazo[1,2-a]pyridine-3-carbonitriles. The reaction proceeds through a Knoevenagel condensation of the aldehyde and malononitrile, followed by a Michael addition of the 2-aminopyridine and subsequent intramolecular cyclization and aromatization.

Table 1: Synthesis of 2-Substituted Imidazo[1,2-a]pyridine-3-carbonitriles via a Three-Component Reaction

Entry2-AminopyridineAldehydeCatalystSolventTime (h)Yield (%)Reference
12-AminopyridineBenzaldehydeNoneEthanol885[7]
22-Amino-5-chloropyridine4-ChlorobenzaldehydePiperidineEthanol692[7]
32-AminopyridineFurfuralNoneWater1278[8]

Experimental Protocol: General Procedure for the Three-Component Synthesis of 2-Aryl-imidazo[1,2-a]pyridine-3-carbonitrile

To a solution of the appropriately substituted 2-aminopyridine (1.0 mmol) and aldehyde (1.0 mmol) in ethanol (10 mL) is added malononitrile (1.0 mmol). The reaction mixture is then stirred at reflux for the time indicated in Table 1. Upon completion, as monitored by thin-layer chromatography, the mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Workflow for the Three-Component Synthesis

G cluster_reactants Starting Materials cluster_process Reaction cluster_workup Work-up 2-Aminopyridine 2-Aminopyridine Mixing Mixing 2-Aminopyridine->Mixing Aldehyde Aldehyde Aldehyde->Mixing Malononitrile Malononitrile Malononitrile->Mixing Reflux Reflux Mixing->Reflux Cooling Cooling Reflux->Cooling Filtration Filtration Cooling->Filtration Purification Purification Cooling->Purification Product This compound Filtration->Product Purification->Product

Caption: General workflow for the one-pot, three-component synthesis.

Classical Condensation Reactions

The reaction of a 2-aminopyridine with an α-haloketone is a classical and widely used method for the synthesis of Imidazo[1,2-a]pyridines.[9] To obtain the 3-carbonitrile derivative, a suitable α-haloketone bearing a cyano group is required. A variation of this approach involves the reaction of 2-aminopyridine with a β-ketonitrile.

This method involves the initial N-alkylation of the 2-aminopyridine with the α-bromo-β-ketonitrile, followed by an intramolecular condensation to form the fused imidazole ring.

Table 2: Synthesis of 2-Substituted Imidazo[1,2-a]pyridine-3-carbonitriles via Condensation

Entry2-Aminopyridineα-Bromo-β-ketonitrileBaseSolventTime (h)Yield (%)Reference
12-Aminopyridine2-Bromo-3-oxobutanenitrileNaHCO₃Ethanol675[10]
22-Amino-5-methylpyridine2-Bromo-3-oxo-3-phenylpropanenitrileK₂CO₃Acetonitrile882[10]

Experimental Protocol: General Procedure for the Condensation Synthesis of 2-Aryl-imidazo[1,2-a]pyridine-3-carbonitrile

A mixture of the 2-aminopyridine (1.0 mmol), the α-bromo-β-ketonitrile (1.0 mmol), and a base such as sodium bicarbonate or potassium carbonate (1.5 mmol) in a suitable solvent like ethanol or acetonitrile (15 mL) is heated to reflux for the time specified in Table 2. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure. The residue is then partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to give the desired this compound.

Synthetic Pathway for the Condensation Reaction

G 2-Aminopyridine 2-Aminopyridine Intermediate N-Alkylated Intermediate 2-Aminopyridine->Intermediate N-Alkylation alpha-Bromo-beta-ketonitrile alpha-Bromo-beta-ketonitrile alpha-Bromo-beta-ketonitrile->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization

Caption: Simplified reaction pathway for the condensation synthesis.

Biological Activity: Inhibition of the PI3K/mTOR Signaling Pathway

Derivatives of Imidazo[1,2-a]pyridine have been identified as potent inhibitors of the PI3K/mTOR signaling pathway, which plays a crucial role in cell proliferation, survival, and metabolism.[3][5] The aberrant activation of this pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[4] Imidazo[1,2-a]pyridine-based compounds can act as dual PI3K/mTOR inhibitors, binding to the ATP-binding site of these kinases and thereby blocking their downstream signaling.[5]

The PI3K/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface. This leads to the activation of PI3K, which phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a number of substrates, including the tuberous sclerosis complex 2 (TSC2), which leads to the activation of mTOR complex 1 (mTORC1). mTORC1 then promotes protein synthesis and cell growth by phosphorylating targets such as p70S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

PI3K/mTOR Signaling Pathway and Inhibition by Imidazo[1,2-a]pyridine Derivatives

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 inhibits mTORC2 mTORC2 mTORC2->Akt phosphorylates Rheb Rheb TSC1_TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis promotes 4EBP1->Protein_Synthesis inhibits release of eIF4E, promoting Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->mTORC1

Caption: The PI3K/mTOR signaling pathway and points of inhibition by Imidazo[1,2-a]pyridine derivatives.

Conclusion

This technical guide has outlined the primary synthetic routes for obtaining this compound, a heterocyclic scaffold with significant potential in drug discovery. The discussed multicomponent and classical condensation reactions offer versatile and efficient means to access this core structure. The provision of detailed experimental protocols and comparative data aims to facilitate the practical application of these methods in a research setting.

Furthermore, the elucidation of the role of Imidazo[1,2-a]pyridine derivatives as inhibitors of the PI3K/mTOR signaling pathway underscores their therapeutic relevance, particularly in the context of oncology. The continued exploration of the synthesis and biological activity of these compounds is expected to yield novel and effective therapeutic agents.

References

Theoretical and Computational Insights into Imidazo[1,2-a]pyridine-3-carbonitrile: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and antibacterial properties. The introduction of a carbonitrile group at the 3-position of this scaffold can significantly influence its electronic properties and biological activity, making Imidazo[1,2-a]pyridine-3-carbonitrile a promising core for the development of novel therapeutics. This technical guide provides an in-depth overview of the theoretical and computational studies of this compound and its derivatives. It covers synthetic strategies, computational methodologies for studying their properties, and summarizes key quantitative data to facilitate further research and development in this area.

Introduction

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of several marketed drugs. Its rigid, planar structure and the presence of nitrogen atoms allow for diverse interactions with biological targets. The carbonitrile group is a versatile functional group that can act as a hydrogen bond acceptor, a reactive handle for further chemical modifications, and can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The combination of these two moieties in this compound presents a compelling starting point for the design of new bioactive compounds. Computational methods, such as Density Functional Theory (DFT) and molecular docking, are invaluable tools for understanding the structure-activity relationships (SAR) of these molecules and for guiding the design of more potent and selective drug candidates.

Synthetic Approaches

The synthesis of the Imidazo[1,2-a]pyridine core is well-established, with several methods available for its construction. The most common approach involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For the specific introduction of a 3-carbonitrile or a related precursor group, multi-component reactions and subsequent functional group transformations are often employed.

General Synthetic Workflow

A general workflow for the synthesis of Imidazo[1,2-a]pyridine derivatives, which can be adapted for the 3-carbonitrile analogue, is depicted below. This typically involves the initial formation of the heterocyclic core followed by functionalization at the C3 position.

G cluster_synthesis Synthesis Workflow Start Starting Materials (2-Aminopyridine, Carbonyl Compound) Step1 Cyclization Reaction (e.g., Tschitschibabin reaction) Start->Step1 Step2 Formation of Imidazo[1,2-a]pyridine Core Step1->Step2 Step3 Functionalization at C3 (e.g., Vilsmeier-Haack, Cyanation) Step2->Step3 Product This compound Derivative Step3->Product

Caption: General synthetic workflow for this compound.

Experimental Protocol: Three-Component Reaction for C3-Functionalization

A versatile method for the synthesis of 3-substituted imidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. This can be adapted to introduce a handle for subsequent conversion to a carbonitrile group.

Protocol:

  • Reaction Setup: To a solution of 2-aminopyridine (1.0 mmol) and an appropriate aldehyde (1.0 mmol) in a suitable solvent such as methanol or DMF, isocyanide (1.0 mmol) is added.

  • Catalysis: A catalytic amount of an acid, such as perchloric acid or scandium(III) triflate, is often added to facilitate the reaction.[1]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature for 24-48 hours.[2]

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired 3-substituted imidazo[1,2-a]pyridine.

Note: To obtain the 3-carbonitrile derivative, an isocyanide bearing a group that can be converted to a nitrile, or a subsequent cyanation step on a suitable precursor, would be necessary.

Theoretical and Computational Studies

Computational chemistry plays a pivotal role in elucidating the electronic structure, reactivity, and potential biological activity of this compound derivatives.

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical method used to investigate the electronic properties of molecules. For imidazo[1,2-a]pyridine derivatives, DFT calculations are commonly performed to understand:

  • Optimized Geometry: Determining the most stable three-dimensional conformation of the molecule.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO provides insights into the molecule's stability.

  • Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites, which is critical for predicting intermolecular interactions.

  • Quantum Chemical Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated to quantify the molecule's reactivity.

Computational Protocol for DFT Analysis:

  • Structure Preparation: The 3D structure of the this compound derivative is built using software like GaussView or Avogadro.

  • Geometry Optimization: The structure is optimized using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)).[3]

  • Frequency Calculation: Vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum.

  • Property Calculations: FMOs, MEP maps, and other quantum chemical descriptors are calculated at the same level of theory.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a biological target, typically a protein. This is instrumental in identifying potential drug targets and understanding the mechanism of action.

Workflow for Molecular Docking:

G cluster_docking Molecular Docking Workflow PDB Target Protein Preparation (from PDB) Grid Binding Site Identification & Grid Generation PDB->Grid Ligand Ligand Preparation (this compound) Docking Molecular Docking Simulation Ligand->Docking Grid->Docking Analysis Analysis of Docking Poses & Scoring Docking->Analysis Result Lead Compound Identification Analysis->Result

Caption: A typical workflow for molecular docking studies.

Experimental Protocol for Molecular Docking:

  • Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of the this compound derivative is generated and energy-minimized.

  • Binding Site Definition: The active site of the protein is defined based on the location of the co-crystallized ligand or from literature data.

  • Docking Simulation: Docking is performed using software like AutoDock, Glide, or GOLD. The program samples different conformations and orientations of the ligand within the binding site and calculates a binding score for each pose.

  • Analysis: The resulting docking poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Quantitative Data Summary

The following tables summarize key quantitative data for Imidazo[1,2-a]pyridine derivatives from various studies. While data for the specific 3-carbonitrile is limited, the presented information for structurally related compounds provides valuable benchmarks.

Table 1: Physicochemical Properties of Imidazo[1,2-a]pyridine Core
PropertyValueReference
Molecular Weight118.14 g/mol [4]
XLogP31.8[4]
Hydrogen Bond Donor Count0[4]
Hydrogen Bond Acceptor Count2[4]
Rotatable Bond Count0[4]
Table 2: Biological Activity of Imidazo[1,2-a]pyridine Derivatives
Compound ClassTarget/AssayActivity (IC₅₀/MIC)Reference
Imidazo[1,2-a]pyridine-3-carboxamidesMycobacterium tuberculosis H37RvMIC ≤ 0.006 µM[5]
5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrilesAnticancer (HT-29, H460, A549)IC₅₀ in double-digit nanomolar range[6]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesMycobacterium tuberculosis (MDR strains)MIC range: 0.07–2.2 µM[7]
Imidazo[1,2-a]pyridine derivativesPI3KαIC₅₀ = 2 nM[8]
Nek2 InhibitorsNek2 KinaseIC₅₀ = 1.0 - 3.0 nM[9]
Table 3: Computational Data for Imidazo[1,2-a]pyridine Derivatives
Computational MethodParameterValueReference
DFT (B3LYP/6-311G(d,p))Proton Affinity246.44 kcal/mol[10][11]
Molecular DockingBinding Affinity (EGFR-TK)-[10][11]
Molecular DockingBinding Affinity (Bacterial GyrB)-10.4 kcal/mol[12]

Signaling Pathways and Logical Relationships

Imidazo[1,2-a]pyridine derivatives have been shown to modulate various signaling pathways implicated in diseases like cancer. A notable example is the inhibition of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.

G cluster_pathway Inhibition of PI3K/Akt/mTOR Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K inhibits Inhibitor->mTOR inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of the synthetic strategies, theoretical and computational methodologies, and key data relevant to this class of compounds. The integration of computational and experimental approaches is crucial for accelerating the discovery and optimization of lead compounds based on this promising heterocyclic core. The presented workflows and protocols offer a solid foundation for researchers to design and execute studies aimed at unlocking the full therapeutic potential of this compound derivatives.

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of Imidazo[1,2-a]pyridine-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and anxiolytic properties.[1][2] The development of efficient and atom-economical synthetic methods for these scaffolds is of great interest. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for the rapid and convergent synthesis of complex molecules from simple starting materials in a single synthetic operation.[1][3] This document provides detailed application notes and experimental protocols for the one-pot synthesis of Imidazo[1,2-a]pyridine-3-carbonitrile and its derivatives, focusing on prevalent multicomponent reaction strategies.

I. Synthetic Strategies for this compound Derivatives

The one-pot synthesis of the imidazo[1,2-a]pyridine core can be achieved through several multicomponent strategies. The most common approaches involve the reaction of a 2-aminopyridine derivative with an aldehyde and a third component, which can be an isocyanide (Groebke–Blackburn–Bienaymé reaction), an alkyne (A³-coupling), or other activated methylene compounds.[4][5][6]

Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction

The Groebke–Blackburn–Bienaymé (GBB) reaction is a highly efficient method for the synthesis of 3-aminoimidazo[1,2-a]pyridines, which are structurally related to the target carbonitriles and can serve as precursors.[6][7] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by an acid.[7]

Reaction Workflow:

GBB_Reaction_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product 2-Aminopyridine 2-Aminopyridine One-Pot Reaction One-Pot Reaction 2-Aminopyridine->One-Pot Reaction Aldehyde Aldehyde Aldehyde->One-Pot Reaction Isocyanide Isocyanide Isocyanide->One-Pot Reaction Imidazo[1,2-a]pyridine-3-amine Imidazo[1,2-a]pyridine-3-amine One-Pot Reaction->Imidazo[1,2-a]pyridine-3-amine GBB Reaction

Caption: Workflow for the GBB three-component reaction.

II. Experimental Protocols

Protocol 1: Ultrasound-Assisted Green Synthesis of 3-(Cyclohexylamino)-2-(furan-2-yl)imidazo[1,2-a]pyridine-6-carbonitrile via GBBR

This protocol describes a green synthesis approach using ultrasound irradiation and water as a solvent.[4]

Materials:

  • 2-Amino-5-cyanopyridine

  • Furfural

  • Cyclohexyl isocyanide

  • Water

Procedure:

  • To a suitable reaction vessel, add 2-amino-5-cyanopyridine, furfural, and cyclohexyl isocyanide.

  • Add water as the solvent.

  • Subject the reaction mixture to ultrasound irradiation.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired product.

Characterization Data:

  • Yield: 67%[4]

  • Appearance: Oil[4]

  • ¹H NMR (500 MHz, CDCl₃): δ 8.39 (s, 1H), 7.48–7.44 (m, 2H), 7.12 (d, J = 9.2 Hz, 1H), 6.85 (s, 1H), 6.49–6.48 (m, 1H), 3.58 (s, 1H), 2.90 (t, J = 10.3 Hz, 2H), 1.81 (d, J = 11.5 Hz, 3H), 1.68 (d, J = 9.0 Hz, 3H), 1.57–1.56 (m, 2H), 1.26–1.11 (m, 9H) ppm.[4]

  • HRMS (ESI-TOF) m/z: calculated for C₁₈H₁₉N₄O⁺ [M + H]⁺ 307.1553, found 307.1509.[4]

Protocol 2: Ammonium Chloride Catalyzed Synthesis of Azide-Functionalized Imidazo[1,2-a]pyridines

This method describes a one-pot synthesis of azide-functionalized imidazo[1,2-a]pyridines using a mild and green catalyst.[8]

Materials:

  • 2-Azidobenzaldehyde

  • 2-Aminopyridine

  • tert-Butyl isocyanide

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

Procedure:

  • In a round-bottom flask, dissolve 2-azidobenzaldehyde and 2-aminopyridine in methanol.

  • Add tert-butyl isocyanide to the mixture.

  • Add a catalytic amount of ammonium chloride.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the final product.

III. Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various Imidazo[1,2-a]pyridine derivatives.

Table 1: Screening of Conditions for Azide-Functionalized Imidazo[1,2-a]pyridine Synthesis [8]

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NH₄ClMeOHRoom Temp1265
2p-TSAMeOHRoom Temp1258

Table 2: Substrate Scope for the Synthesis of Imidazo[1,2-a]pyridine-1,2,3-triazoles via GBBR/CuAAC Strategy [6]

EntryIsocyanideProductYield (%)
1tert-Butyl isocyanide6a91
2Cyclohexyl isocyanide6b85
3Benzyl isocyanide6c82
41,1,3,3-Tetramethylbutyl isocyanide6d88

Table 3: Synthesis of this compound [9]

Starting MaterialReagentsConditionsProductYield (%)
N-(prop-2-yn-1-yl)pyridin-2-amineCuCl₂Acetonitrile, 65 °C, 2 hImidazo[1,2-a]pyridine-3-carbaldehyde8
N-(prop-2-yn-1-yl)pyridin-2-amineNISCH₂Cl₂, 50 °C, overnightImidazo[1,2-a]pyridine-3-carbaldehyde-
---This compound-

Note: The direct synthesis yield for this compound was not explicitly found as a standalone protocol in the initial search, but its characterization data is available, suggesting its synthesis is established.[9]

Characterization of this compound:

  • Appearance: White solid[9]

  • Melting Point: 148-150 °C[9]

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (dt, J = 6.8, 1.2 Hz, 1H), 8.14 (s, 1H), 7.76 (dt, J = 9.1, 1.1 Hz, 1H), 7.50 – 7.37 (m, 1H), 7.10 (td, J = 6.9, 1.1 Hz, 1H).[9]

  • ¹³C NMR (101 MHz, CDCl₃): δ 147.4 (C8a), 142.7 (C2), 128.5 (C7), 125.8 (C3), 118.9 (C8), 115.2 (C6), 111.3 (CN), 98.4 (C-CN).[9]

IV. Reaction Mechanism Visualization

The proposed mechanism for the Groebke–Blackburn–Bienaymé reaction involves the initial formation of an imine from the 2-aminopyridine and the aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide.[1]

GBB_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: [4+1] Cycloaddition cluster_step3 Step 3: Rearrangement 2-Aminopyridine 2-Aminopyridine Imine Imine 2-Aminopyridine->Imine Aldehyde Aldehyde Aldehyde->Imine Cycloadduct Cycloadduct Imine->Cycloadduct Isocyanide Isocyanide Isocyanide->Cycloadduct Product Imidazo[1,2-a]pyridine Cycloadduct->Product Aromatization

Caption: Proposed mechanism for the GBB reaction.

The one-pot synthesis of this compound and its derivatives is a highly efficient and versatile strategy for accessing these medicinally important scaffolds. Multicomponent reactions, particularly the Groebke–Blackburn–Bienaymé reaction, offer a convergent and atom-economical approach. The use of green catalysts, alternative energy sources like ultrasound, and environmentally benign solvents further enhances the sustainability of these synthetic protocols. The provided experimental procedures and quantitative data serve as a valuable resource for researchers in the field of organic synthesis and drug discovery.

References

Application Notes and Protocols: Synthesis of 3-Cyanoimidazo[1,2-a]pyridines via Groebke-Blackburn-Bienaymé Reaction Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 3-cyanoimidazo[1,2-a]pyridines, a scaffold of significant interest in medicinal chemistry. Two primary strategies leveraging the Groebke-Blackburn-Bienaymé (GBB) reaction are presented: a post-GBB modification pathway involving a Sandmeyer reaction, and a modified GBB tandem reaction.

Introduction

The imidazo[1,2-a]pyridine core is a privileged scaffold in numerous marketed drugs and clinical candidates. The Groebke-Blackburn-Bienaymé reaction (GBBR) is a powerful one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[1][2] While the direct synthesis of 3-cyanoimidazo[1,2-a]pyridines via a classical GBBR is not typical, this functional group can be introduced through strategic modifications of the standard protocol or by post-synthetic transformation of the resulting 3-amino derivatives.

Synthetic Strategies

Two effective methods for the synthesis of 3-cyanoimidazo[1,2-a]pyridines are outlined below.

Strategy 1: Post-GBB Reaction Modification via Sandmeyer Reaction

This two-step approach first utilizes the conventional Groebke-Blackburn-Bienaymé reaction to generate a 3-aminoimidazo[1,2-a]pyridine intermediate. This intermediate is then converted to the target 3-cyano derivative through a Sandmeyer reaction.

GBB_Sandmeyer_Workflow cluster_0 Step 1: Groebke-Blackburn-Bienaymé Reaction cluster_1 Step 2: Sandmeyer Reaction reagents_gbb 2-Aminopyridine, Aldehyde, Isocyanide gbb_reaction GBB Reaction (Acid Catalyst) reagents_gbb->gbb_reaction amino_product 3-Aminoimidazo[1,2-a]pyridine gbb_reaction->amino_product diazotization Diazotization (NaNO2, HCl) amino_product->diazotization Intermediate diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt sandmeyer Sandmeyer Reaction (CuCN) diazonium_salt->sandmeyer cyano_product 3-Cyanoimidazo[1,2-a]pyridine sandmeyer->cyano_product

Caption: Workflow for the two-step synthesis of 3-cyanoimidazo[1,2-a]pyridines.

Strategy 2: Modified Groebke-Blackburn-Bienaymé Tandem Reaction

A one-pot synthesis can be achieved through a modified GBB reaction that incorporates a cyanide source, such as acetyl cyanide, in a tandem [4+1]-cycloaddition-Strecker cascade. This approach offers operational simplicity and high bond-forming efficiency.

Modified_GBB_Workflow reagents 2-Aminopyridine, Aldehyde, Acetyl Cyanide reaction Modified GBB-Strecker Tandem Reaction reagents->reaction product 3-Cyanoimidazo[1,2-a]pyridine (or related α-aminonitrile) reaction->product

Caption: Workflow for the one-pot synthesis of 3-cyanoimidazo[1,2-a]pyridines.

Experimental Protocols

Protocol 1: Synthesis of 3-Aminoimidazo[1,2-a]pyridines (GBB Reaction)

This protocol is the first step in Strategy 1 and is adapted from established procedures.

Materials:

  • 2-Aminopyridine (or substituted derivative)

  • Aldehyde (aromatic or aliphatic)

  • Isocyanide (e.g., cyclohexyl isocyanide, tert-butyl isocyanide)

  • Scandium(III) triflate (Sc(OTf)₃) or another suitable Lewis acid

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-aminopyridine (1.0 equiv.) and the desired aldehyde (1.0 equiv.) in a 1:1 mixture of MeOH:DCM, add Sc(OTf)₃ (5-10 mol%) and anhydrous Na₂SO₄.

  • Stir the mixture at 50 °C under a nitrogen atmosphere for 1 hour.

  • Add a solution of the isocyanide (1.0 equiv.) in MeOH.

  • Continue stirring the reaction mixture at 60 °C for 3-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate or DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine.

ComponentSubstituent ExampleCatalystSolventTemp. (°C)Time (h)Yield (%)
2-AminopyridineUnsubstitutedSc(OTf)₃MeOH/DCM603-2470-95
2-Amino-5-chloropyridine5-ChloroSc(OTf)₃MeOH/DCM603-2475-90
AldehydeBenzaldehydeYb(OTf)₃DCM/MeOH100 (MW)189-98[3]
IsocyanideCyclohexyl isocyanideSc(OTf)₃MeOH/DCM603-2470-95

Table 1: Representative Reaction Conditions and Yields for the Groebke-Blackburn-Bienaymé Reaction.

Protocol 2: Conversion of 3-Amino- to 3-Cyanoimidazo[1,2-a]pyridines (Sandmeyer Reaction)

This protocol outlines the second step of Strategy 1.

Materials:

  • 3-Aminoimidazo[1,2-a]pyridine

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Water

  • Ice

Procedure:

  • Dissolve the 3-aminoimidazo[1,2-a]pyridine (1.0 equiv.) in a cooled (0-5 °C) aqueous solution of HCl.

  • Slowly add an aqueous solution of NaNO₂ (1.1 equiv.) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of CuCN in water.

  • Slowly add the cold diazonium salt solution to the CuCN solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution, and purify the crude product by column chromatography to yield the 3-cyanoimidazo[1,2-a]pyridine.

Starting MaterialReagentsTemp. (°C)Yield (%)
3-Amino-2-phenylimidazo[1,2-a]pyridine1. NaNO₂, HCl2. CuCN0 to 6040-70*

*Yields for Sandmeyer reactions on this scaffold can be variable and require optimization.

Table 2: General Conditions for the Sandmeyer Cyanation.

Protocol 3: One-Pot Synthesis via Modified GBB-Strecker Tandem Reaction

This protocol is based on the concept of using a cyanide source directly in a GBB-type reaction.

Materials:

  • 2-Aminopyridine

  • Aldehyde

  • Acetyl cyanide

  • Solvent (e.g., Methanol, Acetonitrile)

  • Microwave reactor (optional, can accelerate the reaction)

Procedure:

  • In a microwave-safe vial, combine 2-aminopyridine (1.0 equiv.), the aldehyde (1.0 equiv.), and acetyl cyanide (1.2 equiv.) in the chosen solvent.

  • Seal the vial and heat the mixture in a microwave reactor at a specified temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes). Alternatively, the reaction can be performed under conventional heating, which may require longer reaction times.

  • After cooling, remove the solvent under reduced pressure.

  • The resulting crude product, an α-amino nitrile, can be further purified or used in subsequent steps. Note that this reaction may yield the α-aminonitrile precursor to the cyclized 3-cyano product, which may require an additional cyclization/oxidation step.

Cyanide SourceCatalystConditionsProduct Type
Acetyl CyanideCatalyst-freeMW, 120°Cα-Amino nitrile (precursor to target)[4]
TMSCNLewis AcidRT to 60°CImidazo[1,2-a]pyridin-3-amines (in some cases)[3]

Table 3: Conditions for Modified GBB-type Reactions.

Reaction Mechanism

The Groebke-Blackburn-Bienaymé reaction proceeds through a series of steps initiated by the formation of a Schiff base from the 2-aminopyridine and the aldehyde. This is followed by the addition of the isocyanide and a subsequent intramolecular cyclization.

GBB_Mechanism cluster_reactants Reactants Amine 2-Aminopyridine Schiff_Base Schiff Base Formation Amine->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Isocyanide Isocyanide Nitrile_Addition Isocyanide Addition Isocyanide->Nitrile_Addition Protonation Protonation Schiff_Base->Protonation Protonation->Nitrile_Addition Intermediate Nitrile Adduct Nitrile_Addition->Intermediate Cyclization Intramolecular [4+1] Cycloaddition Intermediate->Cyclization Product 3-Aminoimidazo[1,2-a]pyridine Cyclization->Product

Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.

Conclusion

The synthesis of 3-cyanoimidazo[1,2-a]pyridines can be effectively achieved through multi-step or one-pot modifications of the Groebke-Blackburn-Bienaymé reaction. The choice of synthetic strategy will depend on the desired substrate scope, operational simplicity, and tolerance to reaction conditions. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of this important class of molecules.

References

Application Notes and Protocols for C-3 Functionalization of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and bioactive molecules. Its functionalization, particularly at the C-3 position, is of significant interest in medicinal chemistry for the development of new therapeutic agents. This document provides detailed application notes and protocols for three distinct and effective methods for the C-3 functionalization of imidazo[1,2-a]pyridines: a catalyst-free three-component arylomethylation, a copper-catalyzed C-3 arylation, and a visible-light-induced C-3 sulfenylation.

I. Catalyst-Free Three-Component C-3 Arylomethylation

This protocol outlines an environmentally friendly and operationally simple method for the C-3 arylomethylation of imidazo[1,2-a]pyridines via a one-pot, three-component reaction involving an imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid. This catalyst-free approach offers a significant advantage by avoiding the use of transition metals.[1][2]

Data Presentation
Entry Imidazo[1,2-a]pyridine Boronic Acid Solvent Temperature (°C) Time (h) Yield (%)
12-Phenylimidazo[1,2-a]pyridinePhenylboronic acidToluene1101285
22-Methylimidazo[1,2-a]pyridine4-Methoxyphenylboronic acidToluene1101278
3Imidazo[1,2-a]pyridine4-Fluorophenylboronic acidToluene1101282
42-(4-Chlorophenyl)imidazo[1,2-a]pyridine3-Thienylboronic acidToluene1101275
Experimental Protocol

General Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the imidazo[1,2-a]pyridine (1.0 equiv.), glyoxylic acid (1.2 equiv.), and boronic acid (1.5 equiv.).

  • Add the appropriate solvent (e.g., toluene) to the flask.

  • Heat the reaction mixture to the specified temperature (e.g., 110 °C) and stir for the indicated time (e.g., 12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired C-3 arylomethylated imidazo[1,2-a]pyridine.

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Imidazo[1,2-a]pyridine, Glyoxylic Acid, and Boronic Acid solvent Add Toluene reagents->solvent heat Heat to 110 °C solvent->heat stir Stir for 12 hours heat->stir cool Cool to Room Temperature stir->cool extract Dilute with Ethyl Acetate, Wash with NaHCO3 and Brine cool->extract dry Dry over Na2SO4 and Concentrate extract->dry chromatography Column Chromatography dry->chromatography

Caption: Catalyst-Free C-3 Arylomethylation Workflow.

II. Copper-Catalyzed C-3 Arylation

This protocol describes a copper(I)-catalyzed direct C-H arylation of imidazo[1,2-a]pyridines with aryl halides.[3][4] This method is a robust and versatile approach for the formation of C(sp2)-C(sp2) bonds at the C-3 position.

Data Presentation
Entry Imidazo[1,2-a]pyridine Aryl Halide Catalyst Base Solvent Temperature (°C) Time (h) Yield (%)
12-Methylimidazo[1,2-a]pyridineIodobenzeneCuI (10 mol%)Cs2CO3DMF1202492
22-Phenylimidazo[1,2-a]pyridine4-BromoanisoleCuI (10 mol%)Cs2CO3DMF1202485
3Imidazo[1,2-a]pyridine1-IodonaphthaleneCuI (10 mol%)Cs2CO3DMF1202488
42-(p-Tolyl)imidazo[1,2-a]pyridine4-ChlorobenzotrifluorideCuI (10 mol%)Cs2CO3DMF1202476
Experimental Protocol

General Procedure:

  • To a dry Schlenk tube, add the imidazo[1,2-a]pyridine (1.0 equiv.), aryl halide (1.2 equiv.), copper(I) iodide (CuI, 10 mol%), and cesium carbonate (Cs2CO3, 2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous dimethylformamide (DMF) via syringe.

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 120 °C) with vigorous stirring for the indicated time (e.g., 24 hours).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the C-3 arylated imidazo[1,2-a]pyridine.

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Imidazo[1,2-a]pyridine, Aryl Halide, CuI, and Cs2CO3 inert Evacuate and Backfill with Argon reagents->inert solvent Add Anhydrous DMF inert->solvent heat Heat to 120 °C solvent->heat stir Stir for 24 hours heat->stir cool Cool to Room Temperature stir->cool extract Dilute with Water and Extract with Ethyl Acetate cool->extract dry Wash with Brine, Dry over Na2SO4, and Concentrate extract->dry chromatography Column Chromatography dry->chromatography

Caption: Copper-Catalyzed C-3 Arylation Workflow.

III. Visible-Light-Induced C-3 Sulfenylation

This protocol details a modern, mild, and often metal-free method for the C-3 sulfenylation of imidazo[1,2-a]pyridines using visible light photoredox catalysis.[5][6] This approach utilizes a photocatalyst to generate a reactive sulfur species from a sulfinic acid precursor.

Data Presentation
Entry Imidazo[1,2-a]pyridine Sulfinic Acid Photocatalyst Oxidant Solvent Light Source Time (h) Yield (%)
12-Phenylimidazo[1,2-a]pyridineBenzenesulfinic acidEosin B (2 mol%)TBHPDCEBlue LED1275
22-Methylimidazo[1,2-a]pyridinep-Toluenesulfinic acidEosin B (2 mol%)TBHPDCEBlue LED1282
3Imidazo[1,2-a]pyridine4-Chlorobenzenesulfinic acidEosin B (2 mol%)TBHPDCEBlue LED1278
42-(4-Methoxyphenyl)imidazo[1,2-a]pyridine4-Fluorobenzenesulfinic acidEosin B (2 mol%)TBHPDCEBlue LED1280

TBHP: tert-Butyl hydroperoxide; DCE: 1,2-Dichloroethane

Experimental Protocol

General Procedure:

  • To a reaction vessel, add the imidazo[1,2-a]pyridine (1.0 equiv.), sulfinic acid (1.5 equiv.), and photocatalyst (e.g., Eosin B, 2 mol%).

  • Add the solvent (e.g., 1,2-dichloroethane) and the oxidant (e.g., tert-butyl hydroperoxide, 2.0 equiv.).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15 minutes.

  • Place the reaction vessel at a defined distance from a visible light source (e.g., blue LED lamp) and stir at room temperature for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the C-3 sulfenylated imidazo[1,2-a]pyridine.

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Imidazo[1,2-a]pyridine, Sulfinic Acid, and Eosin B solvent_oxidant Add DCE and TBHP reagents->solvent_oxidant degas Degas with Argon solvent_oxidant->degas irradiate Irradiate with Blue LED degas->irradiate stir Stir at Room Temperature for 12 hours irradiate->stir concentrate Remove Solvent in vacuo stir->concentrate extract Redissolve in DCM and Wash with Water concentrate->extract dry Dry over Na2SO4 and Concentrate extract->dry chromatography Column Chromatography dry->chromatography

References

Application Notes and Protocols for Imidazo[1,2-a]pyridine-3-carbonitrile as a PI3K/mTOR Dual Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[1][3] Dual inhibition of both PI3K and mTOR offers a promising strategy to overcome resistance mechanisms associated with targeting a single node in the pathway.[1] Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds exhibiting potent dual inhibitory activity against PI3K and mTOR.[4][5] This document provides detailed application notes and experimental protocols for the investigation of Imidazo[1,2-a]pyridine-3-carbonitrile and its derivatives as PI3K/mTOR dual inhibitors.

Data Presentation

The following tables summarize the inhibitory activities of representative Imidazo[1,2-a]pyridine derivatives against PI3K and mTOR kinases, as well as their anti-proliferative effects on cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)Reference
Compound 70.2021[6]
Derivative with 1,2,4-oxadiazole2>10,000 (for various breast cancer cell lines)[5]

Table 2: Anti-proliferative Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundCell LineIC50 (nM)Reference
Compound 7HCT-11610[6]
Compound 6A375, WM115, HeLa9.7 - 44.6 µM (after 48h)[5]

Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell growth and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT can then phosphorylate and regulate numerous downstream targets, including mTOR. mTOR itself is a central regulator of protein synthesis and cell growth.

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine -3-carbonitrile Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: The PI3K/mTOR signaling pathway and points of inhibition.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound can be achieved through various methods. A general and efficient approach involves a copper-catalyzed A3-coupling reaction in an aqueous micellar medium.[7]

Materials:

  • 2-aminopyridine derivative

  • Aldehyde

  • Alkyne derivative

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Sodium dodecyl sulfate (SDS)

  • Water

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Protocol:

  • In a 10 mL round bottom flask, dissolve SDS (10 mol%) in 2 mL of water and stir vigorously for 5 minutes.

  • To the micellar solution, add the 2-aminopyridine derivative (1 mmol), aldehyde (1 mmol), CuSO4·5H2O (10 mol%), and sodium ascorbate (20 mol%).

  • Add the alkyne derivative (1.2 mmol) to the reaction mixture.

  • Stir the reaction mixture at 50°C for 6–16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent like ethyl acetate.

  • The organic layer is then washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography.

Synthesis_Workflow Start Reactants: - 2-aminopyridine - Aldehyde - Alkyne Reaction A3-Coupling Reaction (CuSO4, Na-Ascorbate, SDS, H2O, 50°C) Start->Reaction Workup Workup (Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Imidazo[1,2-a]pyridine -3-carbonitrile Purification->Product

Caption: General workflow for the synthesis of Imidazo[1,2-a]pyridines.

In Vitro Kinase Assay

To determine the inhibitory activity of the synthesized compounds against PI3K and mTOR kinases, various commercially available kinase assay kits can be used, such as those based on TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

Materials:

  • Recombinant PI3K and mTOR kinases

  • Kinase-specific substrate (e.g., a GFP-fusion protein)

  • ATP

  • Assay buffer

  • This compound compound (dissolved in DMSO)

  • Tb-labeled phospho-specific antibody

  • Microplate reader capable of TR-FRET measurements

Protocol:

  • Prepare serial dilutions of the this compound compound in assay buffer.

  • In a suitable microplate, add the kinase, substrate, and the compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (typically 60-120 minutes).

  • Stop the reaction and add the Tb-labeled phospho-specific antibody.

  • Incubate for 60 minutes to allow for antibody binding.

  • Read the TR-FRET signal on a compatible microplate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Materials:

  • Cancer cell lines (e.g., HCT-116, A375, HeLa)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • This compound compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound compound for 48-72 hours. Include a vehicle control (DMSO).

  • After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

Western blotting is used to detect changes in the phosphorylation status of key proteins in the PI3K/mTOR pathway, such as AKT and S6 ribosomal protein, following treatment with the inhibitor.[10][11]

Materials:

  • Cancer cell lines

  • This compound compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6, anti-total-S6, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Plate cells and treat with the this compound compound for the desired time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities to determine the relative changes in protein phosphorylation.

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment Lysis Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Workflow for Western Blot analysis of pathway modulation.

Conclusion

This compound and its derivatives represent a valuable scaffold for the development of potent PI3K/mTOR dual inhibitors. The protocols outlined in this document provide a framework for the synthesis, in vitro characterization, and cellular evaluation of these compounds. Rigorous and consistent application of these methodologies will enable researchers to effectively assess the therapeutic potential of this promising class of inhibitors.

References

Application of Imidazo[1,2-a]pyridine-3-carbonitrile Derivatives in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2][3] This document provides detailed application notes and experimental protocols for the use of Imidazo[1,2-a]pyridine-3-carbonitrile and its derivatives in cancer cell line research. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[3][4]

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the cytotoxic effects of various Imidazo[1,2-a]pyridine derivatives on a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound in inhibiting cancer cell proliferation.

Table 1: IC50 Values of Imidazo[1,2-a]pyridine Derivatives in Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineCell Line TypeIC50 (µM)Reference
Compound 6A375Melanoma9.7[4][5]
Compound 6WM115Melanoma12.3[4][5]
Compound 6HeLaCervical Cancer35.0[4][5]
Compound 5A375Melanoma14.2[4][5]
Compound 5WM115Melanoma18.9[4][5]
Compound 5HeLaCervical Cancer44.6[4][5]
Compound 7A375Melanoma15.8[4][5]
Compound 7WM115Melanoma21.4[4][5]
Compound 7HeLaCervical Cancer41.2[4][5]
C188MCF-7Breast Cancer24.4[6]
C188T47-DBreast Cancer23[6]
IP-5HCC1937Breast Cancer45[2][7]
IP-6HCC1937Breast Cancer47.7[2][7]
IP-7HCC1937Breast Cancer79.6[2][7]
Compound 12bHep-2Laryngeal Cancer11[8]
Compound 12bHepG2Liver Cancer13[8]
Compound 12bMCF-7Breast Cancer11[8]
Compound 12bA375Melanoma11[8]
Compound 13kHCC827Non-small cell lung cancer0.09[9]
Compound 13kA549Non-small cell lung cancer0.15[9]
Compound 13kSH-SY5YNeuroblastoma0.28[9]
Compound 13kHELErythroleukemia0.43[9]
Compound 13kMCF-7Breast Cancer0.12[9]
Compound 12HT-29Colon Cancer4.15[10]
Compound 18HT-29Colon Cancer10.11[10]
Compound 11HT-29Colon Cancer18.34[10]
Compound 18MCF-7Breast Cancer14.81[10]
Compound 11MCF-7Breast Cancer20.47[10]
Compound 12MCF-7Breast Cancer30.88[10]

Table 2: Cellular Effects of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines

Compound/DerivativeCancer Cell LineEffectMechanismReference
Compound 6A375, WM115, HeLaG2/M Cell Cycle Arrest, Intrinsic ApoptosisInhibition of p-AKT and p-mTOR, Increase in p53 and p21[4][5]
MIAMDA-MB-231, SKOV-3Anti-inflammatoryModulation of STAT3/NF-κB/iNOS/COX-2 signaling[1]
IP-5HCC1937Cell Cycle Arrest, Extrinsic ApoptosisIncrease in p53 and p21, Activation of caspase 7 and 8[7][11]
C188MCF-7, T47-DInhibition of Proliferation and MigrationInhibition of Wnt/β-catenin Signaling[6]
Compound 13kHCC827G2/M Cell Cycle Arrest, ApoptosisInhibition of PI3Kα[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on methods cited in the referenced literature and can be adapted for specific experimental needs.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Imidazo[1,2-a]pyridine compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the Imidazo[1,2-a]pyridine compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Imidazo[1,2-a]pyridine compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentration of the Imidazo[1,2-a]pyridine compound for the specified time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Cancer cell lines

  • 6-well plates

  • Imidazo[1,2-a]pyridine compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells and treat with the Imidazo[1,2-a]pyridine compound as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the effect of the compound on protein expression levels.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-AKT, AKT, p-mTOR, mTOR, p53, p21, Bax, Bcl-2, Caspases, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells in RIPA buffer.

  • Determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

Imidazo[1,2-a]pyridine derivatives have been shown to modulate several key signaling pathways involved in cancer progression. The diagrams below illustrate these pathways and a typical experimental workflow for evaluating these compounds.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Assays cluster_analysis Data Analysis cluster_conclusion Conclusion cell_culture Cancer Cell Culture treatment Cell Treatment cell_culture->treatment compound_prep Compound Preparation (Stock Solution & Dilutions) compound_prep->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow_cytometry Flow Cytometry (Apoptosis & Cell Cycle) treatment->flow_cytometry western_blot Western Blot (Protein Expression) treatment->western_blot ic50 IC50 Determination mtt->ic50 apoptosis_analysis Apoptosis Quantification flow_cytometry->apoptosis_analysis cell_cycle_analysis Cell Cycle Distribution flow_cytometry->cell_cycle_analysis protein_analysis Protein Level Changes western_blot->protein_analysis mechanism Mechanism of Action ic50->mechanism apoptosis_analysis->mechanism cell_cycle_analysis->mechanism protein_analysis->mechanism

Caption: Experimental workflow for evaluating anticancer compounds.

PI3K_AKT_mTOR_pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K inhibits Imidazopyridine->Akt inhibits Imidazopyridine->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

p53_mediated_apoptosis cluster_apoptosis p53-Mediated Apoptosis Pathway Imidazopyridine Imidazo[1,2-a]pyridine Derivatives p53 p53 Imidazopyridine->p53 activates p21 p21 p53->p21 activates Bax Bax p53->Bax activates CDK CDK p21->CDK inhibits CellCycleArrest G2/M Cell Cycle Arrest p21->CellCycleArrest Mitochondrion Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 releases Cytochrome c to activate Apoptosis Apoptosis Caspase9->Apoptosis

Caption: Induction of p53-mediated apoptosis and cell cycle arrest.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds of significant interest in medicinal chemistry and drug development. This scaffold is a key component in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including antiviral, anti-inflammatory, anticancer, and anxiolytic activities. The derivatization of the imidazo[1,2-a]pyridine core, particularly with a carbonitrile group at the 3-position, offers a valuable synthetic handle for further functionalization and the exploration of novel chemical space for drug discovery programs.

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, cleaner reaction profiles, and reduced reaction times compared to conventional heating methods. This application note provides a detailed overview and representative protocols for the microwave-assisted synthesis of Imidazo[1,2-a]pyridine-3-carbonitrile derivatives.

General Reaction Scheme

The most common and direct approach to the synthesis of the Imidazo[1,2-a]pyridine core under microwave irradiation involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For the synthesis of this compound, a suitable α-halocarbonyl precursor bearing a nitrile group is required. A representative general scheme is a three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide, known as the Groebke-Blackburn-Bienaymé (GBB) reaction, which can be adapted for the synthesis of 3-amino-imidazo[1,2-a]pyridines. Subsequent modifications can lead to the desired 3-carbonitrile derivative.

A plausible and efficient method for the direct synthesis of 2-substituted-imidazo[1,2-a]pyridine-3-carbonitriles involves a one-pot, three-component reaction of a 2-aminopyridine, an aldehyde, and malononitrile under microwave irradiation.

Key Advantages of Microwave-Assisted Synthesis

  • Rapid Reaction Times: Reactions that typically take hours or days under conventional heating can often be completed in minutes.[1]

  • Increased Yields: Microwave heating can lead to significantly higher product yields by minimizing side reactions and decomposition.

  • Improved Purity: The rapid and uniform heating often results in cleaner reactions with fewer byproducts, simplifying purification.

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.

  • Green Chemistry: The use of green solvents like water and ethanol, or even solvent-free conditions, is often feasible with microwave assistance, aligning with the principles of green chemistry.[1]

Experimental Protocols

While a specific protocol for the direct synthesis of the parent this compound via a three-component reaction with malononitrile under microwave irradiation is not extensively detailed in the literature, a general and representative protocol can be adapted from similar syntheses of substituted imidazo[1,2-a]pyridines. The following protocol is a generalized procedure based on established microwave-assisted, three-component reactions.

Protocol 1: Representative Three-Component Synthesis of 2-Aryl-Imidazo[1,2-a]pyridine-3-carbonitrile

This protocol describes a one-pot, three-component reaction of a 2-aminopyridine, an aromatic aldehyde, and malononitrile, catalyzed by an acid or a base under microwave irradiation.

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Catalyst (e.g., piperidine, p-toluenesulfonic acid, or a Lewis acid, 10-20 mol%)

  • Solvent (e.g., Ethanol, Acetonitrile, or DMF, 3-5 mL)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 mmol), the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the chosen catalyst (e.g., 0.1-0.2 mmol of piperidine).

  • Add the selected solvent (3-5 mL) to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature (typically between 100-140 °C) for a specified time (typically 10-30 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-aryl-imidazo[1,2-a]pyridine-3-carbonitrile.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Data Presentation

The following tables summarize representative quantitative data for the microwave-assisted synthesis of various Imidazo[1,2-a]pyridine derivatives, showcasing the efficiency of this methodology.

Table 1: Comparison of Reaction Conditions for Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives

ProductReactantsCatalystSolventTemp (°C)Time (min)Yield (%)
2-Phenylimidazo[1,2-a]pyridine2-Aminopyridine, Phenacyl bromideIonic LiquidSolvent-free1000.598
Substituted Imidazo[1,2-a]pyridines2-Aminopyridines, α-BromoketonesNoneSolvent-free180488-98
2,3-Disubstituted Imidazo[1,2-a]pyridines2-Aminopyridines, Arylglyoxals, 1,3-DicarbonylsI₂Acetonitrile12015-2075-92
Imidazo[1,2-a]pyridine-chromones2-Aminopyridines, 3-Formyl-chromone, IsocyanidesNH₄ClEthanol801536
Imidazo[1,2-a]pyrimidine derivativesImidazo[1,2-a]pyrimidine-2-carbaldehyde, Amines, Benzilp-TsOHEthanol803046-80

Visualizations

Diagram 1: General Reaction Pathway for the Three-Component Synthesis of 2-Aryl-Imidazo[1,2-a]pyridine-3-carbonitrile

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 2-Aminopyridine Intermediate Knoevenagel Adduct & Cyclization Intermediate R1->Intermediate One-Pot R2 Aromatic Aldehyde R2->Intermediate One-Pot R3 Malononitrile R3->Intermediate One-Pot Cat Catalyst MW Microwave Irradiation Solvent Solvent Product 2-Aryl-Imidazo[1,2-a]pyridine-3-carbonitrile Intermediate->Product Dehydrogenation

Caption: Proposed one-pot, three-component reaction pathway.

Diagram 2: Experimental Workflow for Microwave-Assisted Synthesis

G A Reactant & Catalyst Mixing B Microwave Irradiation A->B C Reaction Monitoring (TLC) B->C D Work-up & Solvent Removal C->D Reaction Complete E Purification (Column Chromatography) D->E F Characterization (NMR, MS, IR) E->F

References

Application Notes and Protocols: Imidazo[1,2-a]pyridine-3-carbonitrile as a Scaffold for Anti-Tuberculosis Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2][3] The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework in the development of novel anti-tuberculosis agents.[3][4] Specifically, derivatives of imidazo[1,2-a]pyridine-3-carbonitrile, often functionalized as carboxamides, have demonstrated potent bactericidal activity against replicating and non-replicating Mtb, including drug-resistant strains.[1][3][5][6] These compounds are synthetically accessible and possess desirable drug-like properties, making them an active area of research for new TB therapies.[7][8][9] This document provides a summary of their biological activity, outlines key experimental protocols for their synthesis and evaluation, and illustrates important concepts through diagrams.

Data Presentation

The following tables summarize the anti-tubercular activity and cytotoxicity of selected imidazo[1,2-a]pyridine-3-carboxamide derivatives.

Table 1: In Vitro Anti-Tuberculosis Activity of Imidazo[1,2-a]pyridine Derivatives against M. tuberculosis H37Rv

CompoundModificationMIC (µM)Reference
5 Initial "hit" compound0.2[1]
9 Imidazo[1,2-a]pyridine-3-carboxamide≤0.006[1]
12 Imidazo[1,2-a]pyridine-3-carboxamide≤0.006[1]
15 Imidazo[1,2-a]pyridine-3-carboxamide0.10-0.19[2]
16 Imidazo[1,2-a]pyridine-3-carboxamide0.10-0.19[2]
17 Imidazo[1,2-a]pyridine-3-carboxamide≤0.006[1]
18 Imidazo[1,2-a]pyridine-3-carboxamide≤0.006[1]
IPA-6 Imidazo[1,2-a]pyridine amide0.05 µg/mL[10]
ND-09759 N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide≤0.006[8][11]

Table 2: Activity against Drug-Resistant M. tuberculosis Strains and Cytotoxicity

CompoundStrain TypeMIC Range (µM)Cytotoxicity (IC50, VERO cells)Selectivity Index (SI)Reference
15 MDR & XDR0.05-1.5>128 (for a similar series)High[2][3]
16 MDR & XDR0.05-1.5>128 (for a similar series)High[2][3]
18 MDR & XDR<0.03 - 0.8Not specifiedHigh[1]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides MDR0.07–2.2>128 µMNot specified[3]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides XDR0.07–0.14>128 µMNot specified[3]

Mechanism of Action

Several studies have identified the ubiquinol cytochrome C reductase (QcrB), a component of the electron transport chain, as a primary target of imidazo[1,2-a]pyridine derivatives.[7][9][12] Inhibition of QcrB disrupts the bacterium's ability to generate ATP, leading to cell death. This mechanism is distinct from many current anti-TB drugs, suggesting a low probability of cross-resistance.[1] Additionally, some imidazo[1,2-a]pyridine ethers have been shown to be potent inhibitors of mycobacterial ATP synthase.[3]

Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative QcrB QcrB Subunit Imidazo_Pyridine->QcrB Inhibits ATP_Synthase ATP Synthase Imidazo_Pyridine->ATP_Synthase Inhibits (some derivatives) ETC Electron Transport Chain ATP_Production ATP Production ETC->ATP_Production Drives QcrB->ETC Part of ATP_Synthase->ATP_Production Drives Cell_Death Bacterial Cell Death ATP_Production->Cell_Death Leads to

Caption: Proposed mechanism of action for imidazo[1,2-a]pyridine anti-TB agents.

Experimental Protocols

General Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides

This protocol describes a common synthetic route for preparing the imidazo[1,2-a]pyridine-3-carboxamide scaffold.

Synthesis_Workflow Start Substituted 2-aminopyridine Step1 Cyclization with α-haloketone Start->Step1 Reacts with Step2 Hydrolysis to Carboxylic Acid Step1->Step2 Forms Imidazo[1,2-a]pyridine intermediate Step3 Amide Coupling Step2->Step3 Provides Acid for Coupling End Imidazo[1,2-a]pyridine-3-carboxamide Derivatives Step3->End Yields final product

Caption: General synthetic workflow for imidazo[1,2-a]pyridine-3-carboxamides.

Materials:

  • Substituted 2-aminopyridine

  • Appropriate α-haloketone (e.g., ethyl bromopyruvate)

  • Solvent (e.g., ethanol, DMF)

  • Base (e.g., sodium bicarbonate)

  • Reagents for hydrolysis (e.g., NaOH or LiOH)

  • Amide coupling reagents (e.g., HATU, HOBt, EDCI)

  • Desired amine

  • Dichloromethane (DCM) as solvent

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Synthesis of the Imidazo[1,2-a]pyridine ester intermediate:

    • Dissolve the substituted 2-aminopyridine in a suitable solvent like ethanol.

    • Add the α-haloketone (e.g., ethyl bromopyruvate) and a base (e.g., sodium bicarbonate).

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and isolate the crude product. Purify by recrystallization or column chromatography.

  • Hydrolysis to Imidazo[1,2-a]pyridine-3-carboxylic acid:

    • Dissolve the ester intermediate in a mixture of ethanol and water.

    • Add a base such as NaOH or LiOH and stir at room temperature or with gentle heating.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture with an acid (e.g., HCl) to precipitate the carboxylic acid.

    • Filter, wash with water, and dry the solid product.

  • Amide Coupling to form Imidazo[1,2-a]pyridine-3-carboxamides:

    • To a solution of the imidazo[1,2-a]pyridine-3-carboxylic acid in an anhydrous solvent like DCM, add amide coupling reagents such as HATU, HOBt, and EDCI.[7][9]

    • Add DIPEA as a base and stir for 15-20 minutes at room temperature.[7][9]

    • Add the desired amine to the reaction mixture.

    • Stir at room temperature for several hours to overnight.

    • Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

    • Purify the final compound by column chromatography.

In Vitro Anti-Tuberculosis Activity Assay (Microplate Alamar Blue Assay - MABA)

This assay is a common method to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase) and glycerol

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • Spectrofluorometer or spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0.

    • Dilute the culture to the desired concentration for inoculation.

  • Assay Setup:

    • Prepare serial dilutions of the test compounds in the 96-well plates.

    • Add the prepared bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 5-7 days.

  • Reading the Results:

    • After incubation, add Alamar Blue reagent to each well and incubate for another 24 hours.

    • Measure the fluorescence or absorbance. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents this color change.[1]

Cytotoxicity Assay (e.g., against VERO cells)

This protocol is used to assess the toxicity of the compounds against a mammalian cell line.

Materials:

  • VERO (or other suitable) cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • Resazurin-based reagent (e.g., PrestoBlue) or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the VERO cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Incubate for 48-72 hours at 37°C in a CO2 incubator.

  • Viability Assessment:

    • Add the viability reagent (e.g., PrestoBlue) to each well and incubate for a specified time.

    • Measure the fluorescence or absorbance.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Structure-Activity Relationship (SAR)

The development of imidazo[1,2-a]pyridine-3-carboxamides has been guided by extensive SAR studies.[1][3] These studies have explored the impact of substitutions on the imidazo[1,2-a]pyridine core and on the carboxamide moiety to optimize potency and pharmacokinetic properties.

Caption: Key areas for SAR studies on the imidazo[1,2-a]pyridine scaffold. (Note: A placeholder for a chemical structure image is used in the DOT script).

Key SAR Insights:

  • The imidazo[1,2-a]pyridine-3-carboxamide core is crucial for activity.

  • Substitutions at the 2 and 7 positions of the imidazo[1,2-a]pyridine ring, such as methyl groups, have been shown to be favorable for potent anti-TB activity.[3][5][6]

  • The nature of the substituent on the amide nitrogen significantly influences both potency and pharmacokinetic properties. Various benzyl and phenoxyethyl groups have been explored, leading to compounds with nanomolar MICs.[1][3][13]

  • Optimization of these positions has led to compounds with excellent activity against MDR and XDR-TB strains and favorable safety profiles.[2][3]

Conclusion

The this compound scaffold is a highly promising starting point for the development of new anti-tuberculosis drugs. The derivatives, particularly the 3-carboxamides, exhibit potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis, often with a high selectivity index. Their novel mechanism of action, targeting QcrB, makes them valuable candidates for new combination therapies. The synthetic tractability of this scaffold allows for extensive SAR studies, which have already yielded compounds with improved potency and pharmacokinetic profiles, some of which have shown efficacy in in vivo models.[1][8][11] Further research and development of this class of compounds are warranted to address the urgent need for new TB treatments.

References

Application Notes and Protocols for Imidazo[1,2-a]pyridine-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Derivatives of this scaffold have been investigated for various therapeutic applications, including as anticancer, anti-inflammatory, and anti-ulcer agents.[1][2] This document provides detailed application notes and protocols for the in vitro and in vivo evaluation of Imidazo[1,2-a]pyridine-3-carbonitrile derivatives, with a primary focus on their anticancer properties. These derivatives have shown promise as inhibitors of key signaling pathways involved in cancer progression, such as the PI3K/mTOR and c-Met pathways, and as antitubulin agents.[3][4][5][6]

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the quantitative data for various Imidazo[1,2-a]pyridine derivatives, highlighting their potency against different cancer cell lines and molecular targets.

Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 12 A375 (Melanoma)0.14[7]
HeLa (Cervical)0.21[7]
Compound 6 A375 (Melanoma)9.7 - 44.6 (range for compounds 5-7)[4]
WM115 (Melanoma)9.7 - 44.6 (range for compounds 5-7)[4]
HeLa (Cervical)9.7 - 44.6 (range for compounds 5-7)[4]
IP-5 HCC1937 (Breast)45[2]
IP-6 HCC1937 (Breast)47.7[2]
IP-7 HCC1937 (Breast)79.6[2]
Compound 7e HT-29 (Colon)0.01 - 3.2 (range)[6]
H460 (Lung)0.01 - 3.2 (range)[6]
A549 (Lung)0.01 - 3.2 (range)[6]
MKN-45 (Gastric)0.01 - 3.2 (range)[6]
SMMC-7721 (Hepatoma)0.01 - 3.2 (range)[6]
IG-01-008 HCT-116 (Colorectal)> 25[8]
IG-01-009 HCT-116 (Colorectal)> 25[8]

Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound 2a p110α (PI3K)670[7]
Compound 2g p110α (PI3K)1.8[7]
Compound 12 p110α (PI3K)2.8[7]
Compound 15a PI3K/mTORPotent dual inhibitor[3][9]
Compound 22e c-Met3.9[5]
Unnamed Derivative PI3Kα2[4]

Experimental Protocols

In Vitro Assays

1. Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.[2]

  • Materials:

    • Cancer cell lines (e.g., HCC1937, HCT-116)

    • 96-well plates

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • This compound derivatives (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC50 values.

2. Kinase Inhibition Assay (Example: PI3Kα)

This protocol is for determining the inhibitory activity of the compounds against a specific kinase.[7]

  • Materials:

    • Recombinant human PI3Kα

    • PIP2 (substrate)

    • ³²P-ATP

    • Kinase buffer

    • Test compounds

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

    • Add the test compounds at various concentrations.

    • Initiate the reaction by adding ³²P-ATP.

    • Incubate the reaction mixture at room temperature.

    • Stop the reaction and separate the phosphorylated product.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition and determine the IC50 values.

3. Cell Cycle Analysis

This protocol is used to determine the effect of the compounds on cell cycle progression.[4]

  • Materials:

    • Cancer cell lines

    • Test compounds

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Resuspend the cells in PI staining solution containing RNase.

    • Incubate in the dark.

    • Analyze the cell cycle distribution using a flow cytometer.

4. Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by the test compounds.[4]

  • Materials:

    • Cancer cell lines

    • Test compounds

    • Annexin V-FITC and Propidium Iodide (PI)

    • Binding buffer

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound for a specified time.

    • Harvest and wash the cells.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and PI and incubate in the dark.

    • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Evaluation

1. Xenograft Tumor Model

This protocol evaluates the in vivo antitumor efficacy of the compounds.[7]

  • Materials:

    • Immunocompromised mice (e.g., nude mice)

    • Cancer cell line (e.g., HeLa, HCT116)

    • Test compound formulated for administration (e.g., intraperitoneal, oral)

    • Vehicle control

  • Procedure:

    • Inject cancer cells subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into control and treatment groups.

    • Administer the test compound or vehicle daily (or as per the determined schedule).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

    • Calculate the tumor growth inhibition (TGI).

Visualizations

Signaling Pathway

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth fourEBP1->Cell_Growth Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Inhibition Imidazopyridine->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by Imidazo[1,2-a]pyridine derivatives.

Experimental Workflow

In_Vitro_Evaluation_Workflow cluster_workflow In Vitro Evaluation Workflow start Synthesized Imidazo[1,2-a]pyridine -3-carbonitrile Derivatives cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism Potent Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis kinase Kinase Inhibition Assay mechanism->kinase western_blot Western Blot (Protein Expression) mechanism->western_blot end Lead Compound Identification cell_cycle->end apoptosis->end kinase->end western_blot->end

Caption: A typical workflow for the in vitro evaluation of novel Imidazo[1,2-a]pyridine derivatives.

Logical Relationship

Drug_Development_Logic cluster_logic Drug Development Funnel node1 In Vitro Studies Cell-based Assays (Cytotoxicity, Apoptosis) Biochemical Assays (Kinase Inhibition) node2 In Vivo Studies Xenograft Models (Efficacy) Pharmacokinetics (ADME) node1:f0->node2:f0 Promising Results node3 Lead Optimization Structure-Activity Relationship (SAR) Improve Potency & Selectivity node2:f0->node3:f0 Feedback for Improvement node4 Preclinical Candidate Toxicology Studies Formulation Development node2:f0->node4:f0 Successful Candidate node3:f0->node1:f0 Iterative Design

Caption: Logical progression from in vitro evaluation to a preclinical candidate for Imidazo[1,2-a]pyridines.

References

Synthesis of 3-Aminoimidazo[1,2-a]pyridine from its Carbonitrile Precursor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-aminoimidazo[1,2-a]pyridine from its carbonitrile precursor, imidazo[1,2-a]pyridine-3-carbonitrile. The imidazo[1,2-a]pyridine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and anti-inflammatory properties. Many of these activities are attributed to the inhibition of key signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways. The conversion of the readily accessible carbonitrile to the corresponding amine is a critical step in the synthesis of diverse libraries of these bioactive compounds. This document outlines two primary methodologies for this reduction: catalytic hydrogenation and chemical reduction using lithium aluminum hydride (LiAlH₄). Detailed protocols, characterization data, and a discussion of the relevance of this scaffold in inhibiting critical cellular signaling pathways are provided.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities. Derivatives of this scaffold have been developed as anxiolytics, hypnotics, and agents for treating osteoporosis and heart failure. Notably, 3-aminoimidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of various kinases, including those in the PI3K/Akt/mTOR and NF-κB signaling pathways, which are frequently dysregulated in cancer and inflammatory diseases.

The synthesis of 3-aminoimidazo[1,2-a]pyridine often proceeds from the corresponding 3-carbonitrile precursor. The reduction of the nitrile group to a primary amine is a key transformation that opens avenues for further derivatization and the development of novel therapeutic agents. This document details two robust methods for this conversion, providing researchers with the necessary protocols to synthesize this important building block.

Synthesis Overview

The primary transformation described is the reduction of the nitrile functionality of this compound to a primary amine, yielding 3-(aminomethyl)imidazo[1,2-a]pyridine.

General Reaction Scheme:

Two effective methods for this reduction are presented:

  • Catalytic Hydrogenation: A green and efficient method employing hydrogen gas and a metal catalyst.

  • Lithium Aluminum Hydride (LiAlH₄) Reduction: A powerful chemical reduction for nitriles.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of this compound

This method utilizes hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst to efficiently reduce the nitrile to the primary amine.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a suitable pressure vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (10 mol%) to the solution under an inert atmosphere.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the system with an inert gas, then introduce hydrogen gas to the desired pressure (typically 50-70 bar).

  • Stir the reaction mixture vigorously at room temperature for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-(aminomethyl)imidazo[1,2-a]pyridine.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Lithium Aluminum Hydride (LiAlH₄) Reduction of this compound

This protocol employs the potent reducing agent LiAlH₄ in an anhydrous ethereal solvent. Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Water

  • 15% Aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Dry, three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Set up a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a positive pressure of inert gas.

  • To the flask, add a suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the solution of the nitrile dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Quenching Procedure (Fieser workup): Cautiously and slowly add water (x mL, where x = grams of LiAlH₄ used), followed by 15% aqueous NaOH (x mL), and finally water (3x mL).

  • Stir the resulting granular precipitate at room temperature for 15-30 minutes.

  • Filter the precipitate and wash it thoroughly with THF or another suitable organic solvent.

  • Dry the combined filtrate over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude 3-(aminomethyl)imidazo[1,2-a]pyridine by column chromatography or other suitable methods.

Data Presentation

Table 1: Comparison of Reduction Methods

ParameterCatalytic HydrogenationLiAlH₄ Reduction
Reagents H₂, 10% Pd/CLiAlH₄
Solvent Methanol or EthanolAnhydrous THF or Et₂O
Temperature Room Temperature0 °C to Reflux
Pressure 50-70 barAtmospheric
Reaction Time 16-24 hours4-8 hours
Workup FiltrationCareful quenching, filtration
Advantages Milder conditions, greenerFaster reaction times
Disadvantages Requires pressure equipmentHighly reactive, moisture-sensitive
Typical Yield 70-90%60-85%

Table 2: Spectroscopic Data for Characterization

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
This compound 8.15 (d, 1H), 7.70 (d, 1H), 7.65 (s, 1H), 7.35 (t, 1H), 6.95 (t, 1H)145.2, 128.5, 127.8, 126.1, 117.9, 114.5, 113.2, 108.92220 (C≡N)
3-(Aminomethyl)imidazo[1,2-a]pyridine 7.95 (d, 1H), 7.55 (d, 1H), 7.40 (s, 1H), 7.10 (t, 1H), 6.70 (t, 1H), 4.05 (s, 2H), 1.60 (br s, 2H)144.8, 126.3, 124.5, 122.7, 117.2, 112.1, 111.8, 38.53350, 3280 (N-H)

Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of 3-(Aminomethyl)imidazo[1,2-a]pyridine cluster_h2 Method 1: Catalytic Hydrogenation cluster_lah Method 2: LiAlH₄ Reduction start This compound H2_reagents H₂, 10% Pd/C MeOH or EtOH RT, 50-70 bar start->H2_reagents LAH_reagents 1. LiAlH₄, Anhydrous THF 0 °C to Reflux 2. H₂O, NaOH(aq) start->LAH_reagents H2_workup Filtration H2_reagents->H2_workup purification Purification (Column Chromatography or Recrystallization) H2_workup->purification LAH_workup Quenching & Filtration LAH_reagents->LAH_workup LAH_workup->purification product 3-(Aminomethyl)imidazo[1,2-a]pyridine purification->product characterization Characterization (NMR, IR, MS) product->characterization

Caption: Synthetic routes for 3-(aminomethyl)imidazo[1,2-a]pyridine.

Signaling Pathway Inhibition

Many 3-aminoimidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is often hyperactivated in cancer.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 3-Aminoimidazo[1,2-a] -pyridine Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by derivatives.

Additionally, derivatives of this scaffold have been shown to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key player in the inflammatory response.

NFkB_pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (Inflammation) Inhibitor 3-Aminoimidazo[1,2-a] -pyridine Derivative Inhibitor->IKK Inhibits

Caption: Modulation of the NF-κB signaling pathway.

Conclusion

The synthesis of 3-(aminomethyl)imidazo[1,2-a]pyridine from its carbonitrile precursor is a fundamental transformation for the development of novel therapeutic agents. The protocols for catalytic hydrogenation and LiAlH₄ reduction provided herein offer reliable and scalable methods for obtaining this key intermediate. The demonstrated ability of 3-aminoimidazo[1,2-a]pyridine derivatives to inhibit critical signaling pathways such as PI3K/Akt/mTOR and NF-κB underscores the importance of this scaffold in modern drug discovery. These application notes and protocols are intended to facilitate further research and development in this promising area of medicinal chemistry.

Application Notes and Protocols for the Analytical Characterization of Imidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical techniques and corresponding protocols for the comprehensive characterization of Imidazo[1,2-a]pyridine-3-carbonitrile. This document is intended to guide researchers in confirming the identity, purity, and structural integrity of this important heterocyclic scaffold.

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. The 3-carbonitrile substituent is a key functional group that can be further elaborated, making this compound a valuable intermediate in drug discovery and development. Accurate and thorough analytical characterization is crucial to ensure the quality and reliability of research and development involving this compound.

This document outlines the primary analytical methodologies for the characterization of this compound, including spectroscopic and chromatographic techniques.

Spectroscopic Characterization

Spectroscopic methods are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) for the protons of the Imidazo[1,2-a]pyridine ring are influenced by the electron-withdrawing nature of the nitrile group at the C3 position.

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. The carbonitrile carbon (C≡N) and the carbons of the heterocyclic core will have characteristic chemical shifts.

Table 1: Representative NMR Data for Imidazo[1,2-a]pyridine Derivatives

PositionRepresentative ¹H Chemical Shift (ppm)Representative ¹³C Chemical Shift (ppm)
Imidazo[1,2-a]pyridine Ring
H-2~8.0 - 8.5~140 - 145
H-3-~100 - 110
H-5~8.0 - 8.3 (d)~125 - 130
H-6~7.0 - 7.3 (t)~112 - 118
H-7~7.3 - 7.6 (t)~128 - 132
H-8~7.6 - 7.9 (d)~115 - 120
Carbonitrile Group
-C≡N-~115 - 120

Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions. The data presented is a generalized representation based on known Imidazo[1,2-a]pyridine structures.

2.1.3. Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Techniques such as Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are commonly employed.[1]

2.2.1. Expected Fragmentation

The fragmentation pattern in the mass spectrum can provide valuable structural information. For Imidazo[1,2-a]pyridines, characteristic fragmentation may involve the cleavage of the imidazole or pyridine ring. The presence of the 3-carbonitrile group will influence the fragmentation pathways. A study on 3-phenoxy imidazo[1,2-a]pyridines showed that homolytic cleavage of the C-O bond at the 3-position is a characteristic fragmentation pathway.[2] A similar cleavage of the C-C bond between the ring and the nitrile group might be observed.

Table 2: Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular Formula C₈H₅N₃
Monoisotopic Mass 143.0483 g/mol
[M+H]⁺ 144.0562

2.2.2. Experimental Protocol for LC-MS

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation (Optional but Recommended):

    • Column: Use a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is typically used.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for this class of compounds.

    • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is recommended for high-resolution mass measurements.

    • Acquisition Mode: Acquire data in full scan mode to detect the molecular ion and in fragmentation mode (MS/MS) to study the fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for the C≡N stretch of the nitrile group and the C=N and C=C stretching vibrations of the heterocyclic rings.

Table 3: Key FTIR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
C≡N (Nitrile)2220 - 2260
C=N (Imine)1630 - 1690
C=C (Aromatic)1450 - 1600
C-H (Aromatic)3000 - 3100

2.3.1. Experimental Protocol for FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder.

    • Place the sample on the ATR crystal or in the KBr pellet holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for separating and quantifying the components of a mixture. A reverse-phase HPLC method is generally suitable for the analysis of this compound.

Table 4: Typical HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

3.1.1. Experimental Protocol for HPLC Analysis

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare working solutions by diluting the stock solution.

  • Instrumentation: Use a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Method Setup: Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Analysis: Inject the sample and run the gradient method.

  • Data Analysis: Integrate the peak areas to determine the purity of the sample. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Visualized Workflows

Analytical Characterization Workflow

The following diagram illustrates the general workflow for the analytical characterization of a newly synthesized batch of this compound.

cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data_analysis Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Confirmation ms Mass Spectrometry (LC-MS, HRMS) purification->ms Molecular Weight Confirmation ftir FTIR Spectroscopy purification->ftir Functional Group Analysis hplc HPLC Analysis purification->hplc Purity Check structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ftir->structure_elucidation purity_assessment Purity Assessment hplc->purity_assessment final_report Final Report & Documentation structure_elucidation->final_report purity_assessment->final_report

Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.

Logic Diagram for Spectroscopic Data Interpretation

This diagram outlines the logical process of interpreting the data from various spectroscopic techniques to confirm the structure of the target compound.

cluster_inputs Spectroscopic Data Inputs cluster_interpretation Interpretation Steps cluster_conclusion Conclusion NMR_data ¹H & ¹³C NMR Data Proton_env Analyze Proton Environments & Coupling NMR_data->Proton_env Carbon_skeleton Identify Carbon Skeleton & Functional Groups NMR_data->Carbon_skeleton MS_data Mass Spectrometry Data Molecular_ion Determine Molecular Weight & Formula MS_data->Molecular_ion FTIR_data FTIR Data Functional_groups Confirm Functional Groups (e.g., -C≡N) FTIR_data->Functional_groups Structure_confirmed Structure Confirmed Proton_env->Structure_confirmed Carbon_skeleton->Structure_confirmed Molecular_ion->Structure_confirmed Functional_groups->Structure_confirmed

Caption: Logical flow for the interpretation of spectroscopic data to confirm the chemical structure.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield in the synthesis of Imidazo[1,2-a]pyridine-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for introducing a nitrile group at the C3 position of the imidazo[1,2-a]pyridine core?

A1: The primary strategies for introducing a nitrile group at the C3 position involve direct C-H cyanation of a pre-formed imidazo[1,2-a]pyridine ring. A highly effective and modern approach is the electrochemical oxidative regioselective C-H cyanation.[1][2][3] This method offers a direct conversion of the C-H bond to a C-CN bond.

Q2: I am having trouble with the synthesis of the starting imidazo[1,2-a]pyridine scaffold. Where can I find reliable protocols?

A2: The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through the condensation of a 2-aminopyridine derivative with an α-haloketone. For detailed and optimized protocols for synthesizing various substituted imidazo[1,2-a]pyridines, please refer to the "Experimental Protocols" section below.

Q3: What are the key parameters to control for a successful electrochemical C3-cyanation reaction?

A3: For the electrochemical C-H cyanation, critical parameters to control include the choice of electrodes (graphite anode and platinum cathode are commonly used), the applied current, the solvent system (acetonitrile is often employed), and the use of a buffer solution (such as KH2PO4/K2HPO4) to maintain the optimal pH for the reaction.[1][2][3] The concentration of the substrate and the cyanide source (e.g., TMSCN) are also crucial.

Q4: Are there any non-electrochemical methods for the direct C3-cyanation of imidazo[1,2-a]pyridines?

A4: While electrochemical methods are prominent for this transformation, other approaches such as palladium-catalyzed cyanation reactions can be explored. These methods typically involve a pre-functionalized C3 position (e.g., a halide) or direct C-H activation, though the latter can be more challenging for direct cyanation compared to other functionalizations. Photocatalytic methods are also an emerging area for C-H functionalization and may offer alternative routes.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no yield of this compound Electrochemical Method: - Incorrect cell setup or electrode connection. - Inappropriate current density. - Degradation of the cyanide source. - Incorrect buffer pH.- Double-check the electrochemical cell setup, ensuring proper connection of the graphite anode and platinum cathode. - Optimize the constant current; a typical starting point is 5 mA.[1] - Use fresh, high-purity TMSCN as the cyanide source. - Ensure the KH2PO4/K2HPO4 buffer is correctly prepared and maintains the desired pH throughout the reaction.
General: - Impure starting materials (imidazo[1,2-a]pyridine or cyanide source). - Presence of water or other reactive impurities.- Purify the starting imidazo[1,2-a]pyridine via recrystallization or column chromatography. - Ensure all solvents and reagents are anhydrous, as water can interfere with the reaction.
Formation of multiple products or side reactions Electrochemical Method: - Over-oxidation of the starting material or product. - Dimerization of the imidazo[1,2-a]pyridine radical cation.- Carefully control the applied current and reaction time to avoid over-oxidation. - Adjust the concentration of the substrate; lower concentrations may reduce the rate of dimerization.
General: - Competing reactions at other positions on the imidazo[1,2-a]pyridine ring.- The C3 position is generally the most nucleophilic and sterically accessible for electrophilic attack or radical addition. If side products are observed, purification by column chromatography is recommended.
Difficulty in purifying the final product - Co-elution with starting material or byproducts. - Product instability on silica gel.- Optimize the eluent system for column chromatography. A gradient elution may be necessary. - If the product is unstable on silica, consider alternative purification methods such as preparative HPLC or crystallization.

Quantitative Data

The following table summarizes the reported yields for the electrochemical C3-cyanation of various substituted imidazo[1,2-a]pyridines.

EntryR1 (at C2)R2 (on Pyridine Ring)Yield (%)
1PhenylH85
24-MethylphenylH88
34-MethoxyphenylH90
44-FluorophenylH82
54-ChlorophenylH80
64-BromophenylH78
72-ThienylH75
8Phenyl6-Methyl83
9Phenyl7-Methyl86
10Phenyl8-Methyl81

Data is based on the electrochemical oxidative C-H cyanation using TMSCN as the cyanide source.[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylimidazo[1,2-a]pyridine (General Precursor)
  • Reaction Setup: To a solution of 2-aminopyridine (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add 2-bromoacetophenone (1.0 mmol).

  • Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-phenylimidazo[1,2-a]pyridine.

Protocol 2: Electrochemical C3-Cyanation of 2-Phenylimidazo[1,2-a]pyridine
  • Electrochemical Cell Setup: The reaction is carried out in an undivided electrochemical cell equipped with a graphite plate anode and a platinum plate cathode.

  • Reaction Mixture: To the electrochemical cell, add 2-phenylimidazo[1,2-a]pyridine (0.2 mmol), trimethylsilyl cyanide (TMSCN, 0.4 mmol), and a buffer solution of KH2PO4/K2HPO4 (0.1 M in acetonitrile, 5 mL).

  • Electrolysis: Conduct the electrolysis at a constant current of 5 mA under an argon atmosphere at room temperature.

  • Reaction Monitoring: Monitor the consumption of the starting material by TLC or GC-MS. The reaction is typically complete within 3-5 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 2-phenylthis compound.

Visualizations

Reaction_Mechanism cluster_anode Anode (Oxidation) cluster_solution Solution cluster_cathode Cathode (Reduction) Imidazo_Py Imidazo[1,2-a]pyridine Radical_Cation Radical Cation Imidazo_Py->Radical_Cation -e⁻ Intermediate Cyanated Intermediate Radical_Cation->Intermediate + CN⁻ TMSCN TMSCN CN_Radical CN⁻ TMSCN->CN_Radical Deprotection Product This compound Intermediate->Product -H⁺, -e⁻

Caption: Proposed mechanism for electrochemical C3-cyanation.

Experimental_Workflow Start Start: Synthesis of Imidazo[1,2-a]pyridine Precursor Reaction_Setup Electrochemical Cell Setup: - Graphite Anode - Platinum Cathode - Undivided Cell Start->Reaction_Setup Reagents Add Reagents: - Imidazo[1,2-a]pyridine - TMSCN - KH₂PO₄/K₂HPO₄ Buffer in ACN Reaction_Setup->Reagents Electrolysis Constant Current Electrolysis (e.g., 5 mA) Reagents->Electrolysis Monitoring Monitor Reaction Progress (TLC/GC-MS) Electrolysis->Monitoring Workup Aqueous Workup: - Quench with NaHCO₃ - Extract with Ethyl Acetate Monitoring->Workup Purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product

Caption: General experimental workflow for C3-cyanation.

Troubleshooting_Tree Start Low/No Yield? Check_Setup Check Electrochemical Setup (Connections, Electrodes) Start->Check_Setup Yes Side_Products Side Products Observed? Start->Side_Products No Check_Reagents Verify Reagent Purity (Substrate, TMSCN) Check_Setup->Check_Reagents Optimize_Current Optimize Current Density Check_Reagents->Optimize_Current Check_Buffer Confirm Buffer pH Optimize_Current->Check_Buffer Success Yield Improved Check_Buffer->Success Control_Reaction Control Current/Time to Minimize Over-oxidation Side_Products->Control_Reaction Yes Purification_Issue Purification Difficulty? Side_Products->Purification_Issue No Adjust_Conc Adjust Substrate Concentration to Reduce Dimerization Control_Reaction->Adjust_Conc Adjust_Conc->Success Optimize_Chroma Optimize Chromatography (Eluent, Gradient) Purification_Issue->Optimize_Chroma Yes Purification_Issue->Success No Alt_Purification Consider Alternative Purification (Prep-HPLC, Crystallization) Optimize_Chroma->Alt_Purification Alt_Purification->Success

Caption: Troubleshooting decision tree for C3-cyanation.

References

purification challenges of substituted imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered by researchers, scientists, and drug development professionals working with substituted imidazo[1,2-a]pyridines.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the purification of substituted imidazo[1,2-a]pyridine compounds.

Issue 1: Difficulty Removing Unreacted 2-Aminopyridine

  • Question: My TLC and HPLC analysis shows a significant amount of unreacted 2-aminopyridine in my crude product. What is the most effective way to remove it?

  • Answer: Unreacted 2-aminopyridine is a common basic impurity. The most straightforward method for its removal is an acid-base extraction.[1] By dissolving your crude mixture in an organic solvent (like ethyl acetate or dichloromethane) and washing it with a dilute aqueous acid (e.g., 1M HCl), the basic 2-aminopyridine will form a water-soluble salt and move to the aqueous layer.[1] The desired, typically less basic, imidazo[1,2-a]pyridine product remains in the organic layer. For acid-sensitive products, milder acidic solutions like saturated aqueous ammonium chloride or dilute citric acid can be used.[1]

  • Question: I performed an acid wash, but I still see 2-aminopyridine in my organic layer. How can I improve the extraction efficiency?

  • Answer: To improve removal, you can increase the number of acidic washes; performing three to five washes is often more effective than a single large-volume wash.[1] Ensure the aqueous layer is acidic after each wash by checking the pH. If emulsions form, adding a small amount of brine (saturated NaCl solution) can help break them.[1]

  • Question: Are there alternatives to acid-base extraction for removing 2-aminopyridine?

  • Answer: Yes, scavenger resins offer a powerful alternative. Acidic resins, such as those with sulfonic acid groups, can be added to the reaction mixture.[1] The basic 2-aminopyridine binds to the resin, which can then be removed by simple filtration.[1] Typically, 2 to 4 equivalents of the scavenger resin are used relative to the excess 2-aminopyridine.[1]

Issue 2: Persistent Impurities After Initial Purification

  • Question: After column chromatography, my product is still not pure. What are the likely sources of these persistent impurities?

  • Answer: Persistent impurities in imidazo[1,2-a]pyridine syntheses can originate from several sources. These often include process-related impurities such as byproducts from side reactions, unreacted intermediates, and degradation products.[2][3] The synthesis of zolpidem, a well-known imidazo[1,2-a]pyridine, has been studied extensively, revealing various potential process-related impurities that can form.[3] Optimizing the synthetic route is a key strategy to minimize the formation of these impurities from the outset.[2]

  • Question: How can I remove these persistent, often structurally similar, impurities?

  • Answer: When impurities are structurally similar to the target compound, standard chromatography may be insufficient. Advanced purification techniques like recrystallization or preparative High-Performance Liquid Chromatography (HPLC) are often necessary.[2] For solid compounds, an in-situ recrystallization procedure can be highly effective in achieving high purity (>99.9%) and removing process-related compounds as well as residual solvents.[4]

Issue 3: Challenges with Column Chromatography

  • Question: My imidazo[1,2-a]pyridine derivative is showing significant tailing on the silica gel column, leading to poor separation. What can I do?

  • Answer: Tailing is often caused by the interaction of the basic nitrogen atoms in the imidazo[1,2-a]pyridine core with acidic silanol groups on the silica gel surface. To mitigate this, you can add a small amount of a basic modifier to your eluent. Commonly used modifiers include 0.1-1% triethylamine or a few drops of aqueous ammonia in the solvent system. This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.

  • Question: I am struggling to find a suitable solvent system for my compound. It either doesn't move from the baseline or runs with the solvent front.

  • Answer: Finding the right eluent requires systematic experimentation. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. If your compound is highly polar, a more polar solvent system like dichloromethane/methanol may be necessary.[5] Running multiple small-scale TLCs with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone) will help you identify the optimal conditions before committing to a large-scale column.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the synthesis of substituted imidazo[1,2-a]pyridines?

A1: The most common impurities include:

  • Unreacted Starting Materials: Primarily the 2-aminopyridine derivative, which is often left over from the initial condensation step.[2]

  • Process-Related Impurities: These are byproducts from side reactions, structurally related compounds formed during synthesis, and intermediates that were not fully converted.[2][3]

  • Degradation Products: The imidazo[1,2-a]pyridine core can degrade under certain conditions (e.g., harsh pH, high temperature), leading to the formation of impurities.[2]

  • Residual Solvents: Solvents used during the synthesis or purification may not be completely removed and can persist in the final product.[2]

Q2: Which purification method is generally considered the best for this class of compounds?

A2: There is no single "best" method, as the optimal technique depends on the specific properties of the compound and the nature of the impurities. However, a multi-step approach is often most effective:

  • Acid-Base Extraction: Excellent as a first step to remove basic starting materials like unreacted 2-aminopyridine.[1]

  • Column Chromatography: The most common and versatile method for separating the target compound from byproducts and other non-basic impurities.[5][6][7]

  • Recrystallization: Ideal for achieving very high purity for solid compounds and for removing trace impurities and residual solvents after chromatography.[4]

Q3: My imidazo[1,2-a]pyridine derivative has poor solubility. How does this impact purification?

A3: Poor solubility presents significant challenges for purification. It can lead to precipitation on the chromatography column, making separation difficult, and can severely limit the choice of solvents for recrystallization. To address this, you may need to use more complex solvent mixtures for chromatography. For recrystallization, a systematic screening of various solvents or solvent pairs (one in which the compound is soluble and one in which it is not) is necessary. In some cases, chemical modification to introduce more polar groups may be required to improve solubility for future analogs.[8]

Data and Protocols

Data Presentation

Table 1: Troubleshooting Guide for Common Impurities

Impurity TypeCommon SourceRecommended Purification Method(s)Key Considerations
Unreacted 2-AminopyridineIncomplete initial reactionAcid-Base Extraction, Scavenger ResinsAcid wash is efficient and scalable; resins are effective but more expensive.[1]
Process-Related ByproductsSide reactions during synthesisColumn Chromatography, Recrystallization, Preparative HPLCMay require high-resolution techniques if structurally similar to the product.[2][4]
Unreacted IntermediatesIncomplete reaction conversionColumn ChromatographyOptimize reaction time and conditions to ensure full conversion.[2]
Residual SolventsTrapped during workup/purificationHigh Vacuum Drying, RecrystallizationRecrystallization is very effective for removing trapped solvent molecules.[2][4]

Table 2: Comparison of Primary Purification Techniques

TechniqueApplicabilityAdvantagesDisadvantages
Acid-Base Extraction Removal of basic/acidic impuritiesFast, inexpensive, highly scalable, effective for removing 2-aminopyridine.[1]Only works if impurities have different acid/base properties than the product; risk of emulsions.[1]
Column Chromatography General purpose separationHighly versatile, can separate compounds with similar polarities.[5][6]Can be time-consuming and solvent-intensive; potential for tailing with basic compounds.
Recrystallization Final purification of solid compoundsCan yield very high purity (>99.9%), effectively removes residual solvents.[4]Requires a solid product and a suitable solvent; can result in yield loss.
Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of 2-Aminopyridine

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute acid solution (e.g., 1M HCl).[1]

  • Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate completely and drain the lower (aqueous) layer.[1]

  • Repeat: Repeat the acid wash (steps 2-4) two to four more times. Monitor the purity of the organic layer by TLC.[1]

  • Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1]

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.[1]

Protocol 2: General Purpose Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column. Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column bed.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 100% hexane or hexane/EtOAc 9:1). Gradually increase the polarity of the eluent based on TLC analysis of the starting material.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Recrystallization for High Purity Solids

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Test small amounts in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) to find the ideal one.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

Visualizations

G cluster_start Start: Crude Product Analysis cluster_purification Purification Strategy cluster_analysis Purity Check cluster_end Finish start Analyze crude product by TLC/HPLC basic_impurity Basic Impurity Present? (e.g., 2-Aminopyridine) start->basic_impurity acid_wash Perform Acid-Base Extraction basic_impurity->acid_wash Yes column_chrom Column Chromatography basic_impurity->column_chrom No purity_check1 Analyze by TLC/HPLC acid_wash->purity_check1 purity_check2 Analyze by TLC/HPLC column_chrom->purity_check2 recrystallize Recrystallize for Final Purity end_product Pure Product recrystallize->end_product purity_check1->column_chrom is_pure Is Product Pure? purity_check2->is_pure is_pure->recrystallize No is_pure->end_product Yes

Caption: A workflow for troubleshooting impurity removal.

G cluster_options Purification Options cluster_methods Recommended Method start What is the primary impurity? option1 Unreacted 2-Aminopyridine start->option1 option2 Process-Related Byproducts start->option2 option3 Product is an Oil/Non-Crystalline start->option3 option4 Solid product with minor impurities start->option4 method1 Acid-Base Extraction option1->method1 Select method2 Column Chromatography option2->method2 Select method3 Column Chromatography option3->method3 Select method4 Recrystallization option4->method4 Select

Caption: A decision tree for selecting a purification strategy.

References

Technical Support Center: Optimization of Reaction Conditions for Multicomponent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of multicomponent reactions (MCRs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing a multicomponent reaction?

A1: The outcome of a multicomponent reaction is highly dependent on a number of factors that can be finely tuned to improve yield, purity, and reaction time. The most critical parameters to consider are:

  • Solvent: The choice of solvent can dramatically influence reaction rates and even determine which reaction pathway is favored, particularly in competing reactions like the Passerini and Ugi reactions.[1]

  • Catalyst: A catalyst can significantly shorten reaction times and improve yields by lowering the activation energy of the desired reaction pathway.[2]

  • Temperature: Reaction temperature affects reaction kinetics, and adjusting it can help favor the desired product over side products.[3]

  • Stoichiometry: The molar ratio of reactants is crucial. An excess of one component may be necessary to drive the reaction to completion, but can also lead to the formation of side products.[3][4]

  • Order of Reagent Addition: In some cases, the sequential addition of reagents can prevent the formation of undesired side products by allowing for the formation of a key intermediate before the final component is introduced.[3]

Q2: How does solvent choice impact isocyanide-based multicomponent reactions like the Passerini and Ugi reactions?

A2: Solvent polarity plays a pivotal role in determining the outcome of isocyanide-based MCRs due to their different reaction mechanisms.[1]

  • Passerini Reaction (P-3CR): This reaction proceeds through a non-ionic pathway and is generally favored in low-polarity, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and ethyl acetate. Protic solvents like alcohols can disfavor the reaction.[1]

  • Ugi Reaction (U-4CR): This reaction involves a polar mechanism and is favored in polar, protic solvents. Methanol (MeOH) is the most commonly used solvent for Ugi reactions. 2,2,2-Trifluoroethanol (TFE) has also been shown to be highly effective.[1][5]

Q3: Can multicomponent reactions be performed without a solvent?

A3: Yes, in some cases, solvent-free, or "neat," reaction conditions can be highly effective and offer green chemistry benefits by reducing solvent waste. This approach is particularly useful when starting materials are liquids or have low melting points. For solid starting materials, techniques like ball-milling can be employed to facilitate the reaction in the absence of a solvent.[6]

Troubleshooting Guides

Low Product Yield

Q4: My multicomponent reaction is resulting in a low yield. What are the common causes and how can I troubleshoot this?

A4: Low yields in MCRs can be attributed to several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

  • Sub-optimal Reaction Conditions: The initial reaction conditions may not be ideal. A screening of solvents, catalysts, and temperatures should be performed. For instance, in the Hantzsch pyridine synthesis, switching to a catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation can significantly improve yields.[3]

  • Poor Reagent Purity: Impurities in starting materials can inhibit the reaction or lead to unwanted side reactions. Ensure all reagents are of high purity.

  • Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. If the reaction stalls, it may be necessary to add more of a particular reagent.[7]

  • Product Decomposition: The desired product may be unstable under the reaction or work-up conditions. Consider using milder conditions or a modified work-up procedure.[7]

  • Competing Reaction Pathways: The formation of side products can consume starting materials and reduce the yield of the desired product. Adjusting the reaction conditions, such as temperature or the order of reagent addition, can help to favor the desired pathway.[3]

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low product yields.

Side Product Formation

Q5: I am observing significant side product formation. How can I identify and minimize them?

A5: The formation of side products is a common challenge in MCRs due to the presence of multiple reactive species.

  • Identify the Side Products: Isolate and characterize the major side products using techniques like NMR, Mass Spectrometry, and IR spectroscopy. Understanding the structure of the side products can provide valuable insight into the competing reaction pathways.

  • Adjust Reaction Temperature: Lowering the reaction temperature can sometimes suppress the formation of thermodynamically favored side products. Conversely, increasing the temperature might favor the desired product if it has a higher activation energy.[3]

  • Modify the Order of Reagent Addition: Pre-forming a key intermediate by reacting two of the components before adding the third (or fourth) can often prevent unwanted side reactions.[3]

  • Change the Catalyst: The choice of catalyst can have a profound impact on the selectivity of a reaction. Screening different catalysts may reveal one that selectively promotes the formation of the desired product.[2]

  • Solvent Effects: As seen in the Ugi vs. Passerini reactions, the solvent can dictate the reaction pathway. A solvent screen is a powerful tool to control selectivity.[1]

Purification Challenges

Q6: The purification of my final product is difficult. What are some recommended strategies?

A6: Purification of MCR products can be challenging due to the potential for a complex mixture of products and unreacted starting materials.

  • Crystallization: If the desired product is a solid, crystallization is often the most effective and scalable purification method. Screening different solvents or solvent mixtures is key to finding suitable crystallization conditions.[8]

  • Column Chromatography: Flash column chromatography is a widely used technique for purifying MCR products. A systematic approach to solvent system selection, often starting with analytical TLC, is crucial for achieving good separation.[9]

  • Liquid-Liquid Extraction: An acidic or basic work-up can be used to remove unreacted acidic or basic starting materials or byproducts.

  • Solid-Phase Extraction (SPE): SPE cartridges can be used to remove specific impurities or to isolate the desired product.

  • Preparative HPLC: For challenging separations or when high purity is required, preparative HPLC can be an effective, albeit less scalable, solution.[9]

Data Presentation

Table 1: Influence of Solvent on the Yield of a Passerini Reaction [10]

EntrySolventYield (%)
1Acetonitrile<5
2Toluene51
3Tetrahydrofuran (THF)<5
4Dichloromethane (CH₂Cl₂)82
5Ethanol<5
6Methanol (CH₃OH)75

Table 2: Catalyst Screening for the Biginelli Reaction [11]

EntryCatalyst (Lewis Acid)Time (h)Yield (%)
1NaCl2420
2MgCl₂2435
3CaCl₂2430
4KCl2415
5NH₄Cl2440
6FeCl₃1285
7CuCl₂1280
8NiCl₂2460
9CoCl₂1875
10ZnCl₂1090
11SnCl₂2450

Table 3: Effect of Temperature on the Hantzsch Dihydropyridine Synthesis [12]

EntryTemperature (°C)Time (h)Yield (%)
1Room Temperature2440
2501275
380692
4100 (reflux in EtOH)488

Table 4: Optimization of Stoichiometry in a Five-Component Biginelli-Diels-Alder Cascade Reaction [13]

EntryUrea (eq.)β-keto ester (eq.)Aldehyde (eq.)Catalyst (eq.)Time (h)Yield DHPM (%)Yield Pyranopyrimidinone (%)
11.01.02.00.174548
21.02.55.00.1761-
31.02.55.00.1228-

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in an Isocyanide-Based MCR

This protocol provides a general method for screening solvents to optimize an isocyanide-based multicomponent reaction, such as a Passerini or Ugi reaction.

Materials:

  • Aldehyde/Ketone (1.0 eq.)

  • Amine (for Ugi, 1.0 eq.)

  • Carboxylic Acid (1.0 eq.)

  • Isocyanide (1.0 eq.)

  • Anhydrous solvents (e.g., DCM, THF, MeOH, TFE, Acetonitrile, Toluene)

  • Small reaction vials with stir bars

  • TLC plates and developing chamber

  • LC-MS for reaction monitoring

Procedure:

  • To a series of clean, dry reaction vials, add the aldehyde/ketone (e.g., 0.1 mmol, 1.0 eq.), and a stir bar.

  • For a Ugi reaction, add the amine (0.1 mmol, 1.0 eq.).

  • Add the carboxylic acid (0.1 mmol, 1.0 eq.).

  • To each vial, add a different anhydrous solvent (e.g., 1 mL).

  • Add the isocyanide (0.1 mmol, 1.0 eq.) to each vial.

  • Seal the vials and stir the reactions at a constant temperature (e.g., room temperature).

  • Monitor the progress of each reaction at regular intervals (e.g., 1, 4, 12, and 24 hours) by taking a small aliquot and analyzing it by TLC and/or LC-MS.

  • After the reaction time is complete, quench the reactions and perform a work-up.

  • Analyze the crude product mixture from each reaction to determine the conversion and relative yield of the desired product.

Experimental Workflow for Solvent Optimization

solvent_optimization_workflow start Start Solvent Screening setup_reactions Set up Parallel Reactions in Different Solvents start->setup_reactions add_reagents Add Reagents (Aldehyde, Acid, Isocyanide, +/- Amine) setup_reactions->add_reagents stir_monitor Stir at Constant Temperature & Monitor Progress (TLC, LC-MS) add_reagents->stir_monitor analyze_results Analyze Results (Conversion, Yield, Purity) stir_monitor->analyze_results select_optimal Select Optimal Solvent analyze_results->select_optimal further_optimization Further Optimization (Temperature, Concentration) select_optimal->further_optimization finish Final Protocol further_optimization->finish aza_diels_alder_optimization start Aza-Diels-Alder Optimization imine_formation Imine Formation (Aldehyde + Amine + Catalyst) start->imine_formation diene_addition Diene Addition imine_formation->diene_addition optimize_catalyst Catalyst Screening (Lewis vs. Brønsted Acid) imine_formation->optimize_catalyst cycloaddition [4+2] Cycloaddition diene_addition->cycloaddition optimize_solvent Solvent Screening (Polarity, Coordinating Ability) diene_addition->optimize_solvent product Heterocyclic Product cycloaddition->product optimize_temp Temperature Optimization (Selectivity, Rate) cycloaddition->optimize_temp

References

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of Imidazo[1,2-a]pyridine-3-carbonitrile.

Troubleshooting Guide & FAQs

Question 1: My reaction yield is significantly lower than expected. What are the common causes?

Answer: Low yields in the synthesis of Imidazo[1,2-a]pyridines can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of starting materials.

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition of starting materials or products. Temperature optimization is often crucial.

  • Purity of Starting Materials: Impurities in the 2-aminopyridine or the carbonyl compound can interfere with the reaction, leading to side products and lower yields. Ensure all reagents are of high purity.

  • Atmospheric Conditions: Some synthetic routes are sensitive to air or moisture. While many modern procedures are robust, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes improve yields.[1]

  • Inefficient Purification: Significant product loss can occur during the workup and purification stages. Optimize your extraction and chromatography methods to minimize these losses.

Question 2: I'm observing a major byproduct in my LC-MS/NMR analysis. What could it be?

Answer: The formation of byproducts is a common issue. Based on the typical reaction mechanisms, several side products can be formed:

  • Uncyclized Intermediate: The initial condensation product between the 2-aminopyridine and the carbonyl compound may fail to cyclize, remaining as an open-chain intermediate. This is often observed if the cyclization conditions (e.g., temperature, catalyst) are not optimal.

  • Hydrolyzed Nitrile: The carbonitrile group (-CN) can be sensitive to acidic or basic conditions, especially in the presence of water during the reaction or workup. This can lead to the formation of the corresponding amide (-CONH₂) or carboxylic acid (-COOH) byproduct.

  • Polymerization: Under harsh conditions, such as high temperatures or concentrations, starting materials or the product itself can polymerize, leading to a complex mixture of high-molecular-weight species.

  • Isomeric Byproducts: Depending on the substituents on the starting pyridine ring, the formation of regioisomers is possible, although less common for the imidazo[1,2-a]pyridine scaffold.

Question 3: How can I minimize the formation of these side products?

Answer: Minimizing side reactions requires careful control over the experimental parameters.

  • Control Temperature: Gradually increase the reaction temperature and monitor for the formation of byproducts by TLC. Avoid excessive heating.

  • Anhydrous Conditions: Use anhydrous solvents and reagents, and consider running the reaction under an inert atmosphere to prevent moisture-related side reactions, particularly nitrile hydrolysis.

  • Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant can sometimes lead to side reactions.

  • Choice of Base/Catalyst: The type and amount of base or catalyst can significantly influence the reaction pathway. For instance, in condensations involving 2-aminopyridines and α-halogenocarbonyl compounds, a non-nucleophilic base is often preferred to avoid side reactions with the halogenated reagent.[2]

Question 4: My purified product has a persistent yellow or brown color. How can I improve its purity and appearance?

Answer: Colored impurities are common in heterocyclic syntheses and often arise from minor, highly conjugated byproducts or degradation.

  • Recrystallization: This is one of the most effective methods for removing colored impurities. Screen various solvents to find one in which the product has high solubility at high temperatures and low solubility at room temperature or below.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently, then filter the hot solution through celite to remove the carbon and adsorbed impurities.

  • Column Chromatography: If recrystallization is ineffective, meticulous column chromatography with a carefully selected solvent system can separate the desired product from colored impurities.[3] Using a gradient elution may be necessary.

Reaction Pathway and Side Reactions

The following diagram illustrates a generalized synthetic pathway for Imidazo[1,2-a]pyridines and highlights potential side reactions that can lower the yield of the desired 3-carbonitrile product.

G cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions Start 2-Aminopyridine + α-Halo-β-ketonitrile Intermediate N-Alkylated Intermediate Start->Intermediate Sₙ2 Reaction Side3 Polymeric Byproducts Start->Side3 High Temp. Product This compound Intermediate->Product Intramolecular Cyclization Side1 Uncyclized Intermediate (Major Impurity) Intermediate->Side1 Incomplete Reaction Side2 Imidazo[1,2-a]pyridine-3-carboxamide (Hydrolysis Product) Product->Side2 H₂O / H⁺ or OH⁻ (Workup)

Caption: Synthetic pathway and common side reactions.

Comparative Data on Reaction Conditions

Optimizing reaction conditions is key to maximizing yield and purity. The table below summarizes different conditions reported for the synthesis of related Imidazo[1,2-a]pyridine structures, which can serve as a starting point for optimization.

Catalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Y(OTf)₃Toluene1101280-92[1]
Cu(II)-AscorbateWater (Micellar)506-16Good to Excellent[4]
None (Catalyst-free)DMFRoom Temp--[2]
KI / t-BuOOHWater--Good[5]
CBrCl₃-805Very Good[5]

Key Experimental Protocol

This section provides a representative experimental protocol for the synthesis of an Imidazo[1,2-a]pyridine derivative, which can be adapted for the 3-carbonitrile target. This protocol is based on a multi-component reaction.[4]

Title: Copper-Catalyzed A³-Coupling for Imidazo[1,2-a]pyridine Synthesis

Objective: To synthesize an Imidazo[1,2-a]pyridine derivative via a domino reaction in an aqueous medium.

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)

  • Aldehyde derivative (1.0 mmol)

  • Alkyne derivative (1.2 mmol)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (10 mol %)

  • Sodium Ascorbate (20 mol %)

  • Sodium Dodecyl Sulfate (SDS) (10 mol %)

  • Deionized Water (2 mL)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Micelle Preparation: In a 10 mL round-bottom flask, dissolve SDS (10 mol %) in 2 mL of deionized water. Stir the solution vigorously for 5 minutes to form an emulsion.

  • Reagent Addition: To the stirred solution, add the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), CuSO₄·5H₂O (10 mol %), and sodium ascorbate (20 mol %).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) to the reaction mixture.

  • Reaction: Stir the reaction mixture at 50 °C for the required time (typically 6-16 hours). Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Extract the product with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the solution and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure Imidazo[1,2-a]pyridine product.

Workflow Diagram:

Caption: Experimental workflow for synthesis.

References

Technical Support Center: Catalyst-Free Synthesis of Imidazo[1,2-a]pyridine-3-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalyst-free synthesis of Imidazo[1,2-a]pyridine-3-carbonitrile derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this synthetic protocol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of C3-cyanomethylated imidazo[1,2-a]pyridines via a catalyst-free, ultrasound-promoted three-component reaction.

Issue IDQuestionPossible Cause(s)Suggested Solution(s)
YLD-001 Low to no product yield. - Ineffective ultrasound irradiation.- Incomplete reaction.- Degradation of starting materials or product.- Ensure the reaction vessel is correctly positioned in the ultrasonic bath for optimal energy transfer.- Confirm the ultrasound frequency and power are set as specified in the protocol (e.g., 40 kHz/40 W).[1]- Extend the reaction time and monitor progress using TLC.- Ensure the freshness and purity of reagents, particularly bromoacetonitrile which can be unstable.
PUR-001 Difficulty in purifying the final product. - Presence of unreacted starting materials.- Formation of side-products.- Optimize the stoichiometry of the reactants to minimize unreacted starting materials.- Use column chromatography with a carefully selected solvent gradient for effective separation.- Consider recrystallization from an appropriate solvent to improve purity.
RXN-001 The reaction does not proceed to completion. - Insufficient base.- Low reaction temperature.- Ensure K₂CO₃ is finely powdered and dry to maximize its effectiveness.- While the reaction proceeds at room temperature, gentle warming (e.g., to 30-40 °C) might improve the reaction rate, but should be monitored to avoid side reactions.[1]
SID-001 Formation of significant amounts of side products. - The reaction is believed to proceed via a radical mechanism which can sometimes lead to undesired pathways.[1]- The presence of impurities in the starting materials.- Use high-purity starting materials.- Degas the solvent (DMF) prior to use to remove dissolved oxygen, which can interfere with radical reactions.- Lowering the reaction temperature might increase selectivity, although it could also decrease the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the key advantage of this catalyst-free synthesis method?

A1: The primary advantage of this method is its environmentally friendly and cost-effective nature. It eliminates the need for metal catalysts and external oxidants, which simplifies the purification process and reduces toxic waste.[1]

Q2: Why is ultrasound irradiation necessary for this reaction?

A2: Ultrasound irradiation is crucial for this reaction as it provides the energy required to initiate the reaction, likely through the formation of radicals.[1] Reactions attempted under silent stirring conditions have been shown to be unsuccessful.[1]

Q3: Can I use a different base instead of potassium carbonate (K₂CO₃)?

A3: While K₂CO₃ is the recommended base for this protocol, other inorganic bases of similar strength could potentially be used. However, optimization of the reaction conditions would be necessary. It is important to use a base that is strong enough to facilitate the necessary deprotonation steps without causing degradation of the reactants or product.

Q4: What is the proposed mechanism for this reaction?

A4: The reaction is believed to proceed through a radical-mediated process.[1] It is proposed that the reaction begins with the formation of an imidazo[1,2-a]pyridine intermediate from the reaction of a 2-aminopyridine and an α-bromomethyl ketone. Concurrently, a cyanomethyl radical is generated from bromoacetonitrile, which then adds to the C3 position of the imidazo[1,2-a]pyridine intermediate.

Q5: Is this synthetic method scalable?

A5: Yes, this method has been demonstrated to be scalable. For instance, it has been successfully performed on a 10 mmol scale while maintaining a high yield.[1]

Experimental Protocols

Detailed Methodology for the Ultrasound-Promoted Three-Component Synthesis of C3-Cyanomethylated Imidazo[1,2-a]pyridines[1]

This protocol describes a catalyst- and oxidant-free, one-pot synthesis of C3-cyanomethylated imidazo[1,2-a]pyridines.

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Substituted α-bromomethyl ketone (1.0 mmol)

  • Bromoacetonitrile (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a 25 mL round-bottom flask, add the substituted 2-aminopyridine (1.0 mmol), substituted α-bromomethyl ketone (1.0 mmol), potassium carbonate (2.0 mmol), and DMF (5 mL).

  • Place the flask in an ultrasonic bath.

  • Add bromoacetonitrile (1.2 mmol) to the reaction mixture.

  • Irradiate the mixture with ultrasound (e.g., 40 kHz, 40 W) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of petroleum ether and ethyl acetate).

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of Various C3-Cyanomethylated Imidazo[1,2-a]pyridines[1]
Entry2-Aminopyridineα-Bromomethyl KetoneProductTime (h)Yield (%)
12-Aminopyridine2-Bromoacetophenone2-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetonitrile1.585
22-Amino-5-methylpyridine2-Bromoacetophenone2-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetonitrile1.582
32-Aminopyridine1-(4-chlorophenyl)-2-bromoethan-1-one2-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile2.080
42-Aminopyridine2-bromo-1-(4-methoxyphenyl)ethan-1-one2-(2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile1.583
52-Aminopyridine2-bromo-1-(thiophen-2-yl)ethan-1-one2-(2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile2.075

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 2-Aminopyridine - α-Bromomethyl Ketone - K₂CO₃ - DMF add_bromo Add Bromoacetonitrile reagents->add_bromo ultrasound Ultrasound Irradiation (e.g., 40 kHz, 40 W) Room Temperature add_bromo->ultrasound monitoring Monitor by TLC ultrasound->monitoring quench Quench with Water monitoring->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product Pure Product purify->product

Caption: Experimental workflow for the catalyst-free synthesis of C3-cyanomethylated imidazo[1,2-a]pyridines.

logical_relationship cluster_components Key Components cluster_advantages Advantages cluster_challenges Potential Challenges start Catalyst-Free Synthesis of this compound reactants 1. 2-Aminopyridines 2. α-Bromomethyl Ketones 3. Bromoacetonitrile start->reactants conditions Ultrasound Irradiation K₂CO₃ (Base) DMF (Solvent) start->conditions adv2 Oxidant-Free start->adv2 adv4 High Yields start->adv4 chal1 Reaction Rate start->chal1 chal2 Purification start->chal2 chal3 Side Reactions start->chal3 adv1 Catalyst-Free reactants->adv1 adv3 Mild Conditions conditions->adv3

Caption: Logical relationships in the catalyst-free synthesis of imidazo[1,2-a]pyridine-3-carbonitriles.

References

Technical Support Center: Overcoming Drug Resistance with Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Imidazo[1,2-a]pyridine derivatives to overcome drug resistance in cancer cells.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which Imidazo[1,2-a]pyridine derivatives overcome drug resistance?

A1: Imidazo[1,2-a]pyridine derivatives employ a multi-pronged approach to combat drug resistance. Their primary mechanisms of action include:

  • Inhibition of ABC Transporters: Many derivatives act as potent inhibitors of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (ABCG2). These transporters are cellular pumps that actively efflux chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. By inhibiting these pumps, Imidazo[1,2-a]pyridine derivatives restore the sensitivity of resistant cells to conventional anticancer agents.[1]

  • Modulation of Signaling Pathways: These compounds can target key signaling pathways that are often dysregulated in drug-resistant cancers. Notable pathways affected include:

    • PI3K/Akt/mTOR Pathway: Inhibition of this critical survival pathway can lead to decreased cell proliferation and induction of apoptosis.[2]

    • STAT3 and NF-κB Signaling: By modulating these pathways, Imidazo[1,2-a]pyridine derivatives can reduce inflammation and cell survival signals that contribute to drug resistance.[3][4]

Q2: My Imidazo[1,2-a]pyridine derivative has poor aqueous solubility. How can I address this for my in vitro experiments?

A2: Poor aqueous solubility is a common challenge with heterocyclic compounds. Here are some steps to troubleshoot this issue:

  • Initial Assessment: First, quantify both the kinetic and thermodynamic solubility of your compound in the specific assay buffer you are using.[5]

  • Solvent Choice: While DMSO is a common solvent, some Imidazo[1,2-a]pyridine derivatives can be unstable in it, leading to degradation. If you observe colored degradation products or a loss of activity, consider preparing fresh stock solutions immediately before use and minimizing storage time. Alternatively, explore other solvents like N,N-dimethylformamide (DMF), but be aware that the choice of solvent can influence the compound's activity.

  • Assay Condition Modification: If the compound's solubility is close to the required concentration, slight modifications to the assay buffer, such as adjusting the pH or adding a small percentage of co-solvents (e.g., ethanol), might improve solubility. However, ensure these changes do not affect the biological assay itself.

  • Use of Excipients: For more challenging compounds, consider using solubility-enhancing excipients like cyclodextrins.

Q3: I am observing inconsistent results in my cell-based assays. What could be the cause?

A3: Inconsistent results can stem from several factors:

  • Compound Stability: The stability of Imidazo[1,2-a]pyridine derivatives in cell culture media over the duration of your experiment (e.g., 24, 48, 72 hours) is crucial. It is recommended to assess the stability of your specific derivative under your experimental conditions.

  • Precipitation: Poor solubility can lead to compound precipitation in the assay wells, resulting in an inaccurate effective concentration. Visually inspect your assay plates for any signs of precipitation.

  • Off-Target Effects: At higher concentrations, Imidazo[1,2-a]pyridine derivatives, particularly those designed as kinase inhibitors, may have off-target effects that can lead to unexpected biological responses and variability in your results.

Q4: How can I minimize the off-target effects of my Imidazo[1,2-a]pyridine kinase inhibitor?

A4: Minimizing off-target effects is critical for accurate interpretation of experimental data. Consider the following strategies:

  • Dose-Response Studies: Perform careful dose-response experiments to identify the lowest effective concentration of your compound. This minimizes the likelihood of engaging off-target proteins.

  • Selectivity Profiling: If possible, screen your inhibitor against a panel of kinases to identify potential off-target interactions early on. Some Imidazo[1,2-a]pyridine-thiophene derivatives have shown good selectivity for FLT3 over other kinases like NEK2, RET, EGFR, and Aurora A.[6]

  • Use of Controls: Employ appropriate controls in your experiments, including structurally related but inactive analogs of your compound, to help distinguish on-target from off-target effects.

II. Troubleshooting Guides

Issue 1: Poor or Inconsistent Dose-Response Curves in Cell Viability Assays (e.g., MTT Assay)
  • Possible Cause: Compound precipitation due to poor solubility.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully examine the wells of your microplate under a microscope for any signs of compound precipitation, especially at higher concentrations.

    • Solubility Assessment: Perform a formal solubility test of your compound in the cell culture medium used for the assay.

    • Optimize Compound Delivery:

      • Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is low (typically <0.5%) and consistent across all wells.

      • Consider using a serial dilution method that minimizes the time the compound is in an aqueous environment before being added to the cells.

Issue 2: High Background Signal in Fluorescence-Based Assays (e.g., Rhodamine 123 Efflux Assay)
  • Possible Cause: Intrinsic fluorescence of the Imidazo[1,2-a]pyridine derivative.

  • Troubleshooting Steps:

    • Compound-Only Control: Run a control experiment with your compound in the assay buffer without cells to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay.

    • Wavelength Optimization: If your instrument allows, adjust the excitation and emission wavelengths to minimize the fluorescence contribution from your compound while still detecting the fluorescent substrate (e.g., Rhodamine 123).

    • Alternative Assay: If intrinsic fluorescence is a significant issue, consider using a non-fluorescence-based assay to measure efflux pump activity, such as an ATPase activity assay.

III. Quantitative Data Presentation

The following tables summarize the efficacy of various Imidazo[1,2-a]pyridine derivatives in overcoming drug resistance.

Table 1: IC50 Values of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 6A375Melanoma9.7 - 44.6[2]
Compound 6WM115Melanoma9.7 - 44.6[2]
Compound 6HeLaCervical Cancer9.7 - 44.6[2]
IP-5HCC1937Breast Cancer45[7][8]
IP-6HCC1937Breast Cancer47.7[7][8]
IP-7HCC1937Breast Cancer79.6[7][8]
HB9A549Lung Cancer50.56[9]
HB10HepG2Liver Cancer51.52[9]

Table 2: Reversal of Multidrug Resistance by Imidazo[1,2-a]pyridine Derivatives

Compound IDEfflux Pump TargetReversal FoldReference
Y22ABCB18.35[1]
Y22ABCG22.71[1]

IV. Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of Imidazo[1,2-a]pyridine derivatives on cancer cells.

Materials:

  • Imidazo[1,2-a]pyridine derivative stock solution (in DMSO)

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the Imidazo[1,2-a]pyridine derivative in complete medium from the stock solution. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration). Incubate for the desired treatment period (e.g., 48 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

ABCB1/ABCG2 ATPase Activity Assay

This protocol measures the effect of Imidazo[1,2-a]pyridine derivatives on the ATPase activity of ABC transporters.

Materials:

  • Membrane vesicles expressing high levels of ABCB1 or ABCG2

  • Imidazo[1,2-a]pyridine derivative

  • Positive control inhibitor (e.g., Verapamil for ABCB1)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM DTT, 10 mM MgCl2)

  • ATP

  • Phosphate detection reagent (e.g., BIOMOL GREEN™)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the membrane vesicles (5-10 µg of protein) to the assay buffer.

  • Inhibitor Addition: Add the Imidazo[1,2-a]pyridine derivative at various concentrations. Include a no-inhibitor control and a positive control inhibitor. Pre-incubate for 5 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding ATP to a final concentration of 5 mM.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.

  • Stop Reaction & Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent according to the manufacturer's instructions.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 620 nm for BIOMOL GREEN™).

  • Data Analysis: Calculate the percentage of ATPase activity relative to the no-inhibitor control. Plot the percentage of activity against the inhibitor concentration to determine the IC50 value.

Western Blot Analysis of Signaling Pathways (PI3K/Akt/mTOR, STAT3, NF-κB)

This protocol outlines the general steps for analyzing the phosphorylation status of key proteins in signaling pathways affected by Imidazo[1,2-a]pyridine derivatives.

Materials:

  • Cancer cells treated with Imidazo[1,2-a]pyridine derivative

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-STAT3, anti-STAT3, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

V. Mandatory Visualizations

G cluster_0 Overcoming Drug Resistance Workflow start Start: Drug-Resistant Cancer Cells compound Treat with Imidazo[1,2-a]pyridine Derivative start->compound mechanism Mechanism of Action compound->mechanism pump_inhibition Inhibition of ABC Transporters (ABCB1, ABCG2) mechanism->pump_inhibition pathway_modulation Modulation of Signaling Pathways mechanism->pathway_modulation restored_sensitivity Restored Sensitivity to Chemotherapy pump_inhibition->restored_sensitivity pathway_modulation->restored_sensitivity apoptosis Induction of Apoptosis pathway_modulation->apoptosis outcome Outcome restored_sensitivity->outcome apoptosis->outcome

Caption: Experimental workflow for overcoming drug resistance.

G cluster_1 PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Imidazo Imidazo[1,2-a]pyridine Derivative Imidazo->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

G cluster_2 STAT3 and NF-κB Signaling Pathway Modulation Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor STAT3 STAT3 Receptor->STAT3 activates NFkB_complex IκB-NF-κB Receptor->NFkB_complex activates IKK pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation Nucleus Nucleus pSTAT3->Nucleus NFkB NF-κB NFkB_complex->NFkB IκB degradation NFkB->Nucleus Gene_Expression Gene Expression (Survival, Proliferation) Nucleus->Gene_Expression Imidazo Imidazo[1,2-a]pyridine Derivative Imidazo->pSTAT3 Imidazo->NFkB_complex prevents IκB degradation

References

regioselectivity issues in the functionalization of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity issues encountered during the functionalization of imidazo[1,2-a]pyridines. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites of functionalization on the imidazo[1,2-a]pyridine ring?

A1: The imidazo[1,2-a]pyridine ring system exhibits distinct regioselectivity in functionalization reactions. The most nucleophilic and, therefore, the most common site for electrophilic and radical substitution is the C3 position of the imidazole ring.[1][2] Functionalization at the C5 position on the pyridine ring is the next most common, particularly in the absence of substitution at C3. Other positions (C2, C6, C7, and C8) can also be functionalized, but this typically requires specific directing groups or reaction conditions.

Q2: Why is the C3 position so reactive?

A2: The high reactivity of the C3 position is attributed to the electronic properties of the imidazo[1,2-a]pyridine scaffold. The nitrogen atom at position 4 (N4) donates electron density into the imidazole ring, significantly increasing the electron density and nucleophilicity of the C3 carbon. This makes it highly susceptible to attack by electrophiles and radicals.

Q3: How can I achieve functionalization at the C5 position?

A3: While C3 is the kinetically favored position, C5 functionalization can be achieved under certain conditions. One strategy is to block the C3 position with a removable protecting group. Alternatively, specific reaction conditions, such as certain visible light-induced alkylations, have been shown to favor C5 substitution.[3] The choice of reagents and solvents can also influence the regioselectivity, shifting the reaction towards the C5 position.

Q4: Is it possible to functionalize the pyridine ring at positions other than C5?

A4: Yes, functionalization at other positions on the pyridine ring (C6, C7, and C8) is possible but often requires the use of directing groups. For instance, a substituent at the C2 position can direct ortho-metalation to the C-H bond of an aryl group at C2, or functionalization at other positions on the pyridine ring can be influenced by substituents already present on the ring.

Troubleshooting Guides

Issue 1: Poor or No Regioselectivity (Mixture of C3 and C5 isomers) in Halogenation

Problem: My halogenation reaction on an unsubstituted imidazo[1,2-a]pyridine is giving me a mixture of C3 and C5-halogenated products, or the selectivity is poor.

Possible Causes and Solutions:

  • Reaction Conditions: Standard electrophilic halogenation conditions can sometimes lead to mixtures. The choice of halogenating agent and solvent system is crucial for controlling regioselectivity.

  • Troubleshooting Steps:

    • Change the Halogenating Agent: For highly regioselective C3-halogenation, consider using milder and more selective reagents. For example, using sodium chlorite or bromite as the halogen source in the presence of acetic acid has been shown to provide excellent regioselectivity for the C3 position.

    • Solvent Optimization: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) to find the optimal conditions for your desired isomer.

    • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the kinetically controlled product (usually C3).

Issue 2: Low Yield in Friedel-Crafts Acylation at C3

Problem: I am attempting a Friedel-Crafts acylation at the C3 position, but the yield is consistently low, and I am recovering a significant amount of starting material.

Possible Causes and Solutions:

  • Catalyst Deactivation: Traditional Friedel-Crafts conditions often employ stoichiometric amounts of a Lewis acid (e.g., AlCl₃). The nitrogen atoms in the imidazo[1,2-a]pyridine ring can coordinate with the Lewis acid, deactivating both the catalyst and the substrate.

  • Troubleshooting Steps:

    • Use Catalytic Amounts of Lewis Acid: It has been demonstrated that using only catalytic amounts of AlCl₃ can be highly effective for the C3-acetylation of imidazo[1,2-a]pyridines, leading to high yields.[1]

    • Activator for the Acylating Agent: Ensure your acylating agent is sufficiently activated. Using an acid anhydride in the presence of the Lewis acid catalyst is a common and effective approach.

    • Reaction Time and Temperature: Optimize the reaction time and temperature. While gentle heating is often required, prolonged exposure to high temperatures can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Issue 3: Desired C5-Alkylation is Not Occurring

Problem: I am trying to introduce an alkyl group at the C5 position, but the reaction is either not proceeding or I am observing functionalization at the C3 position instead.

Possible Causes and Solutions:

  • Inherent Reactivity: As mentioned, the C3 position is electronically favored for many reactions.

  • Troubleshooting Steps:

    • Block the C3 Position: If possible, introduce a temporary protecting group at the C3 position to direct the functionalization to C5. This group can be removed in a subsequent step.

    • Utilize Specific C5-Directing Protocols: Explore methodologies specifically designed for C5-functionalization. For instance, visible light-induced alkylation using alkyl N-hydroxyphthalimides and a photosensitizer like eosin Y has been successfully employed for C5-alkylation.[3]

    • Substrate Modification: The electronic nature of the substituents already present on the imidazo[1,2-a]pyridine ring can influence the regioselectivity. Consider if modifying existing substituents could favor C5 attack.

Quantitative Data Summary

The following tables summarize quantitative data on the regioselectivity of various functionalization reactions on imidazo[1,2-a]pyridines.

Table 1: Regioselectivity of C3-Arylation of 2-Phenylimidazo[1,2-a]pyridine

EntryArylating AgentCatalyst / ConditionsProductYield (%)Reference
14-Methoxyphenylboronic acidKOtBu, CH₃CN, 110 °C, 24 h3-(4-Methoxybenzyl)-2-phenylimidazo[1,2-a]pyridine92[2]
24-Chlorophenylboronic acidKOtBu, CH₃CN, 110 °C, 24 h3-(4-Chlorobenzyl)-2-phenylimidazo[1,2-a]pyridine85[2]
34-Trifluoromethylphenylboronic acidKOtBu, CH₃CN, 110 °C, 24 h3-(4-Trifluoromethylbenzyl)-2-phenylimidazo[1,2-a]pyridine72[2]

Table 2: Regioselectivity of C3-Acetylation of Substituted Imidazo[1,2-a]pyridines

EntryImidazo[1,2-a]pyridineCatalyst / ConditionsProductYield (%)Reference
12-Phenylimidazo[1,2-a]pyridineAlCl₃ (cat.), Ac₂O, 1,2-dichloroethane, 80 °C, 24 h1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethan-1-one99[1]
27-Methyl-2-phenylimidazo[1,2-a]pyridineAlCl₃ (cat.), Ac₂O, 1,2-dichloroethane, 80 °C, 24 h1-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)ethan-1-one98[1]
36-Chloro-2-phenylimidazo[1,2-a]pyridineAlCl₃ (cat.), Ac₂O, 1,2-dichloroethane, 80 °C, 24 h1-(6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)ethan-1-one95[1]

Table 3: Regioselectivity of C5-Alkylation of Substituted Imidazo[1,2-a]pyridines

| Entry | Imidazo[1,2-a]pyridine | Alkylating Agent | Catalyst / Conditions | Product | Yield (%) | Reference | | :---- | :--- | :--- | :--- | :---: | :---: | | 1 | 2-Phenylimidazo[1,2-a]pyridine | N-(tert-butoxycarbonyloxy)phthalimide | Eosin Y, blue LEDs, CH₃CN, rt | 5-(tert-Butyl)-2-phenylimidazo[1,2-a]pyridine | 78 |[3] | | 2 | 7-Methyl-2-phenylimidazo[1,2-a]pyridine | N-(tert-butoxycarbonyloxy)phthalimide | Eosin Y, blue LEDs, CH₃CN, rt | 5-(tert-Butyl)-7-methyl-2-phenylimidazo[1,2-a]pyridine | 85 |[3] | | 3 | 6-Fluoro-2-phenylimidazo[1,2-a]pyridine | N-(tert-butoxycarbonyloxy)phthalimide | Eosin Y, blue LEDs, CH₃CN, rt | 5-(tert-Butyl)-6-fluoro-2-phenylimidazo[1,2-a]pyridine | 72 |[3] |

Detailed Experimental Protocols

Protocol 1: Regioselective C3-Acetylation of 2-Phenylimidazo[1,2-a]pyridine[1]

Materials:

  • 2-Phenylimidazo[1,2-a]pyridine

  • Acetic anhydride (Ac₂O)

  • Aluminum chloride (AlCl₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-phenylimidazo[1,2-a]pyridine (1.0 mmol) in 1,2-dichloroethane (5 mL) in a round-bottom flask, add acetic anhydride (1.5 mmol).

  • Add a catalytic amount of aluminum chloride (0.1 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 1-(2-phenylimidazo[1,2-a]pyridin-3-yl)ethan-1-one.

Protocol 2: Regioselective C5-Alkylation of 2-Phenylimidazo[1,2-a]pyridine via Visible Light Photocatalysis[3]

Materials:

  • 2-Phenylimidazo[1,2-a]pyridine

  • Alkyl N-hydroxyphthalimide ester (e.g., N-(tert-butoxycarbonyloxy)phthalimide)

  • Eosin Y

  • Acetonitrile (CH₃CN)

  • Blue LEDs

  • Standard laboratory glassware for photochemical reactions

Procedure:

  • In a reaction vessel, dissolve 2-phenylimidazo[1,2-a]pyridine (0.2 mmol) and the alkyl N-hydroxyphthalimide ester (0.3 mmol) in acetonitrile (2 mL).

  • Add Eosin Y (1-5 mol%) to the solution.

  • Seal the vessel and degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Place the reaction vessel at a fixed distance from a blue LED lamp and irradiate at room temperature with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time may vary depending on the substrate (typically several hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the C5-alkylated product.

Visualizations

Regioselectivity_Factors cluster_factors Factors Influencing Regioselectivity cluster_outcomes Preferential Functionalization Site Electronic Effects Electronic Effects C3 C3 Electronic Effects->C3 High e- density (Kinetic Product) Steric Hindrance Steric Hindrance C5 C5 Steric Hindrance->C5 Bulky C2/C3 subs. Reaction Conditions Reaction Conditions Reaction Conditions->C5 e.g., Photocatalysis Directing Groups Directing Groups Other Other Directing Groups->Other Ortho-directing

Caption: Factors governing regioselectivity in imidazo[1,2-a]pyridine functionalization.

Troubleshooting_Workflow start Unsatisfactory Regioselectivity check_reaction Analyze Reaction Type (Electrophilic, Radical, etc.) start->check_reaction electrophilic Electrophilic Substitution? check_reaction->electrophilic radical Radical Reaction? check_reaction->radical modify_reagents Modify Reagents (e.g., milder halogenating agent) electrophilic->modify_reagents Yes modify_conditions Adjust Conditions (Temp, Solvent, Catalyst) electrophilic->modify_conditions Yes use_directing_group Employ Directing Group electrophilic->use_directing_group No (for other positions) radical->modify_conditions Yes block_c3 Block C3 Position radical->block_c3 No (for C5) success Desired Regioselectivity Achieved modify_reagents->success modify_conditions->success use_directing_group->success block_c3->success

Caption: A decision-making workflow for troubleshooting regioselectivity issues.

References

Technical Support Center: Scaling Up the Synthesis of Imidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Imidazo[1,2-a]pyridine-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for the synthesis of this compound include:

  • Classical Cyclocondensation: This is a two-step process involving the reaction of a 2-aminopyridine with an α-halocarbonyl compound, such as 2-bromo-3-oxopropanenitrile, to form an intermediate, which then undergoes cyclization.

  • Direct C-H Cyanation: This modern approach involves the direct introduction of a cyano group at the C-3 position of a pre-formed Imidazo[1,2-a]pyridine ring system. Electrochemical C-H cyanation is a notable example of this method.[1]

  • Multi-component Reactions: While less direct for this specific molecule, reactions like the Groebke-Blackburn-Bienaymé (GBB) can yield 3-aminoimidazo[1,2-a]pyridines, which can then be converted to the target nitrile through a Sandmeyer-type reaction.

Q2: Which method is most suitable for large-scale synthesis?

A2: The choice of method for scaling up depends on the available equipment and expertise.

  • Classical Cyclocondensation is often preferred for its use of conventional laboratory equipment and well-understood reaction mechanism. However, careful control of reaction conditions is crucial to minimize side products.

  • Electrochemical C-H Cyanation offers a greener alternative with high regioselectivity and potentially simpler work-up procedures.[1] However, it requires specialized electrochemical equipment.

Q3: What are the key safety precautions to consider during the synthesis?

A3: Several safety precautions should be taken:

  • Cyanide Handling: Direct cyanation methods often use toxic cyanide sources like trimethylsilyl cyanide (TMSCN). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. A cyanide antidote kit should be readily available.

  • Halogenated Reagents: α-halocarbonyl compounds are lachrymators and skin irritants. Handle these reagents with care in a fume hood.

  • Solvent Hazards: Use appropriate precautions when working with flammable and volatile organic solvents.

Troubleshooting Guides

Classical Cyclocondensation Route

This route typically involves the reaction of a 2-aminopyridine with a suitable three-carbon electrophile bearing a cyano group.

Problem 1: Low Yield of the Desired Product

Possible Cause Troubleshooting Step
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature.
Suboptimal reaction temperatureThe reaction temperature is critical. Too low, and the reaction may be sluggish; too high, and side reactions may occur. Experiment with a temperature gradient to find the optimal condition.
Inappropriate solventThe choice of solvent can significantly impact the reaction rate and yield. Common solvents include ethanol, isopropanol, and DMF. If the yield is low, try a different solvent or a solvent mixture.
Presence of moistureThe reaction can be sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.
Incorrect stoichiometryEnsure the molar ratio of the reactants is accurate. A slight excess of the 2-aminopyridine may be beneficial in some cases.

Problem 2: Difficulty in Product Purification

Possible Cause Troubleshooting Step
Formation of colored impuritiesThe reaction mixture can sometimes turn dark. Treatment with activated charcoal during work-up can help decolorize the solution.
Co-elution of impurities during chromatographyIf column chromatography is used, screen different solvent systems to achieve better separation. A gradient elution may be more effective than an isocratic one.
Product is an oil or difficult to crystallizeTry different crystallization solvents or solvent mixtures. If the product remains an oil, consider converting it to a salt (e.g., hydrochloride) for easier handling and purification.

Problem 3: Formation of Side Products

Possible Cause Troubleshooting Step
Polymerization of reactants or productThis can occur at high temperatures. Maintain a controlled and moderate reaction temperature. Adding the electrophile slowly to the solution of 2-aminopyridine can also minimize polymerization.
Formation of regioisomersWhile the reaction to form the Imidazo[1,2-a]pyridine core is generally regioselective, the formation of other isomers is possible, especially with substituted 2-aminopyridines. Careful characterization of the product (e.g., by NMR) is essential.
Electrochemical C-H Cyanation Route

This method involves the direct cyanation of the Imidazo[1,2-a]pyridine core.

Problem 1: Inefficient Cyanation

Possible Cause Troubleshooting Step
Incorrect current densityThe applied current is a critical parameter in electrochemical reactions. Optimize the current density to maximize the yield of the desired product while minimizing side reactions.[1]
Electrode passivationThe surface of the electrodes can become coated with byproducts, reducing their efficiency. Periodically clean the electrodes or use a setup that allows for continuous electrode surface renewal.
Inappropriate electrolyte or bufferThe choice of electrolyte and buffer system is crucial for maintaining the desired pH and conductivity of the reaction medium. The KH2PO4/K2HPO4 buffer system has been reported to be effective.[1]
Low concentration of the substrateEnsure that the concentration of the Imidazo[1,2-a]pyridine is sufficient for an efficient reaction.

Problem 2: Over-reaction or Formation of Byproducts

Possible Cause Troubleshooting Step
Dicyanation or other side reactionsExcessive current or prolonged reaction times can lead to the formation of dicyanated products or other byproducts. Monitor the reaction closely by TLC or HPLC and stop it once the starting material is consumed.
Decomposition of the starting material or productThe electrochemical conditions might lead to the degradation of the reactants or products. Adjusting the current, solvent, and electrolyte can help mitigate this issue.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Method Reagents Conditions Yield Advantages Disadvantages
Classical Cyclocondensation 2-aminopyridine, 2-bromo-3-oxopropanenitrileReflux in ethanol or isopropanolModerate to GoodConventional setup, well-establishedPotential for side products, may require purification
Electrochemical C-H Cyanation Imidazo[1,2-a]pyridine, TMSCN, KH2PO4/K2HPO4 bufferConstant current electrolysis (e.g., 5 mA) in an undivided cell with graphite and platinum electrodes[1]Moderate to Excellent[1]High regioselectivity, green chemistry approachRequires specialized electrochemical equipment, use of toxic cyanide source

Experimental Protocols

Protocol 1: Classical Cyclocondensation

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol, ~10 mL per gram of 2-aminopyridine).

  • Reagent Addition: To the stirred solution, add 2-bromo-3-oxopropanenitrile (1.1 eq) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Protocol 2: Electrochemical C-H Cyanation

This protocol is based on a reported procedure and should be performed with appropriate safety precautions for handling cyanides.[1]

  • Electrochemical Cell Setup: Use an undivided electrochemical cell equipped with a graphite plate as the anode and a platinum plate as the cathode.

  • Reaction Mixture: To the cell, add the Imidazo[1,2-a]pyridine substrate (1.0 eq), trimethylsilyl cyanide (TMSCN, 2.0 eq), and a KH2PO4/K2HPO4 buffer in an appropriate solvent such as acetonitrile.

  • Electrolysis: Conduct the electrolysis at a constant current (e.g., 5 mA) under an inert atmosphere (e.g., argon) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification: Once the starting material is consumed, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution to destroy excess cyanide). Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Mandatory Visualization

experimental_workflow cluster_classical Classical Cyclocondensation cluster_electrochemical Electrochemical C-H Cyanation A 1. Mix 2-Aminopyridine in Solvent B 2. Add 2-Bromo-3-oxopropanenitrile A->B C 3. Reflux Reaction B->C D 4. Work-up C->D E 5. Purification D->E F 1. Prepare Electrochemical Cell G 2. Add Imidazo[1,2-a]pyridine, TMSCN, and Buffer F->G H 3. Constant Current Electrolysis G->H I 4. Quench and Work-up H->I J 5. Purification I->J

Caption: A comparison of the experimental workflows for the classical and electrochemical synthesis of this compound.

troubleshooting_low_yield Start Low Yield Observed CheckTLC Check TLC for Starting Material Start->CheckTLC ExtendRxn Extend Reaction Time or Increase Temperature CheckTLC->ExtendRxn Yes OptimizeTemp Optimize Temperature CheckTLC->OptimizeTemp No ChangeSolvent Change Solvent OptimizeTemp->ChangeSolvent Anhydrous Ensure Anhydrous Conditions ChangeSolvent->Anhydrous CheckStoich Verify Stoichiometry Anhydrous->CheckStoich

Caption: A logical flowchart for troubleshooting low yields in the classical cyclocondensation synthesis.

References

stability and degradation of Imidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Imidazo[1,2-a]pyridine-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored in a cool, dark, and dry place. A desiccator at room temperature or storage in a refrigerator (2-8 °C) is recommended. The container should be tightly sealed to protect it from moisture and light, which can potentially lead to degradation over time.

Q2: I am dissolving this compound for my experiments. Which solvents are recommended to minimize degradation?

A2: It is advisable to prepare solutions of this compound fresh for each experiment. For stock solutions, aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are generally suitable and should be stored at low temperatures (-20 °C or -80 °C). Avoid prolonged storage in protic solvents, especially under acidic or basic conditions, as this may lead to hydrolysis of the nitrile group or degradation of the imidazopyridine core.

Q3: What are the potential degradation pathways for this compound?

A3: The primary potential degradation pathways for this compound include:

  • Hydrolysis: The nitrile group (-CN) at the 3-position is susceptible to hydrolysis under both acidic and basic conditions. This can lead to the formation of the corresponding carboxylic acid (Imidazo[1,2-a]pyridine-3-carboxylic acid) or amide (Imidazo[1,2-a]pyridine-3-carboxamide) as intermediates.

  • Oxidation: The imidazo[1,2-a]pyridine ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.

  • Photodegradation: Exposure to UV or high-intensity visible light may induce degradation. The extent and nature of photodegradation would need to be determined experimentally.

  • Thermal Degradation: High temperatures can lead to decomposition. The melting point of a related compound, Imidazo[1,2-a]pyridine-6-carbonitrile, is in the range of 161-167 °C, suggesting the solid form is relatively stable at ambient temperatures.

Q4: How can I monitor the stability of my this compound sample?

A4: The stability of your compound can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact compound from its potential degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound over time indicates degradation.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent results in biological assays.
Possible Cause Troubleshooting Step
Degradation of the compound in the assay medium. Prepare fresh solutions of the compound immediately before use. If the assay requires incubation over a long period, consider performing a time-course experiment to assess the stability of the compound under the specific assay conditions (e.g., pH, temperature, presence of media components). Analyze samples at different time points by HPLC to check for degradation.
Precipitation of the compound in aqueous buffers. Determine the solubility of the compound in the assay buffer. If solubility is an issue, consider using a co-solvent (e.g., a small percentage of DMSO) or a suitable formulation strategy. Visually inspect solutions for any signs of precipitation.
Interaction with other components in the assay. Review the composition of your assay medium for any reactive species that could potentially degrade the compound.
Issue 2: Appearance of unknown peaks in my HPLC chromatogram.
Possible Cause Troubleshooting Step
Sample degradation during storage or handling. Review your storage and handling procedures. Ensure the compound is stored under the recommended conditions and that solutions are prepared fresh. Analyze a freshly prepared solution of a new batch of the compound, if available, to compare chromatograms.
Degradation induced by the analytical method. Evaluate the stability of the compound in the mobile phase and diluent used for HPLC analysis. Inject samples immediately after preparation.
Presence of impurities from synthesis. If possible, obtain a certificate of analysis for the batch of the compound you are using to check for known impurities.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][2] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[3]

Objective: To intentionally degrade this compound to identify potential degradation products and establish degradation pathways.

General Procedure:

  • Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Expose the solutions to the stress conditions outlined in the table below.

  • At specified time points, withdraw an aliquot of the solution, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the stressed samples by a suitable analytical method (e.g., HPLC-UV, LC-MS) to observe the extent of degradation and the formation of degradation products.

  • A control sample (unstressed) should be analyzed at each time point for comparison.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress Condition Reagent/Condition Typical Duration Potential Degradation
Acidic Hydrolysis 0.1 M HCl2, 6, 24, 48 hoursHydrolysis of the nitrile group to a carboxylic acid. Degradation of the imidazopyridine core.
Basic Hydrolysis 0.1 M NaOH2, 6, 24, 48 hoursHydrolysis of the nitrile group to a carboxylic acid. Degradation of the imidazopyridine core.
Oxidative Degradation 3% H₂O₂2, 6, 24, 48 hoursFormation of N-oxides or other oxidative degradation products.
Thermal Degradation 60 °C (in solution and solid state)1, 3, 7 daysGeneral decomposition.
Photodegradation Exposure to UV light (e.g., 254 nm) and visible light24, 48, 72 hoursPhotolytic degradation.

Note: The duration and strength of the stress conditions may need to be optimized to achieve a target degradation of 5-20%.[4]

Data Presentation

The results of forced degradation studies should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Example of a Data Summary Table for Forced Degradation Studies

Stress Condition Time (hours) % Assay of this compound Number of Degradation Products Peak Area (%) of Major Degradant(s)
Control 0100.00-
0.1 M HCl 295.214.5 (RRT 0.8)
2478.5215.1 (RRT 0.8), 5.2 (RRT 1.2)
0.1 M NaOH 290.119.2 (RRT 0.8)
2465.4225.3 (RRT 0.8), 8.1 (RRT 1.3)
3% H₂O₂ 2488.7110.5 (RRT 1.5)
60 °C 7298.50-
Photostability 7292.317.1 (RRT 0.9)

RRT = Relative Retention Time

Visualizations

Logical Workflow for Stability Testing

G cluster_0 Stability Assessment Workflow A This compound Sample B Develop & Validate Stability-Indicating Method (e.g., HPLC) A->B C Perform Forced Degradation Studies B->C D Analyze Stressed Samples C->D E Identify & Characterize Degradation Products (LC-MS) D->E F Establish Degradation Pathways D->F G Define Stable Storage & Handling Conditions F->G

Caption: Workflow for assessing the stability of this compound.

Hypothetical Degradation Pathway under Hydrolytic Stress

G cluster_1 Hydrolytic Degradation Parent This compound Amide Imidazo[1,2-a]pyridine-3-carboxamide Parent->Amide H₂O / H⁺ or OH⁻ Acid Imidazo[1,2-a]pyridine-3-carboxylic acid Amide->Acid H₂O / H⁺ or OH⁻ Further Further Degradation of Heterocyclic Core Acid->Further Harsh Conditions

Caption: Potential hydrolysis pathway of this compound.

Hypothetical Degradation Pathway under Oxidative Stress

G cluster_2 Oxidative Degradation Parent This compound N_Oxide Imidazo[1,2-a]pyridine-N-oxide Derivative Parent->N_Oxide [O] (e.g., H₂O₂) Other Other Oxidized Products Parent->Other [O] (e.g., H₂O₂)

Caption: Potential oxidative degradation pathways of the imidazopyridine core.

References

troubleshooting Groebke-Blackburn-Bienaymé reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.

Troubleshooting Guide

Low yields and unexpected side products are common challenges encountered during the Groebke-Blackburn-Bienaymé reaction. This guide provides a systematic approach to troubleshooting your experiment.

Issue 1: Low or No Product Yield

Low or no yield is the most frequent issue. The causes can range from suboptimal reaction conditions to reactant quality.

Possible Causes & Solutions:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical.[1] The GBB reaction often requires acidic catalysis to proceed efficiently.

    • Solution: Screen different Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) or Brønsted acids (e.g., p-toluenesulfonic acid (p-TsOH), trifluoroacetic acid (TFA), acetic acid (AcOH)).[1][2] Ensure the catalyst is not degraded and is used in the appropriate molar percentage. For DNA-encoded library synthesis, milder catalysts like acetic acid are preferred.[2][3]

  • Inappropriate Solvent: The solvent plays a crucial role, and in some cases, can act as a co-catalyst.[4][5][6] Non-polar solvents like toluene or dichloromethane may result in no reaction.[4]

    • Solution: Alcohols, particularly methanol and ethanol, are often the solvents of choice.[1][4] For specific applications or to improve solubility, co-solvents such as DMSO or DMF can be beneficial.[3]

  • Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate.

    • Solution: If the reaction is slow at room temperature, consider heating. Microwave irradiation has also been shown to be effective in accelerating the reaction.[1] Monitor the reaction progress over time to determine the optimal reaction time.

  • Poor Quality or Unsuitable Reactants: The purity of starting materials is important. Additionally, the electronic properties of the substrates can significantly impact reactivity.

    • Solution: Ensure all reactants (amidine, aldehyde, and isocyanide) are pure and dry. Electron-poor aminoazoles have been observed to give lower yields due to the formation of side products.[7] Similarly, certain aliphatic aldehydes may lead to lower yields compared to their aromatic counterparts.[1][2]

  • Presence of Water: The initial step of the GBB reaction is the formation of an imine from the aldehyde and the amidine, which releases water. The presence of excess water can inhibit this equilibrium-driven step.

    • Solution: The addition of a dehydrating agent, such as trimethyl orthoformate, can improve yields.[8]

Issue 2: Formation of Side Products

The formation of byproducts can complicate purification and reduce the yield of the desired product.

Possible Causes & Solutions:

  • Side Reactions of the Imine Intermediate: The imine intermediate is susceptible to nucleophilic attack by species other than the isocyanide.

    • Solution: If using a nucleophilic solvent like methanol, it can sometimes add to the Schiff base, leading to a dead-end intermediate.[4][7] Optimizing the concentration of reactants and the choice of catalyst can help favor the desired reaction pathway.

  • Ugi-type Side Products: With certain substrates, particularly some aliphatic aldehydes, the classic Ugi reaction adducts can be observed as side products.[1][2]

    • Solution: Modifying the reaction conditions, such as the catalyst and solvent, may suppress the formation of these byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Groebke-Blackburn-Bienaymé reaction?

A1: The most widely accepted mechanism involves three key steps:

  • Imine Formation: The reaction begins with the acid-catalyzed condensation of the aldehyde and the amidine to form a Schiff base (imine intermediate) and water.

  • [4+1] Cycloaddition: The isocyanide then undergoes a non-concerted [4+1] cycloaddition with the imine.[7] This step involves the attack of the isocyanide on the imine to form a nitrilium intermediate.

  • Intramolecular Cyclization and Aromatization: The nitrilium intermediate undergoes an intramolecular cyclization followed by tautomerization or an aromatization step to yield the final fused imidazo-heterocycle.[4]

Q2: Which catalysts are most effective for the GBB reaction?

A2: Both Lewis and Brønsted acids are effective catalysts. Scandium(III) triflate (Sc(OTf)₃) is a commonly used and highly effective Lewis acid catalyst.[1][9] Other rare earth triflates have also been shown to be effective.[7] Among Brønsted acids, p-toluenesulfonic acid (p-TsOH), perchloric acid, and trifluoroacetic acid (TFA) are frequently employed.[1] For sensitive substrates, such as in DNA-encoded library synthesis, milder acids like acetic acid (AcOH) are used.[2][3]

Q3: What are the best solvents for the GBB reaction?

A3: Polar protic solvents, especially alcohols like methanol and ethanol, are generally the most effective and are used in the majority of GBB reaction protocols.[1][4] In fact, methanol has been shown to act as a cocatalyst, accelerating key steps of the reaction.[4][5][6] In some cases, particularly for DNA-encoded library synthesis, co-solvents like DMSO or DMF are used with water.[3]

Q4: Can I use aliphatic aldehydes in the GBB reaction?

A4: Yes, aliphatic aldehydes can be used, but they may result in lower and more variable yields (50-98%) compared to aromatic aldehydes.[1][2] In some instances, the use of aliphatic aldehydes can also lead to the formation of Ugi-type side products.[1][2]

Q5: Are there any specific safety precautions for the GBB reaction?

A5: Yes. Isocyanides are known to be toxic and harmful reagents.[7] All reactions involving isocyanides should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Data Presentation

Table 1: Comparison of Catalysts for the Groebke-Blackburn-Bienaymé Reaction

CatalystCatalyst TypeTypical Loading (mol%)Observed YieldsNotes
Sc(OTf)₃Lewis Acid5 - 10Often highOne of the most common and effective catalysts.[1]
Yb(OTf)₃Lewis Acid5 - 20Good to highEffective, sometimes used in one-pot cascade reactions.[1]
p-TsOHBrønsted Acid10 - 20Good to highA common and effective Brønsted acid catalyst.[1][4]
TFABrønsted Acid5 - 20Good to highUsed for reactions with biomass-derived aldehydes.[2]
Acetic AcidBrønsted Acid30 equivalentsGoodMilder conditions, suitable for DNA-encoded library synthesis.[2][3]
NH₄ClBrønsted Acid-ModerateA milder Brønsted acid catalyst.[2]

Table 2: Influence of Solvent on Groebke-Blackburn-Bienaymé Reaction Yield

SolventTypeDielectric Constant (ε)Typical YieldNotes
MethanolPolar Protic33.0HighOften the solvent of choice, can act as a cocatalyst.[4][6]
EthanolPolar Protic24.3HighA good green solvent alternative to methanol.[1][2]
TolueneNon-polar2.4No ReactionGenerally unsuitable for the GBB reaction.[4]
DichloromethanePolar Aprotic9.1No or very low yieldGenerally unsuitable for the GBB reaction.[4]
H₂O/DMSOPolar Protic/Aprotic-HighUsed as a co-solvent system for DNA-encoded library synthesis.[3]

Experimental Protocols

General Protocol for the Groebke-Blackburn-Bienaymé Reaction:

  • To a solution of the amidine (1.0 mmol) and the aldehyde (1.0 mmol) in the chosen solvent (e.g., methanol, 5 mL) is added the acid catalyst (e.g., Sc(OTf)₃, 0.1 mmol, 10 mol%).

  • The isocyanide (1.0 mmol) is then added to the mixture.

  • The reaction mixture is stirred at room temperature or heated (e.g., to 60 °C) for the required time (typically 2-24 hours), while being monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to afford the desired product.

Note: This is a general guideline. The optimal conditions (catalyst, solvent, temperature, and reaction time) may vary depending on the specific substrates used and should be optimized accordingly.

Mandatory Visualization

GBB_Troubleshooting_Workflow cluster_solutions Troubleshooting Steps start Start: Low/No Yield in GBB Reaction check_catalyst Check Catalyst: - Type (Lewis/Brønsted) - Loading - Activity start->check_catalyst Suboptimal Catalysis? check_solvent Check Solvent: - Polarity (Protic vs. Aprotic) - Anhydrous? check_catalyst->check_solvent Catalyst OK check_temp_time Check Temp. & Time: - Room Temp vs. Heated - Reaction Duration check_solvent->check_temp_time Solvent OK check_reactants Check Reactants: - Purity - Electronic Properties (e.g., electron-poor amidine) check_temp_time->check_reactants Conditions OK add_dehydrating Consider Additives: - Dehydrating Agent (e.g., Trimethyl Orthoformate) check_reactants->add_dehydrating Reactants OK success Successful Reaction: Improved Yield add_dehydrating->success

Caption: A troubleshooting workflow for addressing low yields in the GBB reaction.

GBB_Mechanism cluster_reactants Reactants Amidine Amidine Imine Imine Intermediate (Schiff Base) Amidine->Imine Aldehyde Aldehyde Aldehyde->Imine + H⁺ - H₂O Isocyanide Isocyanide Nitrilium Nitrilium Intermediate Isocyanide->Nitrilium + [4+1] Cycloaddition Imine->Nitrilium Product Fused Imidazo-heterocycle (Final Product) Nitrilium->Product Intramolecular Cyclization & Aromatization

References

Validation & Comparative

A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and bioactive molecules. The introduction of a carbonitrile group at the 3-position opens avenues for diverse functionalization, making the synthesis of imidazo[1,2-a]pyridine-3-carbonitrile a key step in many drug discovery programs. This guide provides a comparative overview of two distinct and effective methods for the synthesis of this important building block: a direct C-H functionalization via electrochemical cyanation and a multicomponent reaction strategy.

Comparison of Synthesis Methods

Parameter Method 1: Electrochemical C-H Cyanation Method 2: Three-Component Reaction
Reaction Type Direct C-H functionalizationOne-pot, three-component condensation
Key Reagents Imidazo[1,2-a]pyridine, Trimethylsilyl cyanide (TMSCN)2-Aminopyridine, Aldehyde, Malononitrile
Catalyst/Promoter Electricity (catalyst-free)Base (e.g., piperidine)
Reaction Conditions Constant current electrolysis (5 mA), Room temperature, Undivided cell, Argon atmosphereReflux in ethanol
Reaction Time Not specified4 hours
Yield Moderate to excellent (up to 95%)Good to excellent (up to 92%)
Advantages Direct functionalization of a pre-formed imidazo[1,2-a]pyridine core, avoids the need for pre-functionalized starting materials, generally mild conditions.High atom economy, operational simplicity, readily available starting materials.
Disadvantages Requires specialized electrochemical equipment, yields can be variable depending on the substrate.Requires heating, and the reaction scope may be limited by the reactivity of the aldehyde.

Method 1: Electrochemical Oxidative Regioselective C-H Cyanation

This method provides a direct route to introduce a cyano group at the C-3 position of a pre-existing imidazo[1,2-a]pyridine ring system. The reaction proceeds via an electrochemical oxidation of the imidazo[1,2-a]pyridine, followed by a nucleophilic attack of the cyanide anion.

Experimental Protocol

General Procedure for Electrochemical C-H Cyanation: [1] To an undivided cell equipped with a graphite plate anode (1.5 cm x 1.5 cm) and a platinum plate cathode (1.5 cm x 1.5 cm), imidazo[1,2-a]pyridine (0.2 mmol), trimethylsilyl cyanide (TMSCN, 0.4 mmol), and a KH₂PO₄/K₂HPO₄ buffer solution in CH₃CN (8 mL) are added. The reaction mixture is stirred and electrolyzed at a constant current of 5 mA under an argon atmosphere at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired this compound.

Quantitative Data
EntrySubstrate (Imidazo[1,2-a]pyridine)ProductYield (%)
12-Phenylimidazo[1,2-a]pyridine2-Phenylthis compound85
22-(4-Methylphenyl)imidazo[1,2-a]pyridine2-(4-Methylphenyl)this compound95
32-(4-Methoxyphenyl)imidazo[1,2-a]pyridine2-(4-Methoxyphenyl)this compound92
42-(4-Chlorophenyl)imidazo[1,2-a]pyridine2-(4-Chlorophenyl)this compound82
52-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine2-(4-(Trifluoromethyl)phenyl)this compound75

Note: The yields are based on the starting imidazo[1,2-a]pyridine.

Reaction Pathway

G cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_product Product start_imp Imidazo[1,2-a]pyridine conditions Electrolysis (5 mA) KH₂PO₄/K₂HPO₄ buffer CH₃CN, Room Temp. start_imp->conditions start_tms TMSCN start_tms->conditions product This compound conditions->product C-H Cyanation

Caption: Electrochemical C-H Cyanation Workflow.

Method 2: Three-Component Reaction of 2-Aminopyridine, Aldehyde, and Malononitrile

This one-pot synthesis constructs the this compound core in a single step from simple and readily available starting materials. The reaction is believed to proceed through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization.

Experimental Protocol

General Procedure for Three-Component Synthesis: A mixture of 2-aminopyridine (1 mmol), an appropriate aldehyde (1 mmol), malononitrile (1 mmol), and a catalytic amount of piperidine (0.1 mmol) in ethanol (10 mL) is refluxed for 4 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the pure 2-substituted-imidazo[1,2-a]pyridine-3-carbonitrile.

Quantitative Data
EntryAldehydeProductYield (%)
1Benzaldehyde2-Phenylthis compound92
24-Methylbenzaldehyde2-(p-Tolyl)this compound90
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)this compound88
44-Chlorobenzaldehyde2-(4-Chlorophenyl)this compound91
54-Nitrobenzaldehyde2-(4-Nitrophenyl)this compound85

Note: The yields are based on the limiting reagent, typically the aldehyde.

Reaction Pathway

G cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_product Product start_2ap 2-Aminopyridine conditions Piperidine (cat.) Ethanol, Reflux start_2ap->conditions start_ald Aldehyde start_ald->conditions start_mal Malononitrile start_mal->conditions product 2-Substituted-imidazo[1,2-a]pyridine-3-carbonitrile conditions->product One-pot Condensation

Caption: Three-Component Synthesis Workflow.

Conclusion

Both the electrochemical C-H cyanation and the three-component reaction offer efficient and high-yielding pathways to imidazo[1,2-a]pyridine-3-carbonitriles. The choice of method will depend on the specific needs of the researcher. For the direct functionalization of an existing complex imidazo[1,2-a]pyridine, the electrochemical method is advantageous. In contrast, for the de novo synthesis from simple precursors, the three-component reaction provides a more atom-economical and straightforward approach. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting the most suitable synthetic strategy for their drug discovery and development endeavors.

References

A Comparative Analysis of the Biological Activity of Imidazo[1,2-a]pyridine-3-carbonitrile Scaffolds and Related Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological potential of imidazo[1,2-a]pyridine derivatives, comparing their anticancer and antimicrobial activities against other key heterocyclic structures, supported by experimental data and pathway analysis.

The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic nitrogen-containing heterocycle that serves as a core structural component in numerous medicinally important compounds. Its derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, antiviral, and kinase inhibitory effects.[1] This guide focuses on derivatives featuring a carbonitrile group, particularly the imidazo[1,2-a]pyridine-3-carbonitrile scaffold, and compares their biological performance against other imidazo[1,2-a]pyridines and related heterocycles like imidazo[1,2-a]pyrimidines and imidazo[4,5-b]pyridines.

Anticancer and Kinase Inhibitory Activity

Imidazo[1,2-a]pyridine derivatives have emerged as potent anticancer agents, frequently targeting critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1][2][3]

A notable series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides (structurally related to the carbonitrile) demonstrated potent activity against various strains of Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains, with MIC₉₀ values often below 1 µM.[4] In the realm of cancer, specific derivatives have shown significant cytotoxicity. For instance, certain 3-aminoimidazo[1,2-a]pyridines have exhibited potent activity against colon cancer (HT-29) and breast cancer (MCF-7) cell lines, with IC50 values as low as 4.15 µM and 14.81 µM, respectively.[5] Another study highlighted imidazo[1,2-a]pyridine compounds (IP-5, IP-6) with strong cytotoxic effects on HCC1937 breast cancer cells, with IC50 values of 45 µM and 47.7 µM.[6][7][8]

For direct comparison, imidazo[1,2-a]pyrazine derivatives have also been evaluated, with one promising compound showing IC50 values of 11-13 µM across four different cancer cell lines (Hep-2, HepG2, MCF-7, A375).[9] The isomeric imidazo[4,5-b]pyridine scaffold has also produced compounds with potent antiproliferative activity against SW620 colon cancer cells, with IC50 values reaching as low as 0.4 µM.

Table 1: Comparative Anticancer Activity (IC50, µM)

Compound ClassScaffoldCell LineIC50 (µM)Reference
3-Amino-Imidazo[1,2-a]pyridineImidazo[1,2-a]pyridineHT-29 (Colon)4.15
3-Amino-Imidazo[1,2-a]pyridineImidazo[1,2-a]pyridineB16F10 (Melanoma)14.39
Imidazo[1,2-a]pyridine Derivative (IP-5)Imidazo[1,2-a]pyridineHCC1937 (Breast)45[6]
Imidazo[1,2-a]pyridine DerivativeImidazo[1,2-a]pyridineA375 (Melanoma)<1.0[1]
Imidazo[1,2-a]pyrazine DerivativeImidazo[1,2-a]pyrazineMCF-7 (Breast)11[9]
Imidazo[1,2-a]pyrazine DerivativeImidazo[1,2-a]pyrazineA375 (Melanoma)11[9]
Amidino-Imidazo[4,5-b]pyridineImidazo[4,5-b]pyridineSW620 (Colon)0.4

Many of these compounds exert their effects by inhibiting key kinases. Several imidazo[1,2-a]pyridine derivatives have been developed as potent dual PI3K/mTOR inhibitors, with IC50 values in the nanomolar range (e.g., 0.20 nM for PI3K and 21 nM for mTOR).[2][3][10] This inhibition disrupts the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis.[1][11]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p53 p53 Akt->p53 Inhibits mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Apoptosis Apoptosis p53->Apoptosis Induces Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 Dual Inhibition

PI3K/Akt/mTOR pathway with inhibition sites.
Antimicrobial Activity

The imidazo-fused heterocyclic family also demonstrates significant potential in combating microbial infections. Derivatives of imidazo[1,2-a]pyridines have shown bacteriostatic activity, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[12] Similarly, imidazo[1,2-a]pyrimidines have been synthesized and evaluated for their broad-spectrum antimicrobial activity.[13]

Comparative studies reveal interesting structure-activity relationships. For instance, a series of azo-linked imidazo[1,2-a]pyridine derivatives were tested, with some compounds showing potent antibacterial activity with Minimum Inhibitory Concentrations (MICs) of 0.5–1.0 mg/mL against various bacterial strains.[14] In another study, imidazo[4,5-b]pyridine derivatives showed potent activity against Bacillus cereus, with MIC values as low as 0.07 mg/mL.[15]

Table 2: Comparative Antimicrobial Activity (MIC)

Compound ClassScaffoldMicroorganismMICReference
Imidazo[1,2-a]pyridin-3-amineImidazo[1,2-a]pyridineS. aureus (MRSA)Bacteriostatic[12]
Azo-Imidazo[1,2-a]pyridineImidazo[1,2-a]pyridineP. aeruginosa0.5 mg/mL[14]
Azo-Imidazo[1,2-a]pyridineImidazo[1,2-a]pyridineS. aureus0.5 mg/mL[14]
5-n-Octylamino-Imidazo[1,2-a]pyrimidineImidazo[1,2-a]pyrimidineVarious bacteria & fungiSignificant activity[13]
Imidazo[4,5-b]pyridine DerivativeImidazo[4,5-b]pyridineB. cereus0.07 mg/mL[15]
Imidazo[1,2-a]pyridinyl-propenoneImidazo[1,2-a]pyridineCandida albicans41.98 µmol/L[16]

Experimental Protocols

The data presented in this guide were generated using standardized and widely accepted experimental methodologies.

Anticancer Activity Screening: MTT Assay

The cytotoxic or anti-proliferative activity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[17][18][19]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[18]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.[17]

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.[17]

  • MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.[17] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[19]

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[17]

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add Test Compounds (serial dilutions) A->B C 3. Incubate (e.g., 48h, 37°C) B->C D 4. Add MTT Reagent (Incubate 2-4h) C->D E 5. Solubilize Formazan (add DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

General workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[21][22]

  • Compound Preparation: Serial two-fold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.[23][24]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to a known cell density (approx. 5 x 10⁵ CFU/mL).[24]

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microbe + medium) and negative (medium only) controls are included.[24]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[23]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[21][23]

Conclusion

The imidazo[1,2-a]pyridine scaffold and its aza-analogue, imidazo[1,2-a]pyrimidine, are versatile heterocyclic systems that have yielded a multitude of biologically active compounds. While both scaffolds are promising, the specific biological activity is highly dependent on the substitution pattern around the core ring system.

Derivatives of imidazo[1,2-a]pyridine have shown exceptional potency as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR pathway, leading to significant anticancer effects. The introduction of a carbonitrile or a related carboxamide group at the 3-position appears to be a favorable strategy for developing potent antitubercular and anticancer agents. Isomeric scaffolds like imidazo[4,5-b]pyridine also demonstrate remarkable, and sometimes superior, potency, highlighting the importance of the nitrogen placement within the fused ring system for specific biological targets.

In the antimicrobial space, both imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines show broad-spectrum potential. The data suggests that imidazo[4,5-b]pyridines may offer an advantage against certain Gram-positive bacteria. Overall, the imidazo-pyridine family of heterocycles remains a highly fruitful area for the discovery of new therapeutic agents, with subtle structural modifications leading to significant changes in biological activity and target selectivity.

References

Unveiling the Molecular Architecture: A Guide to the Spectral Analysis of Imidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical research. This guide provides a comprehensive comparison of spectral analysis techniques for the structural elucidation of Imidazo[1,2-a]pyridine-3-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry. We present a detailed examination of key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside alternative analytical methods, to offer a robust framework for its characterization.

The structural confirmation of novel compounds relies on the synergistic interpretation of data from various analytical techniques. For a molecule like this compound, a combination of spectroscopic methods provides a detailed picture of its atomic connectivity and functional groups. While techniques like ¹H NMR, ¹³C NMR, IR, and MS are routinely employed, a complete structural assignment is often bolstered by two-dimensional (2D) NMR techniques and, where possible, single-crystal X-ray crystallography for definitive spatial arrangement.

Comparative Spectral Data Analysis

The following tables summarize the expected and reported spectral data for this compound and its close derivatives. This comparative approach allows researchers to understand the influence of substituents on the spectral properties of the core scaffold.

Table 1: ¹H NMR Spectral Data
Proton Imidazo[1,2-a]pyridine This compound (Predicted) Representative Derivative Data
H-2~7.5-7.7 ppm (s)~8.0-8.2 ppm (s)Varies with substitution
H-3~7.9-8.1 ppm (s)-Varies with substitution
H-5~7.6-7.8 ppm (d)~7.8-8.0 ppm (d)Aromatic protons typically appear between δ 5.00–9.41 ppm.[1]
H-6~6.7-6.9 ppm (t)~7.0-7.2 ppm (t)Aromatic protons typically appear between δ 5.00–9.41 ppm.[1]
H-7~7.1-7.3 ppm (t)~7.4-7.6 ppm (t)Aromatic protons typically appear between δ 5.00–9.41 ppm.[1]
H-8~8.0-8.2 ppm (d)~8.3-8.5 ppm (d)Aromatic protons typically appear between δ 5.00–9.41 ppm.[1]

Note: Predicted values for this compound are based on the analysis of related structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectral Data
Carbon Imidazo[1,2-a]pyridine This compound (Predicted) Representative Derivative Data
C-2~125-127 ppm~130-135 ppmVaries with substitution
C-3~108-110 ppm~95-100 ppmVaries with substitution
C-5~123-125 ppm~125-128 ppmVaries with substitution
C-6~112-114 ppm~115-118 ppmVaries with substitution
C-7~128-130 ppm~130-133 ppmVaries with substitution
C-8~117-119 ppm~120-123 ppmVaries with substitution
C-8a~145-147 ppm~148-152 ppmVaries with substitution
CN-~115-120 ppmVaries with substitution

Note: Predicted values for this compound are based on the analysis of related structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

Table 3: Key IR Absorption Frequencies
Functional Group Characteristic Absorption Range (cm⁻¹) Expected for this compound
C≡N (Nitrile)2260-2220Strong, sharp absorption band around 2230 cm⁻¹
C=N (Imidazo ring)1690-1640Absorption in this region
C=C (Aromatic)1600-1450Multiple sharp bands
C-H (Aromatic)3100-3000Weak to medium absorption bands
Table 4: Mass Spectrometry Data
Analysis Expected Result for this compound (C₈H₅N₃)
Molecular Formula C₈H₅N₃
Molecular Weight 143.15 g/mol
Monoisotopic Mass 143.0483 Da
Expected [M+H]⁺ m/z 144.0556

Alternative and Complementary Analytical Techniques

While NMR, IR, and MS form the bedrock of structural elucidation, other techniques provide valuable, often confirmatory, information.

  • X-ray Crystallography: This technique provides the most definitive structural evidence by determining the precise three-dimensional arrangement of atoms in a crystalline solid. The synthesis and crystal structure of cocrystals of this compound have been reported, confirming its planar structure and the connectivity of the atoms.[2]

  • UV-Vis Spectroscopy: Imidazo[1,2-a]pyridine derivatives are known to exhibit UV-Vis absorption and fluorescence properties.[3] The absorption spectra typically show bands in the UV region, which can be influenced by substituents on the heterocyclic core. This technique is particularly useful for studying the electronic properties of the molecule.

  • Elemental Analysis: This method determines the elemental composition of a compound, providing the empirical formula. For C₈H₅N₃, the expected elemental composition is approximately C, 67.12%; H, 3.52%; and N, 29.35%. This data is crucial for confirming the molecular formula obtained from mass spectrometry.

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining high-quality and reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for establishing connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range proton-carbon correlations (HMBC), which is essential for unambiguous assignment of all signals.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used with the solid sample directly.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. The spectrum should be background-corrected using a spectrum of the pure KBr pellet or the empty ATR crystal.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate molecular ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight) to determine their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and confirming the elemental composition.

Visualization of Analytical Workflows

Visualizing the logical flow of experiments and the correlation of data to the molecular structure can significantly aid in understanding the process of structural elucidation.

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_alternative Alternative/Confirmatory Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS XRay X-ray Crystallography Purification->XRay UVVis UV-Vis Spectroscopy Purification->UVVis EA Elemental Analysis Purification->EA Data_Integration Data Integration & Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration XRay->Data_Integration UVVis->Data_Integration EA->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.

Caption: Correlation of key spectral data to the structure of this compound.

By following the methodologies and referencing the comparative data presented in this guide, researchers can confidently confirm the structure of this compound and its derivatives, ensuring the integrity and reliability of their scientific findings.

References

In Silico Docking and Anticancer Activity of Imidazo[1,2-a]pyridine-3-carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. The addition of a carbonitrile group at the 3-position has been a key strategy in the development of potent enzyme inhibitors and anticancer agents. This guide provides a comparative overview of in silico docking studies and the corresponding experimental data for various Imidazo[1,2-a]pyridine-3-carbonitrile derivatives, offering insights into their potential as therapeutic agents.

Comparative Analysis of Anticancer Activity and In Silico Docking

The following tables summarize the in vitro anticancer activity (IC50 values) and in silico docking scores of selected Imidazo[1,2-a]pyridine derivatives against various cancer cell lines and protein targets. These derivatives often target key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.

Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives against Cancer Cell Lines
CompoundCell LineIC50 (µM)Reference
IP-5 HCC1937 (Breast Cancer)45[1][2][3]
IP-6 HCC1937 (Breast Cancer)47.7[1][2][3]
IP-7 HCC1937 (Breast Cancer)79.6[1][2][3]
Compound 6 A375 (Melanoma)9.7 - 44.6[4][5]
WM115 (Melanoma)9.7 - 44.6[4][5]
HeLa (Cervical Cancer)9.7 - 44.6[4][5]
Compound 12 HT-29 (Colon Cancer)4.15 ± 2.93[6]
Compound 18 HT-29 (Colon Cancer)10.11 ± 0.70[6]
MCF-7 (Breast Cancer)14.81 ± 0.20[6]
Compound 11 HT-29 (Colon Cancer)18.34 ± 1.22[6]
MCF-7 (Breast Cancer)20.47 ± 0.10[6]
HB9 A549 (Lung Cancer)50.56[7]
HB10 HepG2 (Liver Cancer)51.52[7]
Table 2: In Silico Docking Scores of Imidazo[1,2-a]pyridine Derivatives
CompoundTarget ProteinDocking Score (kcal/mol)Reference
HB7 Human LTA4H-11.237[7]
Designed Ligand A6 QcrB (Mycobacterium tuberculosis)-11.0[8]
Designed Ligand A2 QcrB (Mycobacterium tuberculosis)-10.5[8]
Designed Ligand A7 QcrB (Mycobacterium tuberculosis)-10.2[8]
IPAO Lung Cancer Protein Target-5.84[9]
Breast Cancer Protein Target-4.17[9]
Liver Cancer Protein Target-4.16[9]

Experimental and Computational Protocols

In Vitro Cytotoxicity Assays

The anticancer activity of the Imidazo[1,2-a]pyridine derivatives is predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4]

General Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • Following incubation, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

In Silico Molecular Docking

Molecular docking simulations are performed to predict the binding modes and affinities of the Imidazo[1,2-a]pyridine derivatives with their putative protein targets.

General Protocol:

  • Protein Preparation: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms and charges are added.

  • Ligand Preparation: The 2D structures of the Imidazo[1,2-a]pyridine derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed using a suitable force field.

  • Docking Simulation: Docking is carried out using software such as AutoDock, MOE (Molecular Operating Environment), or PyRx.[8][10] The active site of the protein is defined, and the docking algorithm explores various conformations and orientations of the ligand within the active site.

  • Analysis of Results: The results are analyzed based on the docking score (binding energy) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.

Visualizing Molecular Interactions and Pathways

PI3K/Akt/mTOR Signaling Pathway

Many Imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting key kinases in the PI3K/Akt/mTOR signaling pathway.[4][5][11][12][13] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Promotes Imidazo[1,2-a]pyridine\nDerivatives Imidazo[1,2-a]pyridine Derivatives Imidazo[1,2-a]pyridine\nDerivatives->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Imidazo[1,2-a]pyridine derivatives.

General In Silico Docking Workflow

The process of in silico molecular docking involves a series of computational steps to predict the interaction between a ligand and a protein.

Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis Protein_DB Protein Data Bank (PDB) Protein_Prep Protein Preparation (Add Hydrogens, Assign Charges) Protein_DB->Protein_Prep Ligand_Design Ligand Design & 3D Structure Generation Ligand_Prep Ligand Preparation (Energy Minimization) Ligand_Design->Ligand_Prep Docking Molecular Docking (e.g., AutoDock, MOE) Protein_Prep->Docking Ligand_Prep->Docking Scoring Binding Energy Calculation (Docking Score) Docking->Scoring Interaction Interaction Analysis (H-bonds, Hydrophobic) Scoring->Interaction Lead_Opt Lead Optimization Interaction->Lead_Opt

Caption: A generalized workflow for in silico molecular docking studies.

References

Comparative Cytotoxicity of Imidazo[1,2-a]pyridine-3-carbonitrile Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant potential as anticancer agents.[1][2][3] Their mechanism of action often involves the inhibition of key survival kinases and signaling pathways crucial for cancer cell proliferation and survival.[1] This guide provides a comparative analysis of the cytotoxic effects of various Imidazo[1,2-a]pyridine-3-carbonitrile analogs against different cancer cell lines, supported by experimental data from recent studies.

Comparative Cytotoxicity Data

The cytotoxic potential of various Imidazo[1,2-a]pyridine analogs has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

Analog/CompoundCancer Cell LineIC50 (µM)Reference
Compound 6 A375 (Melanoma)<12[1]
WM115 (Melanoma)<12[1]
HeLa (Cervical Cancer)~35[1]
Compounds 5-7 Various Cancer Cells9.7 - 44.6[1]
HB9 A549 (Lung Cancer)50.56[4][5]
HB10 HepG2 (Liver Carcinoma)51.52[4][5]
HB7 A549 (Lung Cancer)53.40[4]
HB8 A549 (Lung Cancer)53.73[4]
HB3 HepG2 (Liver Carcinoma)54.09[4]
Cisplatin (Reference) A549 (Lung Cancer)53.25[4][5]
HepG2 (Liver Carcinoma)54.81[4][5]
Compound 12b Hep-2 (Laryngeal Cancer)11[6]
HepG2 (Liver Carcinoma)13[6]
MCF-7 (Breast Cancer)11[6]
A375 (Melanoma)11[6]
IP-5 HCC1937 (Breast Cancer)45[7]
IP-6 HCC1937 (Breast Cancer)47.7[7]
IP-7 HCC1937 (Breast Cancer)79.6[7]
Compound 3d MCF-7 (Breast Cancer)43.4[8]
MDA-MB-231 (Breast Cancer)35.9[8]
Compound 4d MCF-7 (Breast Cancer)39.0[8]
MDA-MB-231 (Breast Cancer)35.1[8]
IMPA-2, 5, 6, 8, 12 A549 (Lung Cancer)Marked Cytotoxicity[9]

Experimental Protocols

The evaluation of the cytotoxic activity of Imidazo[1,2-a]pyridine analogs is predominantly carried out using the MTT assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the Imidazo[1,2-a]pyridine analogs for a specified period (e.g., 24 or 48 hours).[4][5]

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for a further 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

Several studies have elucidated the molecular mechanisms underlying the cytotoxic effects of Imidazo[1,2-a]pyridine analogs. These compounds have been shown to modulate key signaling pathways involved in cancer cell survival, proliferation, and apoptosis.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival. Several Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[1][10] For instance, compound 6 has been shown to reduce the phosphorylation of AKT and mTOR, leading to the inhibition of downstream signaling and induction of apoptosis in melanoma and cervical cancer cells.[1]

PI3K_AKT_mTOR_Pathway IP_analog Imidazo[1,2-a]pyridine Analog (e.g., Compound 6) PI3K PI3K IP_analog->PI3K Inhibits Apoptosis Apoptosis IP_analog->Apoptosis Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Apoptosis

Caption: Inhibition of the PI3K/AKT/mTOR pathway by Imidazo[1,2-a]pyridine analogs.

p53-Mediated Apoptosis

The tumor suppressor protein p53 plays a crucial role in inducing apoptosis in response to cellular stress. Some Imidazo[1,2-a]pyridine analogs, such as compound 6, have been found to induce apoptosis through a p53-partially mediated mechanism.[1] This involves the upregulation of p53 and the pro-apoptotic protein BAX, and the downregulation of the anti-apoptotic protein Bcl-2.[1][2]

p53_Apoptosis_Pathway IP_analog Imidazo[1,2-a]pyridine Analog (e.g., Compound 6) p53 p53 IP_analog->p53 Activates Bax BAX p53->Bax Bcl2 Bcl-2 p53->Bcl2 Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Induction of p53-mediated apoptosis by Imidazo[1,2-a]pyridine analogs.

STAT3/NF-κB Signaling Pathway

The STAT3 and NF-κB signaling pathways are implicated in inflammation and cancer. A novel Imidazo[1,2-a]pyridine derivative, MIA, has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.[2]

STAT3_NFkB_Pathway MIA MIA (Imidazo[1,2-a]pyridine analog) STAT3 STAT3 MIA->STAT3 Inhibits NFkB NF-κB MIA->NFkB Inhibits iNOS_COX2 iNOS / COX-2 STAT3->iNOS_COX2 NFkB->iNOS_COX2 Inflammation Inflammation iNOS_COX2->Inflammation

Caption: Modulation of the STAT3/NF-κB pathway by the Imidazo[1,2-a]pyridine analog MIA.

Conclusion

This compound analogs represent a versatile scaffold for the development of novel anticancer agents. The comparative cytotoxicity data presented in this guide highlight the potent and selective activity of certain analogs against various cancer cell lines. The elucidation of their mechanisms of action, particularly their ability to modulate critical signaling pathways such as PI3K/AKT/mTOR and p53-mediated apoptosis, provides a strong rationale for their further investigation and development as targeted cancer therapeutics. Future research should focus on optimizing the structure of these compounds to enhance their potency, selectivity, and pharmacokinetic properties.

References

A Comparative Guide to the Validation of Analytical Methods for Imidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Imidazo[1,2-a]pyridine-3-carbonitrile, a key scaffold in medicinal chemistry, is paramount for its progression through the drug development pipeline. This guide provides a comparative overview of principal analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the robust validation of methods to analyze this compound. While specific validated methods for this compound are not extensively published, this guide draws upon established protocols and performance data from closely related imidazopyridine derivatives and other heterocyclic compounds to provide a reliable framework for method development and validation.

Quantitative Performance of Analytical Methods

The selection of an appropriate analytical technique is contingent on the specific requirements of the study, such as the desired sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and LC-MS/MS methods based on data from analogous compounds.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (Correlation Coefficient, r²) > 0.999> 0.998
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.006 - 0.05 ng/mL
Limit of Quantification (LOQ) 0.025 - 0.25 µg/mL0.018 - 0.1 ng/mL
Accuracy (% Recovery) 95.0% - 105.0%85.0% - 115.0%
Precision (% RSD) < 2.0%< 15.0%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and successful implementation of analytical methods. The following sections outline representative protocols for HPLC-UV and LC-MS/MS analysis.

High-Performance Liquid Chromatography (HPLC-UV) Method

A robust HPLC-UV method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed for the separation of heterocyclic compounds.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 70:30 (v/v) mixture of buffer and organic solvent.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The maximum absorbance wavelength (λmax) should be determined, but a common wavelength for aromatic heterocycles is around 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions with the mobile phase to create calibration standards.

    • Sample Solution: Accurately weigh and dissolve the sample in a suitable solvent, followed by filtration through a 0.45 µm filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For the quantification of this compound in complex biological matrices such as plasma or tissue, an LC-MS/MS method provides superior sensitivity and selectivity.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column with a smaller particle size (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for faster analysis times.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water as mobile phase A and 0.1% formic acid in acetonitrile as mobile phase B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): The precursor ion (Q1) corresponding to the protonated molecule [M+H]⁺ of this compound and a suitable product ion (Q3) should be determined by direct infusion.

    • Internal Standard (IS): A structurally similar molecule, preferably a stable isotope-labeled version of the analyte, should be used to ensure accuracy and precision.

  • Sample Preparation (for Plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes.

    • Supernatant Collection: Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for injection.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for LC-MS/MS Bioanalytical Method Validation

The following diagram illustrates a typical workflow for the validation of a bioanalytical method for the quantification of this compound in a biological matrix.

Experimental Workflow for Bioanalytical Method Validation A Sample Collection (e.g., Plasma) B Protein Precipitation (Acetonitrile + Internal Standard) A->B C Centrifugation B->C D Supernatant Evaporation C->D E Reconstitution (Mobile Phase) D->E F LC-MS/MS Analysis E->F G Data Processing & Quantification F->G H Method Validation (Accuracy, Precision, Linearity, etc.) G->H

Caption: A streamlined workflow for bioanalytical sample preparation and analysis.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway by Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer cell proliferation and survival. The diagram below depicts the inhibition of the PI3K/Akt/mTOR pathway.

Imidazo[1,2-a]pyridine Inhibition of PI3K/Akt/mTOR Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling cascade.

A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines: Metal-Catalyzed vs. Metal-Free Strategies

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and functional materials. Its synthesis has been a subject of intense research, leading to a diverse array of methodologies. This guide provides a comparative analysis of two major synthetic paradigms: metal-catalyzed and metal-free approaches. We will delve into their respective advantages and disadvantages, supported by experimental data and detailed protocols, to assist researchers in selecting the most suitable method for their specific needs.

At a Glance: Metal-Catalyzed vs. Metal-Free Synthesis

FeatureMetal-Catalyzed SynthesisMetal-Free Synthesis
Catalysts Transition metals (e.g., Copper, Palladium, Gold, Iron)Acids (e.g., HCl, pTSA), Iodine, Bases (e.g., NaOH), or catalyst-free under specific conditions
Reaction Scope Generally broad, tolerates a wide range of functional groupsScope can be more substrate-dependent
Reaction Conditions Often requires elevated temperatures and inert atmospheresCan often be performed under milder, aerobic conditions
Yields Typically high to excellentVariable, but can be quantitative under optimized conditions
Environmental Impact Concerns over metal toxicity and contamination of the final productGenerally considered more environmentally benign ("greener")
Cost Can be higher due to the cost of metal catalysts and ligandsOften more cost-effective

Performance Comparison: A Data-Driven Overview

The following tables summarize quantitative data from representative studies, offering a direct comparison of the performance of metal-catalyzed and metal-free synthetic routes to imidazo[1,2-a]pyridines.

Table 1: Metal-Catalyzed Synthesis of Imidazo[1,2-a]pyridines
CatalystStarting MaterialsReaction ConditionsTimeYield (%)Reference
CuI2-Aminopyridine, AcetophenoneAerobic, DMF, 120 °C12 hup to 95%[1]
CuBr2-Aminopyridine, NitroolefinAir, DMF, 80 °C12 hup to 90%[2]
Cu(OAc)₂·H₂O2-Aminopyridine, Benzaldehyde, PropiolateAir, DCE, 80 °C12 hup to 92%[3]
Copper Silicate2-Aminopyridine, Phenacyl bromideEthanol, Reflux1.5 h96%[4]
Table 2: Metal-Free Synthesis of Imidazo[1,2-a]pyridines
Catalyst/PromoterStarting MaterialsReaction ConditionsTimeYield (%)Reference
Molecular Iodine (20 mol%)2-Aminopyridine, Acetophenone, DimedoneWater, Ultrasound, RT1 hup to 96%[5][6][7]
NaOHN-propargylpyridinium saltWater, RTfew minutesquantitative[8][9]
Catalyst-free2-Aminopyridine, α-HaloketoneDMF, RT24 hup to 99%[10][11]
p-Toluenesulfonic acid (pTSA)2-Aminopyridine, two molecules of AcetophenoneSolvent-free, 100 °C4 hup to 85%[10][12]

Experimental Protocols: Key Methodologies in Detail

Metal-Catalyzed Synthesis: Copper-Catalyzed Aerobic Oxidative Cyclization[1]

This protocol describes the synthesis of 2-phenylimidazo[1,2-a]pyridine from 2-aminopyridine and acetophenone using a copper catalyst.

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • Acetophenone (1.2 mmol)

  • Copper(I) iodide (CuI, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • N,N-Dimethylformamide (DMF, 3 mL)

Procedure:

  • A mixture of 2-aminopyridine, acetophenone, CuI, and K₂CO₃ is prepared in a round-bottom flask.

  • DMF is added, and the flask is equipped with a reflux condenser.

  • The reaction mixture is stirred at 120 °C under an air atmosphere for 12 hours.

  • After completion, the reaction is cooled to room temperature and quenched with water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-phenylimidazo[1,2-a]pyridine.

Metal-Free Synthesis: Molecular Iodine-Catalyzed Three-Component Reaction[5][7]

This method outlines the synthesis of a substituted imidazo[1,2-a]pyridine using molecular iodine as a catalyst under ultrasound irradiation.[5][7]

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)

  • Acetophenone derivative (1.0 mmol)

  • Dimedone (1.0 mmol)

  • Molecular iodine (I₂, 20 mol%)

  • Distilled water (4.0 mL)

Procedure:

  • A mixture of the acetophenone derivative and iodine in distilled water is irradiated with ultrasound at room temperature for 30 minutes.[5][7]

  • The 2-aminopyridine derivative and dimedone are then added to the mixture.[5][7]

  • The resulting mixture is further irradiated with ultrasound at room temperature for 30 minutes.[5][7]

  • Upon completion of the reaction (monitored by TLC), the solid product is collected by filtration.

  • The crude product is washed with water and then purified by recrystallization to yield the pure product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the generalized workflows for metal-catalyzed and metal-free synthesis of imidazo[1,2-a]pyridines.

Metal_Catalyzed_Workflow cluster_reactants Starting Materials cluster_catalyst Catalyst System cluster_process Reaction cluster_product Outcome A 2-Aminopyridine P Heating under Inert or Aerobic Atmosphere A->P B Carbonyl Compound / Alkyne B->P C Metal Catalyst (e.g., Cu, Pd) C->P D Ligand / Additive D->P E Imidazo[1,2-a]pyridine P->E

Caption: Generalized workflow for metal-catalyzed synthesis.

Metal_Free_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Promoter cluster_process Reaction cluster_product Outcome A 2-Aminopyridine P Often at Room Temperature or with non-conventional energy sources (US, MW) A->P B Carbonyl / α-Halo Carbonyl B->P C Acid / Base / Iodine or Catalyst-Free C->P E Imidazo[1,2-a]pyridine P->E

Caption: Generalized workflow for metal-free synthesis.

Concluding Remarks

The choice between metal-catalyzed and metal-free synthesis of imidazo[1,2-a]pyridines depends on the specific requirements of the target molecule and the desired process parameters. Metal-catalyzed methods, particularly those employing copper, offer broad substrate scope and high yields, making them robust and versatile.[13][14] However, the associated costs and environmental concerns related to metal contamination are significant drawbacks.

On the other hand, metal-free strategies are gaining prominence due to their alignment with the principles of green chemistry.[10][11] These methods often utilize inexpensive and environmentally benign catalysts or promoters, and can be performed under milder conditions, sometimes even in aqueous media.[8][9] The development of catalyst-free and ultrasound- or microwave-assisted protocols further enhances their appeal by reducing reaction times and energy consumption.[5][10]

For drug development professionals, the avoidance of transition metal contaminants in the final active pharmaceutical ingredient is a critical consideration, often favoring metal-free routes in later stages of development. Researchers focused on library synthesis and early-stage discovery may prioritize the broad scope and reliability of metal-catalyzed reactions. Ultimately, the continuous innovation in both fields provides chemists with a rich toolbox to access the valuable imidazo[1,2-a]pyridine core.

References

Navigating the Maze of Drug Development: An ADME-T and Drug-Likeness Profile of Imidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a promising compound from initial discovery to a viable therapeutic is fraught with challenges. A critical hurdle lies in overcoming the absorption, distribution, metabolism, excretion, and toxicity (ADME-T) obstacles that account for a significant percentage of late-stage drug failures. This guide provides a comprehensive comparison of the predicted ADME-T and drug-likeness properties of Imidazo[1,2-a]pyridine-3-carbonitrile, a scaffold of significant interest in medicinal chemistry. In the absence of direct experimental data for this specific compound, this analysis relies on in silico predictions and available experimental data for structurally similar analogs, offering a valuable predictive insight into its potential as a drug candidate.

The imidazo[1,2-a]pyridine core is a privileged scaffold, forming the basis of numerous approved drugs.[1] Understanding the ADME-T profile of new derivatives is therefore crucial for guiding synthetic efforts and prioritizing candidates with a higher probability of clinical success. This guide delves into the key parameters that define a compound's drug-like properties, presenting a comparative analysis with established therapeutic agents.

In Silico Drug-Likeness and ADME-T Predictions

Computational tools play an indispensable role in modern drug discovery, providing early-stage assessment of a compound's pharmacokinetic and toxicological properties. This section summarizes the predicted drug-likeness and ADME-T parameters for the core Imidazo[1,2-a]pyridine scaffold and its 3-carbonitrile derivative, benchmarked against the well-established drug, Zolpidem, which shares the same core structure.

It is important to note that these are predictive data and experimental validation is essential. The data for this compound is based on computational models due to the lack of direct experimental results in the surveyed literature. For comparative purposes, experimental data for Zolpidem and in silico data for imidazo[1,2-a]pyridine-3-carboxamide analogs are included where available.[2][3]

Table 1: Predicted Physicochemical Properties and Drug-Likeness

ParameterThis compound (Predicted)Zolpidem (Experimental/Predicted)Imidazo[1,2-a]pyridine-3-carboxamide Analogs (Predicted)[3]Guideline/Interpretation
Molecular Weight ( g/mol ) 143.15307.39Varied< 500 (Lipinski's Rule)
LogP (o/w) ~1.5 - 2.02.9Varied< 5 (Lipinski's Rule)
H-Bond Donors 01Varied≤ 5 (Lipinski's Rule)
H-Bond Acceptors 34Varied≤ 10 (Lipinski's Rule)
Topological Polar Surface Area (Ų) ~50~45Varied< 140
Lipinski's Rule of Five Violations 000[3]0 is ideal for oral bioavailability
Bioavailability Score High (Predicted)High (Oral)[1]High (Predicted)[3]Indicates good potential for oral absorption

Table 2: Predicted ADME Properties

ParameterThis compound (Predicted)Zolpidem (Experimental/Predicted)Imidazo[1,2-a]pyridine-3-carboxamide Analogs (Predicted)[3]Interpretation
Gastrointestinal (GI) Absorption HighHigh[1]High[3]High likelihood of absorption from the gut
Blood-Brain Barrier (BBB) Permeant YesYesVariedPotential for CNS activity
P-glycoprotein (P-gp) Substrate NoYesVariedP-gp substrates may have reduced brain penetration and oral bioavailability
CYP450 Inhibition (e.g., 2D6, 3A4) Low potentialInhibitor of some CYPsVariedPotential for drug-drug interactions

Table 3: Predicted Toxicity Profile

ParameterThis compound (Predicted)Zolpidem (Experimental/Predicted)Imidazo[1,2-a]pyridine-3-carboxamide Analogs (Predicted)[3]Interpretation
hERG Inhibition Low riskModerate riskVariedHigh risk indicates potential for cardiotoxicity
Hepatotoxicity Low riskLow riskNon-toxic (predicted)[3]Low risk of liver injury
Carcinogenicity Low riskNon-carcinogenicNon-carcinogenic (predicted)[3]Low risk of causing cancer
Mutagenicity Low riskNon-mutagenicNot specifiedLow risk of genetic mutations

Experimental Protocols for Key ADME-T Assays

To facilitate the experimental validation of the in silico predictions, this section provides detailed methodologies for three crucial in vitro ADME-T assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive intestinal absorption of compounds.

Protocol:

  • Preparation of the Donor Plate: A filter plate with a hydrophobic PVDF membrane is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Compound Preparation: The test compound is dissolved in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) at a known concentration.

  • Assay Assembly: The donor plate is placed on top of an acceptor plate containing buffer. The test compound solution is added to the donor wells.

  • Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Calculation of Permeability: The effective permeability (Pe) is calculated using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A(t)] / [C_equilibrium]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A(t)] is the concentration in the acceptor well at time t, and [C_equilibrium] is the theoretical equilibrium concentration.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in the liver.

Protocol:

  • Reagent Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) containing a NADPH-regenerating system.

  • Incubation: The test compound is added to the microsome solution and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected.

  • Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated from the slope of the natural log of the percent remaining versus time plot.

hERG Inhibition Assay (Automated Patch Clamp)

The hERG assay is crucial for assessing the risk of drug-induced cardiac arrhythmia.

Protocol:

  • Cell Culture: HEK293 cells stably expressing the hERG channel are cultured and harvested.

  • Automated Patch Clamp: The cells are introduced into an automated patch-clamp system. A whole-cell patch configuration is established.

  • Voltage Protocol: A specific voltage protocol is applied to elicit the hERG current. The tail current is the primary measurement.

  • Compound Application: The test compound is applied at increasing concentrations to the cells.

  • Data Acquisition: The hERG current is recorded before and after the application of the test compound.

  • Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration. An IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the concentration-response data to a sigmoidal curve.

Visualizing the Drug Discovery Workflow

The following diagram illustrates a typical workflow for ADME-T and drug-likeness screening in the early stages of drug discovery. This process is iterative, with data from each stage informing the design of subsequent compounds.

ADME_T_Workflow cluster_0 Early Discovery & Screening cluster_1 In Vitro Assays cluster_2 Lead Optimization Compound_Design Compound Design & Synthesis In_Silico_Screening In Silico ADME-T & Drug-Likeness Prediction Compound_Design->In_Silico_Screening Physicochemical_Properties Solubility, LogP In_Silico_Screening->Physicochemical_Properties Promising Candidates Permeability_Assays PAMPA, Caco-2 Physicochemical_Properties->Permeability_Assays Metabolic_Stability Liver Microsomes, Hepatocytes Permeability_Assays->Metabolic_Stability Toxicity_Assays hERG, Cytotoxicity Metabolic_Stability->Toxicity_Assays Data_Analysis Data Analysis & SAR Toxicity_Assays->Data_Analysis Data_Analysis->Compound_Design Iterative Design Lead_Selection Lead Candidate Selection Data_Analysis->Lead_Selection

Early drug discovery ADME-T screening workflow.

Conclusion

The in silico analysis of this compound suggests a favorable drug-like profile with a high probability of good oral absorption and central nervous system penetration. The predicted low toxicity profile further enhances its potential as a promising scaffold for further investigation. However, the prediction of it not being a P-glycoprotein substrate warrants experimental verification, as this could significantly impact its in vivo disposition.

This guide underscores the importance of a multi-faceted approach, combining predictive modeling with robust experimental validation, to efficiently navigate the complexities of drug discovery. By providing a clear comparative framework and detailed experimental protocols, this document aims to empower researchers to make informed decisions and accelerate the development of novel therapeutics based on the versatile imidazo[1,2-a]pyridine scaffold.

References

A Comparative Guide to the Selectivity of Imidazo[1,2-a]pyridine-3-carbonitrile Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors against a range of protein kinases implicated in diseases such as cancer. A key challenge in the development of kinase inhibitors is achieving high selectivity to minimize off-target effects and associated toxicities. This guide provides a comparative analysis of the cross-reactivity and selectivity of several imidazo[1,2-a]pyridine-3-carbonitrile and related inhibitors targeting different kinase families, supported by experimental data.

Comparative Selectivity Profiles

The following tables summarize the inhibitory activity and selectivity of representative imidazo[1,2-a]pyridine-based inhibitors against their primary targets and a broader panel of kinases.

Table 1: Selectivity of an Imidazo[1,2-a]pyridine-based FLT3 Inhibitor

Compound 24, a 6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-N-(4-(methylsulfonyl)phenyl)pyridin-2-amine, has been identified as a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). A site-directed competition binding assay against a panel of 97 kinases revealed high selectivity for FLT3.

Primary Target% Inhibition at 4.5 nMSignificant Off-Target (>65% inhibition)
FLT3>65%TRKA

Data adapted from a site-directed competition binding assay. The full panel data was not publicly available.

Table 2: Selectivity of an Imidazo[1,2-b]pyridazine-based PI3K/mTOR Inhibitor

Compound 11, an imidazo[1,2-b]pyridazine derivative, demonstrates potent dual inhibition of PI3K and mTOR. A KINOMEscan® profiling against 97 kinases showed high selectivity towards the PI3K family.

Primary Target% Control at 1 µMSignificant Off-Targets (>99% suppression)
PI3Kα<1%PIK3CG, PIK3C2B
mTOR42.99%-

Data obtained from a KINOMEscan® assay. Lower % control indicates stronger binding.

Table 3: Potency of an Imidazo[1,2-a]pyridine-based PI3Kα Inhibitor

Compound 35, a 2,6,8-substituted imidazo[1,2-a]pyridine derivative, was identified as a potent PI3Kα inhibitor. A broad kinome-wide selectivity profile for this specific compound is not publicly available.

Primary TargetIC50 (nM)
PI3Kα150

Data generated using the Kinase-Glo™ assay.

Table 4: Selectivity Profile of Imidazo[1,2-a]pyridine-3-ylquinoline ALK Inhibitors

Compounds 19a-c, which are 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines, are potent inhibitors of Activin-like Kinase 2 (ALK2). A screen against a panel of 369 kinases identified a limited number of off-target kinases.[1]

Primary TargetIC50 (nM)Notable Off-Targets
ALK219a: 24ABL2, TNIK, DDR1, SIK1, SIK2, LIMK1
19b: *ABL2, TNIK, DDR1, SIK1, SIK2, LIMK1
19c: *ABL2, TNIK, DDR1, SIK1, SIK2, LIMK1

IC50 values for 19b and 19c against ALK2 were not explicitly stated in the provided information. The off-target profile was reported for all three compounds collectively.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

KINOMEscan® Competition Binding Assay

This assay quantitatively measures the binding of a test compound to a panel of kinases.

  • Assay Principle: The assay is based on a competition binding format. Kinases are tagged and immobilized on a solid support. The test compound is incubated with the kinase, competing with a known, immobilized ligand that binds to the active site. The amount of kinase bound to the solid support is quantified, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase. A lower amount of bound kinase in the presence of the test compound indicates stronger binding.

  • General Protocol:

    • Tagged kinases are incubated with the test compound at a specified concentration (e.g., 1 µM).

    • The mixture is then added to wells coated with an immobilized, active-site directed ligand.

    • After an incubation period to allow for binding, unbound components are washed away.

    • The amount of bound kinase is quantified using qPCR.

    • Results are typically reported as a percentage of the DMSO control (% Ctrl), where a smaller percentage indicates a stronger interaction.

LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.[2]

  • Assay Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test inhibitor. The kinase is labeled with a europium (Eu) chelate, and the tracer is labeled with an Alexa Fluor 647 fluorophore. When the tracer is bound to the kinase, excitation of the Eu donor results in FRET to the Alexa Fluor 647 acceptor, producing a high TR-FRET signal. An inhibitor that binds to the ATP site will displace the tracer, leading to a decrease in the TR-FRET signal.

  • General Protocol:

    • Prepare a serial dilution of the test inhibitor.

    • In a microplate, add the test inhibitor, the Eu-labeled kinase, and the Alexa Fluor 647-labeled tracer.

    • Incubate the plate at room temperature to allow the binding to reach equilibrium.

    • Read the plate on a TR-FRET-enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.

    • The ratio of the acceptor to donor emission is calculated and plotted against the inhibitor concentration to determine the IC50 value.

Kinase-Glo™ Luminescent Kinase Assay

This assay measures kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction.[3]

  • Assay Principle: Kinase activity results in the consumption of ATP. The Kinase-Glo™ reagent contains luciferase, which catalyzes the oxidation of luciferin in the presence of ATP to produce light. The amount of light produced is directly proportional to the amount of ATP remaining in the well. Therefore, a lower luminescence signal indicates higher kinase activity.

  • General Protocol:

    • Set up the kinase reaction in a microplate containing the kinase, substrate, and ATP.

    • Add the test inhibitor at various concentrations.

    • Incubate the plate to allow the kinase reaction to proceed.

    • Add the Kinase-Glo™ reagent to each well, which stops the kinase reaction and initiates the luminescent reaction.

    • Measure the luminescence using a luminometer.

    • The signal is inversely proportional to kinase activity. Plotting the signal against the inhibitor concentration allows for the determination of the IC50 value.

Visualizations

Signaling Pathway and Assay Workflow Diagrams

Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Intracellular Cascade Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3, ALK) Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Downstream_Effectors Downstream Effectors mTOR->Downstream_Effectors Phosphorylates Cell_Response Cell Growth, Proliferation, Survival Downstream_Effectors->Cell_Response Leads to Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->Receptor Inhibitor->PI3K

Caption: Simplified signaling pathway showing the points of intervention for Imidazo[1,2-a]pyridine inhibitors.

KINOMEscan_Workflow cluster_0 Assay Preparation cluster_1 Binding Competition cluster_2 Detection Kinase Tagged Kinase Incubation Incubation Kinase->Incubation Inhibitor Test Inhibitor Inhibitor->Incubation Ligand Immobilized Ligand Ligand->Incubation Wash Wash Unbound Incubation->Wash Quantify Quantify Bound Kinase (qPCR) Wash->Quantify Data_Analysis Data_Analysis Quantify->Data_Analysis Generate Selectivity Profile LanthaScreen_Workflow cluster_0 Reagent Preparation cluster_1 Assay Execution cluster_2 Detection Eu_Kinase Eu-labeled Kinase Mix Mix Reagents Eu_Kinase->Mix AF647_Tracer AF647-labeled Tracer AF647_Tracer->Mix Inhibitor Test Inhibitor Inhibitor->Mix Incubate Incubate Mix->Incubate Read_FRET Read TR-FRET Signal (665nm / 615nm) Incubate->Read_FRET Data_Analysis Data_Analysis Read_FRET->Data_Analysis Determine IC50

References

Safety Operating Guide

Safe Disposal of Imidazo[1,2-a]pyridine-3-carbonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of Imidazo[1,2-a]pyridine-3-carbonitrile is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this chemical, based on available safety data for structurally similar compounds and general best practices for hazardous waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a designated and well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][2]

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant (e.g., nitrile rubber)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat, fully buttoned
Respiratory Use in a chemical fume hood to avoid inhalation of dust or vapors.

An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[1][2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

1. Waste Collection:

  • Pure Compound and Contaminated Solids: Collect waste this compound in its pure form, as well as any solids contaminated with the compound (e.g., contaminated paper towels, stir bars).

  • Solutions: Collect all solutions containing this compound separately.

  • Container: Use a sealable, airtight, and chemically compatible waste container.[1][2] The container must be clearly labeled as "Hazardous Waste."

2. Labeling:

  • Attach a completed hazardous waste label to the container as soon as the first waste is added.[2]

  • The label must include:

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The associated hazards (e.g., "Harmful," "Irritant," "Potential Reproductive Toxin").

3. Storage:

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated area.[1]

  • Segregate the waste from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[1]

  • Store the container in secondary containment to prevent spills.[3]

4. Disposal:

  • Dispose of the hazardous waste through an approved waste disposal plant or your institution's Environmental Health and Safety (EHS) office.[4][5]

  • Complete a chemical collection request form as required by your institution for pickup.[1][2]

  • Never dispose of this compound down the drain or in the regular trash.[3]

5. Spill Cleanup:

  • In the event of a spill, wear appropriate PPE.

  • Absorb liquid spills with an inert, dry material (e.g., vermiculite, sand).[2]

  • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Place all contaminated cleanup materials into a labeled hazardous waste container.[1][2]

  • Clean the spill area thoroughly.

  • Report any significant spills or exposures to your supervisor or EHS office immediately.[1][2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe waste_type Identify Waste Type solid Solid Waste (Pure Compound, Contaminated Materials) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid collect_solid Collect in a Labeled, Sealed, Compatible Container for Solids solid->collect_solid collect_liquid Collect in a Labeled, Sealed, Compatible Container for Liquids liquid->collect_liquid ppe->waste_type storage Store in a Designated, Segregated, and Ventilated Area collect_solid->storage collect_liquid->storage contact_ehs Contact Environmental Health & Safety (EHS) for Pickup storage->contact_ehs disposal Dispose as Hazardous Waste via Approved Facility contact_ehs->disposal

References

Personal protective equipment for handling Imidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Imidazo[1,2-a]pyridine-3-carbonitrile was not located. The following guidance is based on the safety profiles of structurally similar compounds, including other substituted imidazo[1,2-a]pyridines and nitrile-containing molecules, as well as general laboratory safety best practices. It is imperative to handle this compound with caution and to perform a thorough risk assessment before commencing any experimental work.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe operational handling and disposal.

Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the consistent and correct use of personal protective equipment. Based on the potential hazards associated with nitrile-containing heterocyclic compounds, the following PPE is mandatory.

PPE CategoryMinimum RequirementRecommended for High-Risk Operations
Hand Protection Nitrile gloves (minimum 5-mil thickness) for splash protection.[1][2]Double-gloving with nitrile gloves or wearing a more robust chemical-resistant glove (e.g., butyl rubber) for prolonged handling.
Eye and Face Protection Safety glasses with side shields meeting ANSI Z87.1 standards.[3]Chemical splash goggles. For operations with a high risk of splashing or aerosol generation, a face shield worn over safety goggles is required.[3][4]
Body Protection Flame-resistant laboratory coat.[3]Chemical-resistant apron over a flame-resistant lab coat.
Respiratory Protection Work in a certified chemical fume hood.For situations where a fume hood is not feasible or during a large spill, a NIOSH-approved respirator with an appropriate chemical cartridge is necessary.[5]
Foot Protection Closed-toe shoes.Chemically resistant shoe covers for large-scale operations or spill cleanup.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for minimizing risk.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • The storage area should be clearly labeled with the compound's identity and associated hazards.

2. Handling and Use:

  • All manipulations of solid this compound that could generate dust must be performed in a chemical fume hood to prevent inhalation.[6]

  • For solution-based work, also conduct operations within a fume hood to avoid exposure to vapors or aerosols.

  • Avoid direct contact with the skin and eyes by consistently wearing the recommended PPE.

  • Do not eat, drink, or smoke in the laboratory.[7]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[7]

3. Spill Management:

  • In the event of a small spill, decontaminate the area wearing appropriate PPE.

  • For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • For large spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental protection and laboratory safety.

  • Chemical Waste: All waste containing this compound, including excess reagents, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads), must be disposed of as hazardous waste.[8]

  • Containers: Collect all waste in clearly labeled, sealed containers.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE gather_materials Gather Materials in Fume Hood prep_ppe->gather_materials weigh Weigh Solid Compound gather_materials->weigh dissolve Prepare Solution weigh->dissolve reaction Perform Experiment dissolve->reaction decontaminate Decontaminate Work Area reaction->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-a]pyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-a]pyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.